1,2-di-(9Z-hexadecenoyl)-sn-glycerol
Description
1,2-di-palmitoleoyl-2-sn-glycerol is a 1,2-diacyl-sn-glycerol in which the 1- and 2-acyl groups are specified as palmitoleoyl. It has a role as a mouse metabolite. It derives from a palmitoleic acid.
Propriétés
Formule moléculaire |
C35H64O5 |
|---|---|
Poids moléculaire |
564.9 g/mol |
Nom IUPAC |
[(2S)-2-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropyl] (Z)-hexadec-9-enoate |
InChI |
InChI=1S/C35H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13-16,33,36H,3-12,17-32H2,1-2H3/b15-13-,16-14-/t33-/m0/s1 |
Clé InChI |
HSQHRRHRYJNSOC-DWCRPSDDSA-N |
SMILES isomérique |
CCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\CCCCCC |
SMILES canonique |
CCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCC |
Description physique |
Solid |
Origine du produit |
United States |
Foundational & Exploratory
A Technical Guide to the Stereoselective Synthesis of 1,2-Diacylglycerol Isomers for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies for synthesizing specific 1,2-diacylglycerol (DAG) isomers, critical lipid second messengers involved in a myriad of cellular signaling pathways. This document details both chemical and enzymatic approaches, offering step-by-step experimental protocols, quantitative data for comparative analysis, and visualizations of key pathways and workflows to support researchers in the fields of biochemistry, pharmacology, and drug development.
Introduction to 1,2-Diacylglycerols
Diacylglycerols are pivotal intermediates in lipid metabolism and are central to cellular signaling. Specifically, the sn-1,2-diacylglycerol isomer is a potent second messenger that activates a range of downstream effector proteins, most notably protein kinase C (PKC) isozymes.[1] The precise stereochemistry of DAGs is crucial for their biological activity, making the synthesis of specific isomers an essential tool for studying cellular processes and for the development of targeted therapeutics. This guide explores the primary strategies for achieving stereoselective synthesis of 1,2-DAGs.
Chemical Synthesis of Specific 1,2-Diacylglycerol Isomers
Chemical synthesis offers precise control over the stereochemistry and acyl chain composition of the target 1,2-DAG. Common strategies involve the use of chiral precursors and protecting group chemistry to ensure regioselectivity.
Synthesis from Chiral Precursors
A prevalent strategy for the asymmetric synthesis of 1,2-diacyl-sn-glycerols is the use of readily available chiral starting materials such as D-mannitol or (S)-(+)-1,2-isopropylidene glycerol (solketal).[2][3]
This multi-step synthesis involves protection of the primary hydroxyl group, acylation of the secondary hydroxyl group, deprotection, and a final acylation.
-
Protection of the primary hydroxyl group:
-
To a solution of (S)-(+)-1,2-isopropylidene glycerol (1 equivalent) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add benzyl bromide (1.2 equivalents) dropwise and allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting benzyl ether by column chromatography on silica gel.
-
-
Deprotection of the isopropylidene group:
-
Dissolve the benzyl ether in a 60% aqueous acetic acid solution.[2]
-
Heat the mixture to 60-65 °C and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.[2]
-
Cool the reaction mixture and neutralize with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the diol by column chromatography.
-
-
Selective Acylation of the primary hydroxyl group:
-
Dissolve the diol (1 equivalent) and the first fatty acid (1.1 equivalents) in anhydrous dichloromethane (DCM) containing 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents).
-
Add dicyclohexylcarbodiimide (DCC) (1.1 equivalents) at 0 °C and stir the reaction at room temperature for 4-6 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate.
-
Purify the mono-acylated product by column chromatography.
-
-
Acylation of the secondary hydroxyl group:
-
Dissolve the mono-acylated product (1 equivalent) and the second fatty acid (1.5 equivalents) in anhydrous DCM with DMAP (0.1 equivalents).
-
Add DCC (1.5 equivalents) at 0 °C and stir at room temperature overnight.
-
Work up and purify as described in the previous step to obtain the 1,2-diacyl-3-O-benzyl-sn-glycerol.
-
-
Debenzylation to yield the final 1,2-diacyl-sn-glycerol:
-
Dissolve the diacylated product in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add palladium on carbon (10 mol%) and subject the mixture to hydrogenation (H₂ balloon or Parr hydrogenator) until TLC indicates complete deprotection.
-
Filter the catalyst through a pad of Celite and concentrate the filtrate to yield the final 1,2-diacyl-sn-glycerol.
-
Asymmetric Synthesis from Achiral Precursors
An efficient method for the asymmetric synthesis of chiral 1,2-diacylglycerols starts from the achiral allyl bromide.[4]
This four-step synthesis provides chiral 1,2-diacyl-sn-glycerol with a high enantiomeric excess and an overall yield of approximately 78%.[4]
-
Formation of Allyl 4-methoxyphenyl ether:
-
React allyl bromide with 4-methoxyphenol in the presence of a base (e.g., potassium carbonate) in a suitable solvent like acetone.
-
-
Asymmetric Dihydroxylation:
-
Subject the allyl 4-methoxyphenyl ether to asymmetric dihydroxylation using an AD-mix catalyst to yield 3-O-(4'-methoxyphenyl)-sn-glycerol or 1-O-(4'-methoxyphenyl)-sn-glycerol with high optical purity.[4]
-
-
Diacylation:
-
Acylate the resulting diol with the desired fatty acids using standard esterification methods (e.g., fatty acid anhydrides or acid chlorides in the presence of a base like pyridine or DMAP).
-
-
Deprotection:
-
Remove the 4-methoxyphenyl protecting group using ceric ammonium nitrate (CAN) under mild conditions to prevent acyl migration, yielding the chiral 1,2-diacylglycerol.[4]
-
Figure 1: Chemical synthesis workflow of 1,2-diacyl-sn-glycerol.
Enzymatic Synthesis of 1,2-Diacylglycerol Isomers
Enzymatic methods provide a milder and often more environmentally friendly alternative to chemical synthesis. Lipases are commonly employed for their ability to catalyze esterification and glycerolysis reactions with high regioselectivity.
Lipase-Catalyzed Glycerolysis
Glycerolysis involves the reaction of a triacylglycerol (TAG) with glycerol to produce a mixture of monoacylglycerols (MAGs) and diacylglycerols (DAGs). The use of 1,3-regiospecific lipases can enrich the product mixture in 1,2(2,3)-DAGs.
-
Reaction Setup:
-
In a reaction vessel, combine soybean oil and glycerol. A typical molar ratio of oil to glycerol for DAG production is 2:1.[5]
-
Add the immobilized lipase (e.g., Lipozyme RMIM or a lipase from Pseudomonas sp.). Enzyme loading can be optimized, for instance, at 14% (w/w) of the lard substrate.[6]
-
For solvent-free systems, the reaction is typically run at elevated temperatures (e.g., 40-65 °C) with vigorous stirring (e.g., 500-700 rpm) to ensure adequate mixing of the immiscible phases.[7][6]
-
-
Reaction Conditions:
-
Incubate the reaction mixture for a specified time (e.g., 8-24 hours). The reaction progress can be monitored by taking aliquots and analyzing the composition by HPLC or TLC.[6]
-
Optimal temperatures can vary depending on the lipase used; for example, 45-50 °C has been found to be effective for Lipozyme RMIM.[6]
-
-
Product Isolation and Purification:
-
After the reaction, separate the immobilized enzyme by filtration.
-
The product mixture, containing unreacted TAGs, MAGs, DAGs, and glycerol, can be purified. Molecular distillation is an effective method to enrich the DAG content.[6][8] A two-step crystallization process can also be employed for purification.[9]
-
Lipase-Catalyzed Esterification
Esterification involves the direct reaction of glycerol with free fatty acids. This method allows for the incorporation of specific fatty acids into the DAG molecule.
-
Reaction Setup:
-
Dissolve glycerol and oleic acid in a suitable organic solvent (e.g., hexane or t-butanol) to overcome the poor miscibility of the substrates. A molar ratio of fatty acid to glycerol of 2.5:1 has been used.[10]
-
Add the immobilized lipase, such as Novozym 435.
-
The reaction may require a system for water removal (e.g., molecular sieves or vacuum) to drive the equilibrium towards product formation.
-
-
Reaction Conditions:
-
Incubate the reaction at a controlled temperature (e.g., 60 °C) with stirring.[11]
-
Monitor the reaction progress by analyzing the consumption of free fatty acids or the formation of DAGs.
-
-
Product Isolation:
-
Remove the enzyme by filtration.
-
Evaporate the solvent and purify the resulting acylglycerols by column chromatography or molecular distillation.
-
Figure 2: Enzymatic synthesis of 1,2-diacylglycerol via glycerolysis.
Data Presentation: Comparison of Synthesis Methods
The choice of synthesis method depends on factors such as desired stereospecificity, scale, cost, and available equipment. The following tables summarize quantitative data from various studies.
Table 1: Chemical Synthesis of 1,2-Diacylglycerols
| Starting Material | Key Reagents/Steps | Overall Yield (%) | Purity/Enantiomeric Excess | Reference |
| Allyl Bromide | Asymmetric dihydroxylation, CAN deprotection | 78% | High enantiomeric excess | [4] |
| D-Mannitol | Isopropylidene acetal formation, oxidation, benzylation, acylation, deprotection | 49.3% | Not specified | [3] |
| (S)-(+)-1,2-Isopropylidene Glycerol | Benzyl protection, acylation, debenzylation | 2.33% | 98% enantiomeric purity of starting material | [2] |
Table 2: Enzymatic Synthesis of Diacylglycerols
| Method | Lipase | Substrates | DAG Content (%) | Reaction Time (h) | Reference |
| Glycerolysis | Lipozyme RMIM | Lard, Glycerol | 61.76% (in reaction mixture) | 8 | [6] |
| Glycerolysis | Pseudomonas sp. | Soybean Oil, Glycerol | ~40% (estimated from graph) | 1 | [7] |
| Glycerolysis | Immobilized MAS1-H108W | Olive Oil, Glycerol | 49.3% | 4 | [12] |
| Esterification | Novozym 435 | Caprylic Acid, Glycerol | 77.26% (in packed bed reactor) | 7 | [11] |
| Esterification & Glycerolysis | ANL-MARE | Soy Sauce By-product Oil, Glycerol | 66.76% | 14 | [13] |
Purification and Analysis of 1,2-Diacylglycerol Isomers
Accurate analysis of the synthesized DAGs is crucial to confirm their isomeric purity. High-performance liquid chromatography (HPLC) is a powerful tool for this purpose.
Experimental Protocol: HPLC Analysis of DAG Isomers[15][16][17][18]
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: Isocratic elution with 100% acetonitrile is effective for separating 1,2(2,3)- and 1,3-DAG isomers.[14][15][16]
-
Detection: UV detection at 205 nm is suitable for acylglycerols.[14][15][16]
-
Elution Order: Typically, 1,3-DAG isomers elute before their corresponding 1,2-DAG counterparts with the same fatty acid composition.[14][15][16]
-
Quantification: Linearity for quantification can be achieved over a wide range, with limits of detection and quantification in the sub-microgram per milliliter range.[15][16]
Signaling Pathways Involving sn-1,2-Diacylglycerol
sn-1,2-Diacylglycerol generated at the plasma membrane, typically through the action of phospholipase C (PLC) on phosphatidylinositol 4,5-bisphosphate (PIP₂), acts as a critical second messenger. Its primary role is the recruitment and activation of protein kinase C (PKC) isoforms.
The activation of conventional and novel PKC isoforms by sn-1,2-DAG is a key event in numerous signaling cascades that regulate cell growth, differentiation, apoptosis, and other cellular functions. The binding of DAG to the C1 domain of PKC induces a conformational change that relieves autoinhibition and activates the kinase.[1][17][18]
Figure 3: Activation of the Protein Kinase C signaling pathway.
References
- 1. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis and bioactivity investigation of a chiral diacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An efficient asymmetric synthesis of diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijettjournal.org [ijettjournal.org]
- 6. Preparation of Diacylglycerol from Lard by Enzymatic Glycerolysis and Its Compositional Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. researchgate.net [researchgate.net]
- 9. research.monash.edu [research.monash.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil [frontiersin.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of 1,2(2,3)- and 1,3-Positional Isomers of Diacylglycerols from Vegetable Oils by Reversed-Phase High-Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 17. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 18. Specificity and mechanism of protein kinase C activation by sn-1,2-diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzymatic Synthesis of 1,2-Dipalmitoleoyl-sn-Glycerol: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth overview of the enzymatic synthesis of 1,2-dipalmitoleoyl-sn-glycerol, a specific diacylglycerol (DAG) with significant potential in pharmaceutical and research applications. While the broader enzymatic production of DAGs is well-documented, this paper consolidates available knowledge to present a targeted approach for the synthesis of this particular molecule. We will explore the primary enzymatic routes, focusing on lipase-catalyzed esterification and glycerolysis, and discuss key reaction parameters, enzyme selection, and purification strategies. Detailed, generalized experimental protocols are provided, alongside a summary of quantitative data from related studies to guide laboratory-scale synthesis. Furthermore, the role of 1,2-diacylglycerols in cellular signaling is illustrated to provide context for the application of 1,2-dipalmitoleoyl-sn-glycerol in drug development and biomedical research.
Introduction
Diacylglycerols (DAGs) are crucial molecules in various biological and industrial contexts. They serve as key intermediates in lipid metabolism and are pivotal second messengers in cellular signaling pathways. Specifically, the sn-1,2-DAG isomer is a potent activator of several protein kinase C (PKC) isoforms, which regulate a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2][3] The unique fatty acid composition of a DAG molecule can influence its biological activity and physical properties, making the synthesis of specific DAGs, such as 1,2-dipalmitoleoyl-sn-glycerol, a topic of great interest for researchers and drug developers.
Enzymatic synthesis of DAGs offers several advantages over chemical methods, including milder reaction conditions, higher regioselectivity, and reduced byproduct formation.[4] Lipases are the most commonly employed enzymes for this purpose due to their ability to catalyze esterification, transesterification, and hydrolysis reactions with high specificity. This guide will focus on the practical aspects of synthesizing 1,2-dipalmitoleoyl-sn-glycerol using enzymatic approaches.
Enzymatic Synthesis Strategies
The two primary enzymatic strategies for the synthesis of 1,2-dipalmitoleoyl-sn-glycerol are lipase-catalyzed esterification of glycerol with palmitoleic acid and lipase-catalyzed glycerolysis of a starting oil rich in palmitoleic acid.
Lipase-Catalyzed Esterification
This is a direct approach where glycerol is esterified with two molecules of palmitoleic acid. The choice of lipase is critical to ensure the formation of the desired sn-1,2-isomer over the thermodynamically more stable sn-1,3-isomer. While many lipases are sn-1,3 specific, some, like Candida antarctica lipase B (often immobilized as Novozym 435), can be used to produce a mixture of isomers, from which the sn-1,2 form can be isolated.[4]
Lipase-Catalyzed Glycerolysis
In this method, a triacylglycerol (TAG) source rich in palmitoleic acid is reacted with glycerol in the presence of a lipase. The lipase catalyzes the partial hydrolysis of the TAG and the subsequent esterification of the resulting mono- and diacylglycerols with glycerol. This method is often more cost-effective if a suitable natural oil is available.
Key Experimental Parameters and Quantitative Data
The yield and isomeric purity of the final product are highly dependent on several reaction parameters. The following tables summarize key parameters and results from studies on the enzymatic synthesis of various DAGs, which can serve as a starting point for the optimization of 1,2-dipalmitoleoyl-sn-glycerol synthesis.
Table 1: Lipase-Catalyzed Esterification Parameters for Diacylglycerol Synthesis
| Parameter | Value Range | Reference |
| Enzyme | Novozym 435, Lipozyme RM IM | [4] |
| Substrates | Glycerol, Free Fatty Acids | [4] |
| Molar Ratio (Fatty Acid:Glycerol) | 1:2 to 2:1 | [4] |
| Temperature | 40-70 °C | [4] |
| Reaction Time | 4-24 hours | [5] |
| Solvent | Solvent-free or organic solvent (e.g., hexane) | [4] |
| Water Activity | < 0.1 | [6] |
| DAG Yield | 40-60% | [4] |
Table 2: Lipase-Catalyzed Glycerolysis Parameters for Diacylglycerol Synthesis
| Parameter | Value Range | Reference |
| Enzyme | Lipozyme RM IM, Novozym 435 | [5] |
| Substrates | Triacylglycerol, Glycerol | [5] |
| Molar Ratio (Oil:Glycerol) | 1:1 to 1:2 | [5] |
| Temperature | 45-65 °C | [5] |
| Reaction Time | 8-24 hours | [5] |
| Enzyme Loading | 5-15% (w/w of substrates) | [5] |
| Agitation Speed | 300-600 rpm | [5] |
| DAG Yield | up to 61.76% | [5] |
| TAG Conversion | up to 76.26% | [5] |
Detailed Experimental Protocols
The following are generalized protocols for the synthesis and purification of 1,2-dipalmitoleoyl-sn-glycerol based on established methods for other diacylglycerols. Optimization will be necessary to achieve high yields and purity for this specific molecule.
Protocol 1: Lipase-Catalyzed Esterification of Glycerol and Palmitoleic Acid
Materials:
-
Glycerol (anhydrous)
-
Palmitoleic acid (high purity)
-
Immobilized lipase (e.g., Novozym 435)
-
Anhydrous hexane (optional, for solvent-based reaction)
-
Molecular sieves (3Å)
Equipment:
-
Jacketed glass reactor with magnetic or overhead stirrer
-
Temperature controller
-
Vacuum pump
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a clean, dry, jacketed glass reactor, add glycerol and palmitoleic acid in a 1:2 molar ratio.
-
If using a solvent, add anhydrous hexane.
-
Add molecular sieves to maintain low water activity.
-
Add the immobilized lipase (e.g., 10% w/w of total substrates).
-
-
Reaction Conditions:
-
Set the reaction temperature to 60°C.
-
Stir the mixture at 300 rpm.
-
Apply a vacuum to remove any water produced during the reaction.
-
Allow the reaction to proceed for 12-24 hours. Monitor the reaction progress by taking samples periodically for analysis by TLC or HPLC.
-
-
Enzyme Removal:
-
Once the reaction has reached the desired conversion, stop the stirring and heating.
-
If a solvent was used, dilute the mixture with additional hexane.
-
Filter the reaction mixture to remove the immobilized lipase. The lipase can be washed with hexane and dried for potential reuse.
-
-
Solvent Removal:
-
If a solvent was used, remove it using a rotary evaporator.
-
Protocol 2: Purification by Molecular Distillation
Molecular distillation is a highly effective method for purifying DAGs from the reaction mixture, which may contain unreacted free fatty acids, glycerol, monoacylglycerols, and triacylglycerols.[7][8][9]
Equipment:
-
Short-path molecular distillation unit
Procedure:
-
First Stage (Removal of Lighter Components):
-
Set the evaporator temperature to approximately 180-200°C.
-
Set the condenser temperature to 60-70°C.
-
Maintain a high vacuum (e.g., <0.1 Pa).
-
Feed the crude reaction mixture into the evaporator.
-
Unreacted glycerol, free fatty acids, and monoacylglycerols will be distilled off and collected as the distillate. The residue will be enriched in di- and triacylglycerols.
-
-
Second Stage (Separation of DAG from TAG):
-
Collect the residue from the first stage.
-
Increase the evaporator temperature to 230-250°C.
-
Maintain the condenser temperature at 70-80°C and a high vacuum.
-
The diacylglycerol fraction will be distilled, and the heavier triacylglycerol fraction will remain as the residue.
-
Collect the diacylglycerol-rich distillate.
-
Note: The optimal temperatures and pressures for molecular distillation will depend on the specific composition of the reaction mixture and should be determined empirically.
Visualization of Workflow and Signaling Pathway
Experimental Workflow
The general workflow for the enzymatic synthesis and purification of 1,2-dipalmitoleoyl-sn-glycerol is depicted below.
Caption: General workflow for the enzymatic synthesis of 1,2-dipalmitoleoyl-sn-glycerol.
Diacylglycerol Signaling Pathway
sn-1,2-Diacylglycerols are key signaling molecules that activate Protein Kinase C (PKC). The following diagram illustrates this canonical signaling pathway.
Caption: The canonical sn-1,2-diacylglycerol signaling pathway via Protein Kinase C.
Conclusion
The enzymatic synthesis of 1,2-dipalmitoleoyl-sn-glycerol represents a promising avenue for the production of a highly specific and biologically active lipid molecule. While direct, optimized protocols are not yet widely available in the literature, this guide provides a comprehensive framework based on established methods for the synthesis of other diacylglycerols. By carefully selecting the appropriate lipase and optimizing reaction conditions for either esterification or glycerolysis, followed by a robust purification strategy such as molecular distillation, researchers can effectively produce 1,2-dipalmitoleoyl-sn-glycerol for applications in drug development and the study of cellular signaling. The provided workflow and signaling pathway diagrams offer a clear visual representation of the key processes involved, from synthesis to biological function. Further research is warranted to refine the synthesis of this specific diacylglycerol and to fully elucidate its unique biological activities.
References
- 1. Specificity and mechanism of protein kinase C activation by sn-1,2-diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diacylglycerol Activation of Protein Kinase Cε and Hepatic Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Diacylglycerol from Lard by Enzymatic Glycerolysis and Its Compositional Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly selective synthesis of 1,3-oleoyl-2-palmitoylglycerol by lipase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Molecular distillation and characterization of diacylglycerol‐enriched palm olein | Semantic Scholar [semanticscholar.org]
Technical Guide: Chemical Synthesis of 1,2-di-(9Z-hexadecenoyl)-sn-glycerol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the chemical synthesis of 1,2-di-(9Z-hexadecenoyl)-sn-glycerol, a specific diacylglycerol (DAG) with defined stereochemistry and unsaturated acyl chains. Diacylglycerols are critical second messengers in cellular signaling and key intermediates in lipid metabolism. The precise chemical synthesis of specific DAG isomers is essential for studying their biological functions and for potential therapeutic applications. This guide outlines a detailed, multi-step synthetic route starting from commercially available glycerol. The synthesis involves a strategic sequence of protection, acylation, and deprotection steps to achieve the desired regioselectivity and stereospecificity. Detailed experimental protocols for each step are provided, along with methods for purification and characterization of the intermediates and the final product.
Introduction
This compound is a diacylglycerol molecule containing two palmitoleic acid (16:1, n-7) chains esterified to the sn-1 and sn-2 positions of a glycerol backbone. The sn (stereospecifically numbered) designation indicates that the chirality at the C2 position of the glycerol is defined. These molecules play a crucial role in a variety of cellular processes, including the activation of protein kinase C (PKC) isozymes and the regulation of membrane dynamics. The presence of the unsaturated (Z)-alkenyl chains influences the physical properties of the lipid and its biological activity.
The chemical synthesis of such a specific diacylglycerol presents several challenges, primarily centered around achieving the correct regioselectivity of the acylation and maintaining the stereochemical integrity of the glycerol backbone. A common strategy to overcome these challenges is the use of protecting groups to selectively block certain hydroxyl groups of the glycerol while others are acylated. This guide details a rational synthetic approach to selectively synthesize this compound.
Overall Synthetic Strategy
The synthesis of this compound can be achieved through a multi-step process starting from glycerol. The overall strategy is depicted in the workflow diagram below. The key is the use of a trityl protecting group for the primary hydroxyl at the sn-3 position, which allows for the selective acylation of the sn-1 and sn-2 hydroxyls.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
This section provides detailed step-by-step procedures for the synthesis of this compound.
Materials and Reagents
| Reagent | Supplier | Purity |
| Glycerol | Sigma-Aldrich | ≥99.5% |
| Benzaldehyde | Sigma-Aldrich | ≥99% |
| p-Toluenesulfonic acid monohydrate | Sigma-Aldrich | ≥98.5% |
| (9Z)-Hexadecenoic acid (Palmitoleic acid) | Cayman Chemical | ≥99% |
| Dicyclohexylcarbodiimide (DCC) | Sigma-Aldrich | ≥99% |
| 4-(Dimethylamino)pyridine (DMAP) | Sigma-Aldrich | ≥99% |
| Palladium on carbon (10%) | Sigma-Aldrich | |
| Trityl chloride | Sigma-Aldrich | 97% |
| Pyridine | Sigma-Aldrich | Anhydrous, 99.8% |
| Dichloromethane (DCM) | Fisher Scientific | Anhydrous, ≥99.8% |
| Diethyl ether | Fisher Scientific | Anhydrous, ≥99.0% |
| Hexane | Fisher Scientific | HPLC Grade |
| Ethyl acetate | Fisher Scientific | HPLC Grade |
| Boric acid | Sigma-Aldrich | ≥99.5% |
Step 1: Synthesis of 1,3-O-Benzylidene-sn-glycerol
This step protects the primary hydroxyl groups at the sn-1 and sn-3 positions of glycerol.
Protocol:
-
To a solution of glycerol (1.0 eq) in benzene, add benzaldehyde (1.1 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Reflux the mixture with a Dean-Stark apparatus to remove water.
-
After the theoretical amount of water is collected, cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Step 2: Acylation of 1,3-O-Benzylidene-sn-glycerol
The free secondary hydroxyl group at the sn-2 position is acylated with (9Z)-hexadecenoic acid.
Protocol:
-
Dissolve 1,3-O-benzylidene-sn-glycerol (1.0 eq), (9Z)-hexadecenoic acid (1.2 eq), and a catalytic amount of DMAP in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 0.1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be used in the next step without further purification.
Step 3: Removal of the Benzylidene Protecting Group
The benzylidene group is removed by hydrogenolysis to yield the sn-2 acylated glycerol.
Protocol:
-
Dissolve the crude 1,3-O-benzylidene-2-O-(9Z-hexadecenoyl)-sn-glycerol from the previous step in ethyl acetate.
-
Add 10% palladium on carbon catalyst.
-
Stir the mixture under a hydrogen atmosphere (balloon pressure is sufficient) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 2-O-(9Z-hexadecenoyl)-sn-glycerol.
Step 4: Selective Protection of the sn-3 Hydroxyl Group
The primary hydroxyl group at the sn-3 position is selectively protected with a bulky trityl group.
Protocol:
-
Dissolve 2-O-(9Z-hexadecenoyl)-sn-glycerol (1.0 eq) in anhydrous pyridine.
-
Add trityl chloride (1.1 eq) in portions to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer sequentially with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Step 5: Acylation of the sn-1 and sn-2 Hydroxyl Groups
The remaining free hydroxyl groups at the sn-1 and sn-2 positions are acylated with (9Z)-hexadecenoic acid.
Protocol:
-
Follow the same procedure as in Step 2, using 3-O-trityl-2-O-(9Z-hexadecenoyl)-sn-glycerol (1.0 eq) as the starting material and (9Z)-hexadecenoic acid (1.2 eq).
-
After workup, purify the crude 1,2-di-O-(9Z-hexadecenoyl)-3-O-trityl-sn-glycerol by column chromatography on silica gel.
Step 6: Deprotection of the Trityl Group
The final step is the removal of the trityl protecting group under mild acidic conditions to prevent acyl migration.
Protocol:
-
Dissolve the purified 1,2-di-O-(9Z-hexadecenoyl)-3-O-trityl-sn-glycerol in a mixture of DCM and methanol.
-
Add a catalytic amount of a mild acid, such as boric acid or pyridinium p-toluenesulfonate (PPTS).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the reaction with a few drops of triethylamine.
-
Concentrate the mixture under reduced pressure.
-
Purify the final product, this compound, by column chromatography on silica gel impregnated with boric acid (to prevent acyl migration) using a hexane-ethyl acetate gradient.
Purification and Characterization
Purification Data
| Step | Product | Purification Method | Typical Yield (%) |
| 1 | 1,3-O-Benzylidene-sn-glycerol | Column Chromatography | 70-80 |
| 2 | 1,3-O-Benzylidene-2-O-(9Z-hexadecenoyl)-sn-glycerol | - | >90 (crude) |
| 3 | 2-O-(9Z-hexadecenoyl)-sn-glycerol | - | >95 (crude) |
| 4 | 3-O-Trityl-2-O-(9Z-hexadecenoyl)-sn-glycerol | Column Chromatography | 60-70 |
| 5 | 1,2-di-O-(9Z-hexadecenoyl)-3-O-trityl-sn-glycerol | Column Chromatography | 75-85 |
| 6 | This compound | Column Chromatography | 80-90 |
Characterization
The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity. A typical mobile phase is a mixture of hexane and ethyl acetate. Visualization can be achieved using a phosphomolybdic acid stain or iodine vapor.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential to confirm the structure of the synthesized compounds. The chemical shifts and coupling constants of the glycerol backbone protons are characteristic and can be used to confirm the positions of the acyl chains.
-
Mass Spectrometry (MS): To determine the molecular weight of the products and confirm their identity. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable techniques.
-
Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric purity of the final product.
Signaling Pathways and Logical Relationships
The synthesized this compound is a key signaling molecule. Its primary role is the activation of Protein Kinase C (PKC), which is a crucial node in many signaling pathways.
Caption: Simplified signaling pathway involving 1,2-diacylglycerol (DAG).
Conclusion
This technical guide provides a detailed and actionable protocol for the chemical synthesis of this compound. The described multi-step approach, utilizing protecting group chemistry, allows for the regioselective and stereospecific synthesis of this important signaling lipid. The successful synthesis and purification of this molecule will enable researchers to further investigate its precise biological roles and explore its potential as a therapeutic agent. Careful execution of the described protocols and thorough characterization of the products are crucial for obtaining high-purity this compound for research and development purposes.
A Technical Guide to the Physical Properties of 1,2-Dipalmitoleoyl-sn-glycerol for Researchers and Drug Development Professionals
Introduction
1,2-Dipalmitoleoyl-sn-glycerol is a diacylglycerol (DAG) molecule that plays a significant role in various biological processes. As a key second messenger in cellular signaling, it is instrumental in the activation of protein kinase C (PKC), a family of enzymes involved in a multitude of cellular functions, including cell proliferation, differentiation, and apoptosis. Its physical properties are crucial for understanding its behavior in biological membranes and for its application in drug delivery systems and other biomedical research. This technical guide provides a comprehensive overview of the known physical properties of 1,2-dipalmitoleoyl-sn-glycerol, details relevant experimental protocols for its characterization, and illustrates its central role in signaling pathways.
Core Physical and Chemical Properties
Table 1: Physical and Chemical Properties of 1,2-Dipalmitoyl-sn-glycerol (as a proxy for 1,2-Dipalmitoleoyl-sn-glycerol)
| Property | Value | Source |
| Molecular Formula | C35H68O5 | [1] |
| Molecular Weight | 568.9 g/mol | [1] |
| Melting Point | 66-69 °C | [2][3] |
| Appearance | White to off-white solid/powder | [4] |
| Storage Temperature | -20°C | [2] |
Table 2: Solubility of 1,2-Dipalmitoyl-sn-glycerol
| Solvent | Solubility | Source |
| Chloroform | Slightly soluble | [2] |
| Dimethylformamide (DMF) | 20 mg/ml | [5] |
| Dimethyl sulfoxide (DMSO) | 5 mg/ml | [5] |
| Ethanol | 30 mg/ml | [5] |
| Phosphate-buffered saline (PBS, pH 7.2) | 0.25 mg/ml | [5] |
Signaling Pathway of Diacylglycerol
1,2-Diacylglycerols are critical signaling molecules generated at the cell membrane. A primary and well-characterized pathway involves the activation of Protein Kinase C (PKC). This signaling cascade is initiated by the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and DAG. DAG then recruits and activates PKC at the membrane, leading to the phosphorylation of downstream target proteins and subsequent cellular responses.[6][7][8] This pathway is implicated in numerous physiological and pathological processes, including insulin resistance.[6][8][9]
References
- 1. 1,2-Dipalmitoyl-sn-glycerol | C35H68O5 | CID 644078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-DIPALMITOYL-SN-GLYCEROL CAS#: 761-35-3 [m.chemicalbook.com]
- 3. 1,2-DIPALMITOYL-SN-GLYCEROL CAS#: 761-35-3 [amp.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? | Semantic Scholar [semanticscholar.org]
- 9. pnas.org [pnas.org]
The Emergence of a Niche Second Messenger: A Technical Guide to 1,2-Dipalmitoleoyl-sn-glycerol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diacylglycerols (DAGs) are critical second messengers that modulate a wide array of cellular processes, primarily through the activation of Protein Kinase C (PKC) isoforms. While the roles of saturated and polyunsaturated DAGs have been extensively studied, the specific functions of monounsaturated species such as 1,2-dipalmitoleoyl-sn-glycerol remain less characterized. This technical guide provides a comprehensive overview of 1,2-dipalmitoleoyl-sn-glycerol, consolidating the current understanding of its synthesis, signaling pathways, and the methodologies to study its cellular functions. Due to the limited direct research on this specific molecule, this guide extrapolates from data on structurally related unsaturated diacylglycerols to present a robust framework for future investigation.
Introduction to Diacylglycerol Signaling
Diacylglycerol is a key signaling lipid produced from the hydrolysis of membrane phospholipids by phospholipase C (PLC). Upon generation, DAG recruits and activates a variety of downstream effector proteins, most notably the Protein Kinase C (PKC) family of serine/threonine kinases. The stereoisomer sn-1,2-diacylglycerol is the biologically active form. The acyl chain composition of DAG molecules can significantly influence their signaling properties, with unsaturated DAGs generally exhibiting higher potency in PKC activation compared to their saturated counterparts.[1][2] 1,2-dipalmitoleoyl-sn-glycerol, a diacylglycerol with two C16:1 fatty acid chains, represents a specific monounsaturated species whose unique role in cellular signaling is an emerging area of interest.
Synthesis and Metabolism of 1,2-Dipalmitoleoyl-sn-glycerol
The cellular pool of 1,2-dipalmitoleoyl-sn-glycerol is primarily generated through the enzymatic hydrolysis of membrane phospholipids, such as phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC). Agonist stimulation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) can trigger this cascade.
In vitro synthesis of 1,2-dipalmitoleoyl-sn-glycerol can be achieved through both chemical and enzymatic methods. Enzymatic synthesis using specific lipases is often preferred for its stereospecificity.[3][4][5]
A generalized workflow for the synthesis is depicted below:
Figure 1. Biosynthetic pathway of 1,2-dipalmitoleoyl-sn-glycerol.
Once synthesized, the signaling activity of 1,2-dipalmitoleoyl-sn-glycerol is terminated by its conversion to phosphatidic acid by diacylglycerol kinases (DGKs) or its incorporation into triglycerides.
Signaling Pathways and Cellular Effectors
The primary downstream effectors of 1,2-dipalmitoleoyl-sn-glycerol are proteins containing a C1 domain, a conserved zinc-finger motif that recognizes DAG and phorbol esters.[6]
Protein Kinase C (PKC) Activation
1,2-dipalmitoleoyl-sn-glycerol is expected to be a potent activator of conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C.[7] The binding of DAG to the C1 domain of PKC induces a conformational change that relieves autoinhibition and promotes the kinase's catalytic activity. Unsaturated diacylglycerols generally exhibit a higher affinity for PKC compared to saturated ones, suggesting that 1,2-dipalmitoleoyl-sn-glycerol would be a more potent activator than its saturated counterpart, 1,2-dipalmitoyl-sn-glycerol.[1][2]
Figure 2. PKC activation by 1,2-dipalmitoleoyl-sn-glycerol.
Other C1 Domain-Containing Proteins
Beyond PKC, other proteins with C1 domains can be regulated by 1,2-dipalmitoleoyl-sn-glycerol, including:
-
Ras guanyl nucleotide-releasing proteins (RasGRPs): These are exchange factors for Ras and Rap small G-proteins.
-
Chimaerins: These are Rac-GTPase activating proteins.
-
Munc13 proteins: These are involved in synaptic vesicle priming.
The specific acyl chain composition of DAG can lead to differential recruitment of these effector proteins.[8]
Quantitative Data
Direct quantitative data for 1,2-dipalmitoleoyl-sn-glycerol is scarce in the literature. The following tables provide estimated values based on studies of other unsaturated diacylglycerols.
Table 1: Estimated Binding Affinities and Activation Constants for PKC
| Parameter | Value | Notes |
| PKC Binding Affinity (Kd) | 0.1 - 1 µM | Estimated based on data for other monounsaturated DAGs. Saturated DAGs typically have Kd values in the 1-10 µM range. |
| PKC Activation (EC50) | 1 - 10 mol% in vesicles | Refers to the mole percentage of DAG in lipid vesicles required for half-maximal PKC activation. Unsaturated DAGs are generally more potent.[1][2] |
Table 2: Typical Cellular Concentrations of Diacylglycerol Species
| Cellular Compartment | Basal Concentration (pmol/mg protein) | Stimulated Concentration (pmol/mg protein) | Notes |
| Whole Cell | 100 - 500 | 500 - 2000 | Total DAG levels. The concentration of specific species like 1,2-dipalmitoleoyl-sn-glycerol is a fraction of this total.[9][10] |
| Plasma Membrane | 50 - 200 | 300 - 1200 | DAG is transiently concentrated at the plasma membrane upon receptor stimulation. |
Experimental Protocols
Chemical Synthesis of 1,2-Dipalmitoleoyl-sn-glycerol
This protocol is adapted from methods for synthesizing other diacylglycerols.[11][12]
Materials:
-
sn-Glycerol-3-phosphate
-
Palmitoleoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., hexane/ethyl acetate)
Procedure:
-
Dissolve sn-Glycerol-3-phosphate in a mixture of pyridine and DCM.
-
Cool the reaction mixture to 0°C.
-
Slowly add palmitoleoyl chloride (2.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with water and extract the lipid product with DCM.
-
Wash the organic layer with dilute HCl and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 1,2-dipalmitoleoyl-sn-glycero-3-phosphate.
-
Hydrolyze the phosphate group using a suitable phosphatase to yield 1,2-dipalmitoleoyl-sn-glycerol.
-
Confirm the structure and purity using NMR and mass spectrometry.
Figure 3. Workflow for chemical synthesis of 1,2-dipalmitoleoyl-sn-glycerol.
In Vitro PKC Kinase Assay
This protocol outlines a method to measure the activation of PKC by 1,2-dipalmitoleoyl-sn-glycerol.[13][14][15]
Materials:
-
Purified PKC isoform
-
1,2-Dipalmitoleoyl-sn-glycerol
-
Phosphatidylserine (PS)
-
Triton X-100
-
PKC substrate peptide (e.g., PepTag® C1)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)
Procedure:
-
Prepare mixed micelles of PS and varying concentrations of 1,2-dipalmitoleoyl-sn-glycerol in Triton X-100.
-
In a reaction tube, combine the kinase reaction buffer, the mixed micelles, and the purified PKC enzyme.
-
Initiate the kinase reaction by adding the PKC substrate peptide and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding a stop solution (e.g., 75 mM phosphoric acid).
-
Spot the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
Lipid-Protein Binding Assay (Liposome Co-sedimentation)
This assay determines the binding of a C1 domain-containing protein to membranes containing 1,2-dipalmitoleoyl-sn-glycerol.[16][17]
Materials:
-
Purified C1 domain-containing protein (e.g., GST-PKC-C1)
-
1,2-Dipalmitoleoyl-sn-glycerol
-
Phosphatidylcholine (PC)
-
Phosphatidylserine (PS)
-
Liposome preparation equipment (e.g., extruder)
-
Ultracentrifuge
Procedure:
-
Prepare large unilamellar vesicles (LUVs) composed of PC, PS, and varying concentrations of 1,2-dipalmitoleoyl-sn-glycerol by extrusion.
-
Incubate the purified protein with the prepared liposomes in a binding buffer.
-
Separate the liposomes and any bound protein from the unbound protein by ultracentrifugation.
-
Carefully collect the supernatant (unbound protein) and the pellet (liposome-bound protein).
-
Analyze the amount of protein in the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting.
References
- 1. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil [frontiersin.org]
- 6. C1 domains exposed: from diacylglycerol binding to protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diacylglycerol-dependent Binding Recruits PKCθ and RasGRP1 C1 Domains to Specific Subcellular Localizations in Living T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. experts.umn.edu [experts.umn.edu]
- 12. Synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with labeled acyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Biochemical assays for multiple activation states of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
- 16. Differential membrane binding and diacylglycerol recognition by C1 domains of RasGRPs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. orbit.dtu.dk [orbit.dtu.dk]
A Technical Guide to the Biological Functions of Specific Diacylglycerol (DAG) Isomers
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction to Diacylglycerol (DAG) Isomers
Diacylglycerol (DAG) is a pivotal lipid molecule that functions as a precursor for the biosynthesis of various glycerolipids and, critically, as a second messenger in a multitude of cellular signaling pathways. The biological activity of DAG is not monolithic; it is highly dependent on its specific isomeric form. The diversity in DAG's chemical structure arises from two main features: the position of the fatty acyl chains on the glycerol backbone and the chemical nature of these fatty acids.
-
Positional Isomers: DAG exists as two primary positional isomers: 1,2-diacylglycerol and 1,3-diacylglycerol, which differ in the esterification points of the fatty acids on the glycerol backbone.
-
Stereoisomers: Due to the prochiral nature of the glycerol backbone, 1,2-diacylglycerol exists as two stereoisomers: sn-1,2-diacylglycerol and sn-2,3-diacylglycerol, where sn stands for stereospecific numbering.
It is the sn-1,2-DAG isoform that is predominantly recognized as the signaling-competent molecule, primarily generated at the plasma membrane following the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). In contrast, 1,3-DAG is generally considered a metabolic intermediate in the biosynthesis and breakdown of triacylglycerols (TAGs) and is less effective as a signaling molecule. The specific fatty acid composition of DAG further diversifies its function, influencing the activation of downstream effector proteins.
Metabolic Pathways and Isomer Generation
The cellular concentration of specific DAG isomers is tightly regulated by the coordinated action of various enzymes. The primary route for generating the signaling-active sn-1,2-DAG is through the activation of PLC in response to extracellular stimuli. This DAG can then be either phosphorylated by diacylglycerol kinases (DGKs) to phosphatidic acid (PA), terminating its signaling role, or hydrolyzed by DAG lipases (DAGL) to monoacylglycerol (MAG).
Caption: Metabolic pathways governing the generation and fate of key DAG isomers.
Signaling Functions of Specific DAG Isomers
The signaling capacity of DAG is almost exclusively attributed to the sn-1,2 isomer. Its unique stereochemistry allows it to bind to specific C1 domains on effector proteins, inducing conformational changes that lead to their activation.
Differential Activation of Protein Kinase C (PKC) Isoforms
A primary and well-characterized function of sn-1,2-DAG is the activation of the Protein Kinase C (PKC) family of serine/threonine kinases.
-
sn-1,2-DAG vs. 1,3-DAG: Studies have consistently shown that sn-1,2-diacylglycerols are significantly more potent activators of PKC than 1,3-diacylglycerols. For instance, 1,2-sn-dioleoylglycerol (1,2-DOG) is more effective at promoting the binding of PKCα to lipid vesicles compared to 1,3-dioleoylglycerol (1,3-DOG). This specificity underscores the importance of the sn-1,2 configuration for inducing the proper conformational change in PKC for its activation.
-
Influence of Fatty Acyl Chains: The fatty acid composition of sn-1,2-DAG introduces another layer of regulatory complexity, enabling differential activation of various PKC isoforms. Unsaturated fatty acids in the sn-2 position are generally more effective activators. For example, DAGs containing polyunsaturated fatty acids like arachidonic acid (in 1-stearoyl-2-arachidonoyl-sn-glycerol, SAG) can exert significantly different stimulatory effects on PKC isoforms compared to those containing docosahexaenoic acid (DHA) or eicosapentaenoic acid (EPA). This differential regulation may be responsible for the diverse in vivo effects of various dietary fats.
Caption: Differential activation of Protein Kinase C (PKC) isoforms by DAG isomers.
Table 1: Summary of PKC Isoform Activation by Different sn-1,2-DAG Species
This table summarizes the relative activation efficiency of various PKC isoforms by specific sn-1,2-DAG molecules, highlighting the specificity conferred by the fatty acyl chains.
| PKC Isoform | DAG Species (sn-1/sn-2) | Relative Activation Efficiency | Reference |
| PKCα | 1-stearoyl-2-arachidonoyl-glycerol (SAG) | Higher activation compared to SDG and SEG | |
| 1-stearoyl-2-docosahexaenoyl-glycerol (SDG) | Lower activation compared to SAG | ||
| 1-stearoyl-2-eicosapentaenoyl-glycerol (SEG) | Lower activation compared to SAG | ||
| PKCβI | 1-stearoyl-2-arachidonoyl-glycerol (SAG) | Lower activation compared to SDG and SEG | |
| 1-stearoyl-2-docosahexaenoyl-glycerol (SDG) | Higher activation compared to SAG | ||
| 1-stearoyl-2-eicosapentaenoyl-glycerol (SEG) | Higher activation compared to SAG | ||
| PKCγ | SAG, SDG, SEG | No significant difference in activation among species | |
| PKCδ | 1-stearoyl-2-arachidonoyl-glycerol (SAG) | Higher activation compared to SDG and SEG | |
| PKCε | 1-stearoyl-2-arachidonoyl-glycerol (SAG) | Potent activator |
Activation of Transient Receptor Potential (TRP) Channels
Certain members of the Transient Receptor Potential (TRP) channel family, particularly TRPC3, TRPC6, and TRPC7, are directly activated by sn-1,2-DAG. This activation is independent of PKC and represents a distinct branch of DAG signaling.
-
Direct Gating Mechanism: DAG is thought to directly bind to the channel or a closely associated protein, causing a conformational change that opens the channel pore and allows cation influx, primarily Ca²⁺ and Na⁺. This provides a rapid, membrane-delimited signaling pathway.
-
PKC-Mediated Regulation: In addition to direct activation, DAG can also modulate TRP channel activity indirectly via PKC. For some channels, such as TRPV1, PKC-mediated phosphorylation can sensitize the channel to other stimuli, contributing to phenomena like thermal hyperalgesia. Conversely, for channels like TRPC3, TRPC4, and TRPC5, PKC activation can be inhibitory.
-
Role of Fatty Acyl Chains: Similar to PKC, the activation of TRP channels can be influenced by the fatty acid composition of DAG. For example, 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) has been shown to induce Ca²⁺ influx through TRPC6 channels.
A Technical Guide to the Mechanism of Action of 1,2-di-(9Z-hexadecenoyl)-sn-glycerol
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
1,2-di-(9Z-hexadecenoyl)-sn-glycerol, a member of the diacylglycerol (DAG) class of lipids, is a pivotal second messenger in intracellular signaling. While direct research on this specific molecule is limited, its mechanism of action is understood through the extensive study of the diacylglycerol family. The primary mode of action for DAGs is the activation of Protein Kinase C (PKC) isoforms, which orchestrates a wide array of cellular processes, including cell growth, differentiation, and apoptosis. The signaling is tightly regulated by Diacylglycerol Kinases (DGKs), which phosphorylate DAG to phosphatidic acid (PA), thereby attenuating PKC-mediated pathways while initiating PA-driven signals. This document provides an in-depth overview of this mechanism, supported by data from structurally similar DAG analogs, details key experimental methodologies, and presents signaling pathways and workflows through structured diagrams.
Introduction to Diacylglycerol Signaling
Diacylglycerols (DAGs) are transient lipid molecules generated at cellular membranes, primarily through the hydrolysis of phosphoinositides by phospholipase C (PLC). They function as critical signaling hubs, translating extracellular signals into intracellular responses. This compound, also known as 1,2-dipalmitoleoyl-sn-glycerol, is a specific DAG species containing two 16-carbon monounsaturated fatty acyl chains (palmitoleic acid) esterified to the sn-1 and sn-2 positions of the glycerol backbone. Its signaling capacity is intrinsically linked to its ability to modulate the activity of key effector proteins at the membrane.
Core Mechanism: Activation of Protein Kinase C (PKC)
The most well-characterized function of sn-1,2-diacylglycerols is the activation of the Protein Kinase C (PKC) family of serine/threonine kinases.[1] DAG acts as a crucial allosteric activator for conventional (cPKC) and novel (nPKC) isoforms.
2.1 The PKC Activation Cascade The activation is a multi-step process:
-
Generation: An external stimulus (e.g., growth factor, neurotransmitter) activates a receptor, which in turn activates PLC. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and DAG.
-
Translocation: For cPKC isoforms, the IP3-mediated release of intracellular Ca2+ induces a conformational change in the kinase, prompting its translocation from the cytosol to the plasma membrane.
-
Docking and Activation: At the membrane, DAG, in conjunction with the phospholipid phosphatidylserine (PS), binds to the C1 domain of PKC. This binding event stabilizes the active conformation of the kinase, relieving autoinhibition and enabling it to phosphorylate its downstream substrates.
Studies on DAG analogs have revealed that this interaction is highly specific. Activation requires the 3-hydroxyl group and both carbonyl moieties of the glycerol backbone, suggesting a three-point attachment to the PKC-phosphatidylserine-Ca2+ complex.[2][3]
Metabolic Regulation via Diacylglycerol Kinase (DGK)
The cellular response to DAG is transient and tightly controlled. Diacylglycerol kinases (DGKs) are a family of enzymes that play a critical role in terminating DAG signaling.[4] They phosphorylate DAG at the sn-3 hydroxyl group, converting it to phosphatidic acid (PA).[5]
This enzymatic conversion serves two purposes:
-
Signal Termination: By consuming DAG, DGKs reduce the pool available to activate PKC, thus dampening the signal.
-
Signal Propagation: The product, PA, is itself a signaling lipid that can activate a different set of downstream effectors, including mTOR and certain tyrosine kinases.[5]
Downstream Cellular and Physiological Effects
The activation of the DAG-PKC signaling axis has pleiotropic effects that are highly context-dependent. Studies using cell-permeable DAG analogs, such as 1,2-dioctanoyl-sn-glycerol (diC8), have provided insight into these downstream functions.
-
Neuronal Development: In embryonic chicken spinal cord explants, diC8 demonstrated dose-dependent effects on neurite outgrowth. A low dose (5 µM) stimulated outgrowth, while a high dose (60 µM) was inhibitory and caused significant changes in growth cone morphology, including an accumulation of F-actin.[7] This suggests a role for PKC in regulating the actin cytoskeleton during neuronal pathfinding.[7]
-
Metabolism: Aberrant accumulation of DAG in tissues like the liver and muscle is linked to insulin resistance.[1] DAG-activated PKC isoforms can phosphorylate and inhibit components of the insulin signaling pathway, contributing to the pathophysiology of type 2 diabetes.[1]
-
Inflammation and Cancer: As a central signaling node, the DAG-PKC pathway is implicated in inflammatory responses and the regulation of cell proliferation and survival, making it a target of interest in cancer and inflammatory diseases.[5][8]
Quantitative Data Summary
Direct quantitative data for this compound are scarce in the literature. The following tables summarize relevant data from studies on common DAG analogs, which provide a framework for understanding the potency and kinetics of the broader class of molecules.
Table 1: Kinetic Parameters of Diacylglycerol Kinase with DAG Analogs
| Enzyme Source | Substrate (Analog) | KM (µM) | KI (µM) | Inhibitor | Reference |
|---|---|---|---|---|---|
| Pig Brain (partially purified) | sn-1,2-dioctanoylglycerol | 24 | - | - | [9] |
| Pig Brain (partially purified) | - | - | 58 | dioctanoylethylene glycol | [9] |
| Pig Brain (partially purified) | - | - | 91 | 1-monooleoylglycerol |[9] |
Table 2: Concentration-Dependent Effects of DAG Analogs on Cellular Systems
| System | Analog | Concentration (µM) | Observed Effect | Reference |
|---|---|---|---|---|
| Embryonic Chicken Neurons | sn-1,2-dioctanoylglycerol (diC8) | 5 | ~25% stimulation of neurite outgrowth | [7] |
| Embryonic Chicken Neurons | sn-1,2-dioctanoylglycerol (diC8) | 30-60 | ~37% reduction of neurite outgrowth; retraction of filopodia | [7] |
| Human Platelets | dioctanoylethylene glycol | 100 | 70-100% inhibition of DAG phosphorylation |[9] |
Key Experimental Protocols
The mechanism of action of DAGs has been elucidated through various in vitro and cell-based assays.
6.1 In Vitro PKC Activity Assay (Mixed Micellar Method)
This assay is designed to determine the ability of a DAG species to activate PKC in a controlled, cell-free environment. It relies on the formation of mixed micelles containing phospholipids and the test compound.
Protocol Outline:
-
Micelle Preparation: Prepare mixed micelles by sonicating a mixture of a detergent (e.g., Triton X-100), a phospholipid cofactor (e.g., phosphatidylserine), and the test diacylglycerol (e.g., this compound) in a buffered solution.
-
Reaction Initiation: Combine the mixed micelles with purified PKC enzyme, a peptide substrate (e.g., a synthetic peptide with a PKC phosphorylation site), Ca2+, and radiolabeled [γ-32P]ATP in a reaction buffer.
-
Incubation: Allow the reaction to proceed for a defined time at a controlled temperature (e.g., 10-20 minutes at 30°C).
-
Reaction Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Washing and Scintillation Counting: Wash the paper to remove unincorporated [γ-32P]ATP. The amount of radioactivity remaining on the paper, corresponding to the phosphorylated substrate, is quantified using a scintillation counter. This value is directly proportional to PKC activity.
Conclusion and Future Directions
This compound, as a member of the sn-1,2-diacylglycerol family, functions as a potent second messenger primarily through the activation of Protein Kinase C. Its signaling is dynamically regulated by the metabolic activity of Diacylglycerol Kinase, which converts it to phosphatidic acid. This central mechanism allows it to influence a vast range of cellular functions, from cytoskeletal rearrangement to metabolic control.
While the general mechanism is well-established, a significant opportunity exists for future research to investigate the specific effects of the palmitoleoyl acyl chains. Studies should focus on whether the unique structure of this compound confers differential affinity for specific PKC or DGK isoforms, or if it alters the biophysical properties of the membrane in a way that uniquely modulates signal transduction. Such research would be invaluable for drug development professionals seeking to design targeted modulators of lipid signaling pathways.
References
- 1. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specificity and mechanism of protein kinase C activation by sn-1,2-diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of protein kinase C activity by lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diacylglycerol kinase - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Diacylglycerol Kinase ε in Adipose Tissues: A Crosstalk Between Signal Transduction and Energy Metabolism [frontiersin.org]
- 7. 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycerol 3-phosphate dehydrogenases (1 and 2) in cancer and other diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Attenuation of sn-1,2-diacylglycerol second messengers by diacylglycerol kinase. Inhibition by diacylglycerol analogs in vitro and in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biophysical Role of 1,2-Dipalmitoleoyl-sn-glycerol in Cellular Membranes: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the role of 1,2-dipalmitoleoyl-sn-glycerol (16:1 DAG) in membrane biophysics. As a key second messenger, the physical properties of diacylglycerols (DAGs) are critical to their function in cellular signaling, particularly in the activation of Protein Kinase C (PKC) and other downstream effectors. This document summarizes the known biophysical characteristics of 16:1 DAG, including estimations of its phase transition temperature, area per lipid, and effects on membrane bending modulus, drawing upon data from closely related monounsaturated diacylglycerols. Detailed experimental protocols for investigating the properties of DAG-containing membranes using Differential Scanning Calorimetry (DSC), Langmuir trough analysis, and fluorescence microscopy are provided. Furthermore, this guide illustrates the canonical DAG-mediated signaling pathway and experimental workflows using Graphviz diagrams, offering a valuable resource for researchers, scientists, and professionals in drug development.
Introduction
1,2-Dipalmitoleoyl-sn-glycerol is a diacylglycerol (DAG) species characterized by two 16-carbon monounsaturated fatty acyl chains esterified to the sn-1 and sn-2 positions of a glycerol backbone. In the landscape of membrane biophysics, DAGs are not merely metabolic intermediates but pivotal signaling molecules. Their transient generation at the cell membrane, primarily through the hydrolysis of phosphoinositides, initiates a cascade of cellular events. The biophysical properties of a specific DAG species, dictated by its acyl chain length and degree of saturation, profoundly influence its behavior within the lipid bilayer and its interaction with effector proteins.
The presence of cis-double bonds in the palmitoleoyl chains of 1,2-dipalmitoleoyl-sn-glycerol introduces kinks in the hydrocarbon tails, which are expected to disrupt the ordered packing of adjacent phospholipids. This perturbation has significant consequences for membrane fluidity, curvature stress, and the formation of lipid domains. Understanding these biophysical effects is paramount for elucidating the specific roles of 16:1 DAG in health and disease, and for the rational design of therapeutic agents that target DAG-mediated signaling pathways.
Biophysical Properties of 1,2-Dipalmitoleoyl-sn-glycerol
Direct experimental data for the biophysical properties of 1,2-dipalmitoleoyl-sn-glycerol are not extensively available in the current literature. Therefore, the values presented below are estimations based on data from the closely related and well-studied 1,2-dioleoyl-sn-glycerol (18:1 DAG) and general principles of lipid biophysics. The introduction of unsaturation generally lowers the phase transition temperature and increases the area per lipid compared to saturated counterparts.
Quantitative Data Summary
| Property | Estimated Value for 1,2-Dipalmitoleoyl-sn-glycerol (16:1 DAG) | Notes and References |
| Phase Transition Temperature (Tm) | < 0 °C | Diacylglycerols with unsaturated acyl chains, such as 1,2-dioleoyl-sn-glycerol, do not exhibit a sharp gel-to-liquid crystalline phase transition above 0°C. The presence of the cis double bond significantly lowers the melting temperature.[1] |
| Area per Lipid | ~65-75 Ų | This is an estimation based on the area per lipid of 1,2-dioleoyl-sn-glycerol. The shorter acyl chains of 16:1 DAG might result in a slightly smaller area.[2] |
| Effect on Bending Modulus | Decreases | Diacylglycerols, due to their conical shape, are known to induce negative curvature stress and decrease the bending rigidity of lipid membranes, which can facilitate membrane fusion and fission events.[3] |
Signaling Pathways Involving Diacylglycerol
1,2-Dipalmitoleoyl-sn-glycerol, like other sn-1,2-diacylglycerols, is a potent activator of Protein Kinase C (PKC) isoforms. The specific acyl chain composition of DAG can influence the activation of different PKC isoforms, suggesting a mechanism for signal specificity.[4][5][6][7] The canonical signaling pathway leading to and emanating from DAG production is depicted below.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the biophysical properties of membranes containing 1,2-dipalmitoleoyl-sn-glycerol.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the phase transition temperature (Tm) of lipid vesicles. For lipids like 1,2-dipalmitoleoyl-sn-glycerol, which are not expected to show a sharp transition, DSC can reveal changes in the phase behavior of a host lipid bilayer upon its incorporation.[8][9]
Methodology:
-
Lipid Film Preparation:
-
Prepare a stock solution of the primary phospholipid (e.g., DPPC) and 1,2-dipalmitoleoyl-sn-glycerol in chloroform at the desired molar ratio.
-
In a round-bottom flask, evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Vesicle Hydration:
-
Hydrate the lipid film with a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) at a temperature above the Tm of the primary lipid.
-
Vortex the suspension vigorously to form multilamellar vesicles (MLVs).
-
-
DSC Measurement:
-
Load the MLV suspension into the DSC sample cell and an equal volume of buffer into the reference cell.
-
Equilibrate the system at a temperature below the expected phase transition.
-
Scan the temperature at a controlled rate (e.g., 1°C/min) over the desired range.
-
Record the differential heat flow as a function of temperature to obtain the thermogram. The peak of the endotherm corresponds to the Tm.
-
Langmuir Trough Analysis
The Langmuir trough technique is used to study the properties of lipid monolayers at an air-water interface. It can provide information about the area per molecule and the compressibility of the lipid film.[10][11][12]
Methodology:
-
Trough Preparation:
-
Clean the Langmuir trough and barriers meticulously.
-
Fill the trough with a subphase (e.g., ultrapure water or a buffer solution).
-
Aspirate the surface to remove any contaminants.
-
-
Monolayer Spreading:
-
Prepare a solution of 1,2-dipalmitoleoyl-sn-glycerol in a volatile solvent like chloroform.
-
Using a microsyringe, carefully deposit small droplets of the lipid solution onto the subphase surface.
-
Allow the solvent to evaporate completely (typically 15-20 minutes).
-
-
Isotherm Measurement:
-
Compress the monolayer at a constant rate using the movable barriers.
-
Simultaneously, measure the surface pressure using a Wilhelmy plate or similar sensor.
-
Plot the surface pressure as a function of the area per molecule to obtain the pressure-area isotherm.
-
Fluorescence Microscopy of Giant Unilamellar Vesicles (GUVs)
Fluorescence microscopy of GUVs allows for the direct visualization of lipid domains and the effects of 1,2-dipalmitoleoyl-sn-glycerol on membrane organization.[13][14][15]
Methodology:
-
GUV Formation:
-
Prepare a lipid mixture in chloroform containing a host phospholipid, 1,2-dipalmitoleoyl-sn-glycerol, and a fluorescent lipid probe (e.g., a headgroup-labeled rhodamine-PE or a tail-labeled Bodipy-PC).
-
Use the electroformation method: deposit the lipid solution onto platinum or ITO-coated glass slides, dry to a film, and assemble into a chamber.
-
Fill the chamber with a sucrose solution and apply a low-frequency AC electric field for several hours to grow GUVs.
-
-
Microscopy Sample Preparation:
-
Harvest the GUVs and transfer them to a microscopy chamber containing a glucose solution of the same osmolarity. The density difference will cause the GUVs to settle at the bottom of the chamber.
-
-
Imaging:
-
Use a confocal or epifluorescence microscope to visualize the GUVs.
-
Acquire images in the equatorial plane of the vesicles.
-
The distribution of the fluorescent probe will reveal the presence and morphology of any lipid domains.
-
Conclusion
1,2-Dipalmitoleoyl-sn-glycerol is a significant, yet under-characterized, signaling lipid. Its unique biophysical properties, stemming from its monounsaturated acyl chains, are critical to its function in modulating membrane structure and activating downstream signaling cascades. While direct experimental data remains sparse, this guide provides a framework for its study, offering estimations of its key biophysical parameters and detailed protocols for its investigation. Further research, including molecular dynamics simulations and direct experimental measurements, will be crucial to fully elucidate the specific role of 1,2-dipalmitoleoyl-sn-glycerol in the complex symphony of cellular signaling. The methodologies and conceptual frameworks presented herein are intended to facilitate these future endeavors.
References
- 1. Diacylglycerols, lysolecithin, or hydrocarbons markedly alter the bilayer to hexagonal phase transition temperature of phosphatidylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Implication of acyl chain of diacylglycerols in activation of different isoforms of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of diacylglycerols with phosphatidylcholine vesicles as studied by differential scanning calorimetry and fluorescence probe depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Langmuir–Blodgett trough - Wikipedia [en.wikipedia.org]
- 11. itn-snal.net [itn-snal.net]
- 12. biolinscientific.com [biolinscientific.com]
- 13. Combining Fluorescence Lifetime and Polarization Microscopy to Discriminate Phase Separated Domains in Giant Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipid domains in giant unilamellar vesicles and their correspondence with equilibrium thermodynamic phases: a quantitative fluorescence microscopy imaging approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Complexity of Lipid Domains and Rafts in Giant Unilamellar Vesicles Revealed by Combining Imaging and Microscopic and Macroscopic Time-Resolved Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Intracellular Localization of 1,2-di-(9Z-hexadecenoyl)-sn-glycerol
Executive Summary
1,2-di-(9Z-hexadecenoyl)-sn-glycerol, a specific diacylglycerol (DAG) isomer also known as dipalmitoleoyl-glycerol or DG(16:1/16:1), is a pivotal lipid molecule with a dual identity within the cell. It serves as a key metabolic intermediate in the synthesis of major lipid classes like triglycerides and phospholipids, and as a potent second messenger in critical signal transduction pathways. Understanding its precise location within the cell is paramount for elucidating its function in both normal physiology and pathological states such as metabolic disorders and cancer. This technical guide provides an in-depth overview of the known subcellular distribution of this molecule, its role in signaling, and the detailed experimental protocols used to determine its localization.
Introduction to this compound
Diacylglycerols are a class of neutral lipids composed of a glycerol backbone esterified to two fatty acid chains. The specific stereoisomer, sn-1,2-diacylglycerol, is the biologically active form in signaling cascades.[1][2] The molecule of focus, this compound, is a di-unsaturated DAG, containing two palmitoleic acid (16:1) chains. Its structure confers specific biophysical properties that can influence membrane fluidity and the recruitment of binding partners.[3] This molecule, hereafter referred to as DG(16:1/16:1), is both a precursor for complex lipids and an activator of key signaling proteins, most notably Protein Kinase C (PKC).[3][4]
Intracellular Synthesis and Distribution
The metabolism and localization of DAGs are spatially and temporally regulated to ensure proper cellular function. Different pools of DAG exist within the cell, each with a distinct primary purpose.
-
Endoplasmic Reticulum (ER): The ER is the central hub for lipid synthesis.[5] The de novo synthesis of DAG from phosphatidic acid (PA) occurs on the ER membrane.[1][6] This ER-localized pool of DG(16:1/16:1) serves primarily as a precursor for the synthesis of triacylglycerols (TAGs) for storage in lipid droplets and phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (PE) for membrane biogenesis.[1][3][5]
-
Plasma Membrane (PM): A distinct and highly regulated pool of DAG is generated at the plasma membrane.[7] This occurs upon the activation of receptor tyrosine kinases or G protein-coupled receptors, which stimulate phospholipase C (PLC) to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into DAG and inositol trisphosphate (IP3).[8] This pool of DAG is critical for signal transduction and is responsible for recruiting and activating effector proteins.[9] Studies have shown that DAG species with a 32:2 acyl chain composition (which includes DG 16:1/16:1) accumulate at the plasma membrane under certain stress conditions.[8]
-
Golgi Apparatus: The Golgi is involved in the maturation of lipids and proteins.[10] As lipids are transported from the ER to other organelles, DAG is present in Golgi membranes, where it can be converted to other lipids, such as sphingomyelin (following its conversion to ceramide).[10][11]
-
Mitochondria and Nucleus: While the bulk of DAG is associated with the ER and PM, specific pools have been identified in other compartments. DAG is found at mitochondria-associated ER membranes (MAMs), which are crucial sites for lipid exchange.[12] Furthermore, DAG sensors have detected pools within the nucleus, although their function is less characterized.[6][13]
Quantitative Analysis of Subcellular Localization
Quantifying the exact amount of a specific lipid species like DG(16:1/16:1) in discrete organelles is technically challenging. Data is often presented for total DAG or for broader lipid classes within subcellular fractions. The following table summarizes the general distribution of DAGs based on ultracentrifugation-based fractionation studies, which separate cellular components into membrane and cytosolic fractions.
| Subcellular Fraction | Total DAG Content (% of Total Cellular DAG) | Predominant DAG Species Often Identified | Reference |
| Membrane Fraction | 75 - 86% | Saturated (e.g., Di-C16:0, Di-C18:0) and Unsaturated (e.g., C18:0/C20:4) | [14] |
| Cytosolic Fraction | 14 - 24% | Generally lower abundance of all species compared to membrane | [14] |
| ER/Microsomes | Major site of DAG synthesis | Precursor pool for PC 32:2 (16:1/16:1) and PC 34:2 in yeast | [6] |
| Plasma Membrane | Low basal levels, transiently high upon stimulation | Accumulation of DAG 32:2 observed under specific conditions | [8] |
Role in Cellular Signaling
The most well-characterized signaling role of sn-1,2-diacylglycerol is the activation of the Protein Kinase C (PKC) family of enzymes. When generated at the plasma membrane, DG(16:1/16:1) acts as a molecular switch. Its accumulation in the inner leaflet of the plasma membrane creates a binding site for the C1 domain of PKC isoforms, recruiting them from the cytosol and inducing a conformational change that leads to their activation.[3][4] Activated PKC then phosphorylates a multitude of downstream protein targets, regulating processes such as cell proliferation, differentiation, and apoptosis.[8]
Experimental Methodologies
Determining the subcellular location of DG(16:1/16:1) requires a combination of biochemical fractionation and advanced analytical or imaging techniques.
Workflow: Subcellular Fractionation and Lipidomics Analysis
The gold-standard approach for quantifying lipids in organelles involves physical separation of the organelles followed by mass spectrometry.
Detailed Protocol 1: Subcellular Fractionation by Differential Centrifugation
This protocol is a synthesized representation for isolating major cellular fractions from cultured mammalian cells.[2][15][16]
-
Cell Harvesting:
-
Culture cells to ~90% confluency.
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Scrape cells into a conical tube and pellet by centrifugation at 500 x g for 5 minutes at 4°C.
-
-
Homogenization:
-
Resuspend the cell pellet in a hypotonic fractionation buffer (e.g., 10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, with protease inhibitors).
-
Incubate on ice for 15-20 minutes to allow cells to swell.
-
Lyse the cells using a Dounce homogenizer with a tight-fitting pestle (approx. 20-30 strokes). Check for cell lysis under a microscope.
-
-
Fractionation by Centrifugation (all steps at 4°C):
-
Nuclear Fraction: Centrifuge the homogenate at 1,000 x g for 10 minutes. The resulting pellet contains the nuclei. Collect the supernatant.
-
Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes. The pellet contains the mitochondria. Collect the supernatant.
-
Microsomal and Cytosolic Fractions: Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour. The pellet contains the microsomal fraction (rich in ER and Golgi fragments), and the final supernatant is the cytosolic fraction.
-
-
Purity Validation:
-
Before lipid extraction, save a small aliquot of each fraction for Western blot analysis using organelle-specific marker proteins (e.g., Calnexin for ER, GM130 for Golgi, Cytochrome C for mitochondria, Histone H3 for nucleus) to assess the purity of the fractions.[17]
-
Detailed Protocol 2: Analysis of DG(16:1/16:1) by LC-MS/MS
This protocol outlines the general steps for extracting and quantifying DAG species from isolated subcellular fractions.[7][14][18]
-
Internal Standard Spiking:
-
To each fraction, add a known quantity of a non-endogenous DAG internal standard (e.g., a deuterated or odd-chain DAG standard) for accurate quantification.
-
-
Lipid Extraction (Bligh-Dyer Method):
-
Add a 2:1 mixture of chloroform:methanol to the aqueous sample to create a single-phase system. Vortex thoroughly.
-
Add chloroform and water to induce phase separation. Vortex and centrifuge at low speed.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
Liquid Chromatography (LC) Separation:
-
Resuspend the dried lipid extract in an appropriate mobile phase (e.g., isopropanol/acetonitrile).
-
Inject the sample onto a suitable HPLC column (e.g., a C18 column for reverse-phase chromatography).
-
Use a gradient elution program with mobile phases such as water/methanol with ammonium acetate and isopropanol/acetonitrile to separate the different lipid species.[7]
-
-
Mass Spectrometry (MS/MS) Analysis:
-
The LC eluent is directed into an electrospray ionization (ESI) source of a tandem mass spectrometer operating in positive ion mode.
-
Identification: Perform a full scan to identify the [M+NH₄]⁺ or [M+H]⁺ adduct of DG(16:1/16:1) (C₃₅H₆₄O₅, expected m/z ~592.5 + adduct).
-
Quantification: Use Multiple Reaction Monitoring (MRM) or neutral loss scanning. For DAGs, a common method is to scan for the neutral loss of one of the fatty acyl chains. For DG(16:1/16:1), this would correspond to the neutral loss of palmitoleic acid.
-
Quantify the peak area of endogenous DG(16:1/16:1) relative to the peak area of the internal standard.
-
Live-Cell Imaging with Fluorescent Biosensors
This technique allows for the visualization of dynamic changes in accessible DAG pools in real-time.
-
Sensor and Cell Preparation:
-
Transfect mammalian cells (e.g., HEK293 or HeLa cells) with a plasmid encoding a fluorescent DAG biosensor. A common sensor is a fusion of a fluorescent protein (like YFP or GFP) to the C1 domain of PKC (e.g., YFP-C1aPKC), which specifically binds DAG.[13]
-
Allow 24-48 hours for sensor expression.
-
-
Imaging:
-
Plate the transfected cells on glass-bottom dishes suitable for high-resolution microscopy.
-
Image the cells using a confocal microscope with appropriate laser lines and emission filters for the chosen fluorescent protein.
-
Under basal (unstimulated) conditions, the sensor typically shows diffuse fluorescence throughout the cytosol and nucleus, indicating low levels of accessible DAG on organelle membranes.[13]
-
-
Stimulation and Observation:
-
To visualize the signaling pool of DAG, stimulate the cells with an agonist that activates PLC (e.g., carbachol for muscarinic receptor-expressing cells, or a phorbol ester like PMA, which mimics DAG).[13][19]
-
Acquire images in real-time (time-lapse) immediately before and after adding the stimulus.
-
Upon stimulation, observe the rapid translocation of the fluorescent sensor from the cytosol to the plasma membrane, which indicates the generation of DAG in this specific location.[9] The intensity of the membrane fluorescence can be quantified to measure the relative change in DAG levels.
-
References
- 1. researchgate.net [researchgate.net]
- 2. assaygenie.com [assaygenie.com]
- 3. Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Photoswitchable diacylglycerols enable optical control of protein translocation, PKC activity, and vesicle release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipids of the Golgi membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Golgi Apparatus Regulates Plasma Membrane Composition and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular species selectivity of lipid transport creates a mitochondrial sink for di‐unsaturated phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Imaging of Diacylglycerol at the Cytoplasmic Leaflet of Plant Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aocs.org [aocs.org]
- 15. Subcellular fractionation protocol [abcam.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. researchgate.net [researchgate.net]
- 18. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. montanamolecular.com [montanamolecular.com]
An In-depth Technical Guide to the Biosynthesis of Unsaturated Diacylglycerols in Mammalian Cells
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerols (DAGs) are pivotal lipid molecules in mammalian cellular function. They serve not only as critical intermediates in the synthesis of major glycerolipids like triacylglycerols (TAGs) and phospholipids (e.g., phosphatidylcholine [PC] and phosphatidylethanolamine [PE]), but also as potent second messengers in a multitude of signal transduction pathways.[1] The acyl chain composition of DAG, particularly the presence of unsaturated fatty acids, significantly influences the physical properties of cellular membranes and the activation of downstream signaling proteins, such as protein kinase C (PKC). This guide provides a detailed examination of the core pathways responsible for generating unsaturated DAGs in mammalian cells, offering quantitative insights, detailed experimental protocols, and visual pathway maps to support advanced research and therapeutic development.
Core Biosynthetic Pathways of Unsaturated Diacylglycerols
The generation of unsaturated diacylglycerols in mammalian cells is primarily accomplished through three main routes: the de novo Kennedy pathway, the monoacylglycerol acyltransferase (MGAT) pathway, and the hydrolysis of phospholipids by phospholipase C (PLC). The availability of unsaturated fatty acyl-CoAs is a critical prerequisite for these pathways.
Generation of Unsaturated Acyl-CoAs: The Role of Stearoyl-CoA Desaturase (SCD)
The incorporation of unsaturated fatty acids into DAG begins with their synthesis or dietary intake. Stearoyl-CoA desaturase (SCD) is a central enzyme in this process, located in the endoplasmic reticulum (ER). It catalyzes the Δ9-cis desaturation of saturated fatty acyl-CoAs, primarily converting palmitoyl-CoA (16:0) and stearoyl-CoA (18:0) into palmitoleoyl-CoA (16:1n-7) and oleoyl-CoA (18:1n-9), respectively.[2][3] These monounsaturated fatty acyl-CoAs are preferred substrates for several acyltransferases in the DAG synthesis pathways. The expression and activity of SCD are tightly regulated by dietary factors and hormones, making it a critical control point for the overall saturation level of cellular lipids, including DAG.[2]
The De Novo (Kennedy) Pathway
The Kennedy pathway is the primary route for de novo DAG synthesis. It begins with glycerol-3-phosphate and involves four key enzymatic steps that take place predominantly at the ER.
-
Acylation of Glycerol-3-Phosphate: Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the first acylation at the sn-1 position of glycerol-3-phosphate, forming lysophosphatidic acid (LPA). GPAT isoforms exhibit specificity for different fatty acyl-CoAs, and the incorporation of an unsaturated fatty acid at this stage can be a determining factor for the final DAG species.
-
Acylation of Lysophosphatidic Acid: 1-acylglycerol-3-phosphate O-acyltransferase (AGPAT), also known as lysophosphatidic acid acyltransferase (LPAAT), adds a second acyl chain at the sn-2 position to form phosphatidic acid (PA). LPAATs have a strong preference for unsaturated acyl-CoAs, such as oleoyl-CoA and linoleoyl-CoA, which is a major reason for the prevalence of unsaturated fatty acids at the sn-2 position of glycerolipids.[4]
-
Dephosphorylation of Phosphatidic Acid: Phosphatidic acid phosphatase (PAP), primarily the Lipin family of enzymes, dephosphorylates PA to yield sn-1,2-diacylglycerol.[5] This step is a critical regulatory point, controlling the flux of precursors towards either TAG or phospholipid synthesis.[5][6]
The Monoacylglycerol (MGAT) Pathway
This pathway is particularly important in the small intestine for the re-synthesis of TAGs from dietary monoacylglycerols and fatty acids. However, it is also active in other tissues like the liver and adipose tissue.
-
Acylation of Monoacylglycerol: Acyl-CoA:monoacylglycerol acyltransferase (MGAT) enzymes catalyze the acylation of sn-2-monoacylglycerol to form sn-1,2-diacylglycerol. Mammals have several MGAT isoenzymes (e.g., MGAT1, MGAT2, MGAT3). Studies have shown that MGAT enzymes often exhibit a preference for unsaturated fatty acyl-CoAs, thus contributing to the pool of unsaturated DAGs.[7]
Phospholipid Hydrolysis by Phospholipase C (PLC)
An alternative and rapid mechanism for generating signaling DAG is through the hydrolysis of existing phospholipids by phospholipase C (PLC) enzymes. PLC isoforms are activated by a wide range of cell surface receptors. They specifically cleave the phosphodiester bond of glycerophospholipids, most notably phosphatidylinositol 4,5-bisphosphate (PIP2), to release DAG and a phosphorylated head group (in the case of PIP2, inositol 1,4,5-trisphosphate, IP3). Since membrane phospholipids, particularly at the sn-2 position, are highly enriched with unsaturated fatty acids (like arachidonic acid), the resulting DAG is inherently unsaturated and poised to activate downstream signaling cascades.[4][8]
Quantitative Data on Unsaturated DAG Biosynthesis
Quantitative analysis provides crucial insights into the substrate preferences of enzymes and the resulting lipid composition in cells. While comprehensive kinetic data for all enzymes with all possible unsaturated substrates is not fully available, existing studies offer valuable information.
Table 1: Substrate Preferences of Key Acyltransferases
| Enzyme | Mammalian Source | Preferred Acyl-CoA Substrates | Comments |
| LPAAT2 (AGPAT2) | Human | Prefers arachidonoyl-CoA (20:4) over saturated acyl-CoAs. | Critical for incorporating polyunsaturated fatty acids at the sn-2 position.[4] |
| LPAAT4 (AGPAT4) | Mouse | High specificity for docosahexaenoyl-CoA (22:6). | Highly expressed in the brain, suggesting a role in maintaining DHA-containing phospholipids.[9] |
| MGAT1 | Mouse | Prefers unsaturated fatty acyl-CoAs (e.g., oleoyl-CoA). | Activity is specific for diacylglycerol synthesis.[7] |
| MGAT2 | Mouse | Highest activity observed with oleoyl-CoA. | Appears to acylate monoacylglycerols containing unsaturated fatty acids in preference to saturated ones.[10] |
| DGAT1 | Human/Mouse | Prefers oleoyl-CoA (18:1) over palmitoyl-CoA (16:0). | Has broad substrate specificity, also acting on monoacylglycerols and retinol.[11][12] |
| DGAT2 | Mouse | No strong preference between oleoyl-CoA (18:1) and palmitoyl-CoA (16:0) in competition assays. | Considered more potent for TG synthesis at lower substrate concentrations and physically interacts with SCD1.[11][13] |
Table 2: Abundance of Unsaturated Diacylglycerol Species in Mouse Liver
Data derived from lipidomic analysis of liver tissue from db/db (obese) and db/+ (lean control) mice. Values are presented as nmol/mg of wet weight.
| DAG Species (Total Carbons:Double Bonds) | Lean Control (db/+) (nmol/mg ± SEM) | Obese (db/db) (nmol/mg ± SEM) | Fold Change (Obese/Lean) |
|---|---|---|---|
| 34:2 (e.g., 16:1/18:1) | 0.12 ± 0.01 | 1.15 ± 0.12 | 9.6 |
| 34:1 (e.g., 16:0/18:1) | 0.14 ± 0.01 | 1.35 ± 0.15 | 9.6 |
| 36:4 (e.g., 18:2/18:2) | 0.07 ± 0.01 | 0.70 ± 0.08 | 10.0 |
| 36:3 (e.g., 18:1/18:2) | 0.12 ± 0.01 | 0.95 ± 0.11 | 7.9 |
| 36:2 (e.g., 18:1/18:1) | 0.13 ± 0.01 | 1.25 ± 0.14 | 9.6 |
| Total DAGs | 0.80 ± 0.05 | 7.15 ± 0.80 | 8.9 |
(Data adapted from Li, Y. et al., Anal Chem, 2007)[10]
Experimental Protocols
Accurate measurement of unsaturated DAGs and the activity of their biosynthetic enzymes is fundamental to research in this field. The following sections provide detailed methodologies for key experiments.
Protocol 1: Total Lipid Extraction from Mammalian Cells (Bligh-Dyer Method)
This protocol is a standard method for extracting total lipids, including DAGs, from cell or tissue samples.[5][11][14]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (MeOH)
-
Chloroform (CHCl3)
-
Deionized water (dH2O)
-
Glass tubes with Teflon-lined caps
-
Centrifuge
Procedure:
-
Cell Harvesting: For adherent cells, wash the cell monolayer (e.g., a 10 cm plate) twice with 5 mL of ice-cold PBS. Aspirate PBS completely. Add 1 mL of MeOH and scrape the cells. Transfer the cell suspension to a 15 mL glass tube. For suspension cells, pellet ~5x10^6 cells by centrifugation (500 x g, 5 min, 4°C), wash with PBS, and resuspend the pellet in 1 mL of MeOH.
-
Monophasic Mixture Formation: To the 1 mL sample in MeOH, add 2 mL of CHCl3. Vortex vigorously for 1 minute to create a single-phase mixture (CHCl3:MeOH:H2O ratio of 2:1:0.8).
-
Phase Separation: Add an additional 1 mL of CHCl3 and 1 mL of dH2O to the tube. Vortex vigorously for 1 minute. The final solvent ratio will be 2:2:1.8 (CHCl3:MeOH:H2O), which will separate into two phases.
-
Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C to achieve clear phase separation.
-
Lipid Collection: The lower, organic phase (chloroform) contains the total lipids. Carefully aspirate the upper aqueous phase. Using a glass Pasteur pipette, transfer the lower organic phase to a new clean glass tube, being careful not to disturb the protein interface.
-
Drying and Storage: Evaporate the solvent from the collected organic phase under a stream of nitrogen gas. Resuspend the dried lipid film in a small, known volume of chloroform or another appropriate solvent for storage at -80°C until analysis.
Protocol 2: Quantification of Total DAG using a Diacylglycerol Kinase Assay
This enzymatic assay quantifies DAG by converting it to radiolabeled phosphatidic acid (PA) using DAG kinase and [γ-³²P]ATP or [γ-³³P]ATP.
Materials:
-
E. coli diacylglycerol kinase (DGK)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Cardiolipin
-
N-octyl-β-D-glucoside
-
Diethylenetriaminepentaacetic acid (DETAPAC)
-
Reaction Buffer (e.g., 50 mM Imidazole-HCl pH 6.6, 50 mM NaCl, 12.5 mM MgCl₂, 1 mM EGTA)
-
Dithiothreitol (DTT)
-
Lipid extracts (from Protocol 1) and DAG standards (e.g., 1,2-dioleoyl-sn-glycerol)
-
TLC plates (silica gel 60)
-
TLC developing solvent (e.g., chloroform:methanol:acetic acid, 65:15:5 v/v/v)
-
Phosphorimager system
Procedure:
-
Sample Preparation: Aliquot dried lipid extracts and a standard curve of DAG (e.g., 0-2 nmol) into microfuge tubes.
-
Solubilization: Resuspend the dried lipids in 20 µL of solubilization buffer (e.g., 7.5% octyl-β-D-glucoside, 5 mM cardiolipin, 1 mM DETAPAC, pH 7.0) by vigorous vortexing and sonication.
-
Reaction Mix Preparation: Prepare a master mix containing reaction buffer, DTT (to a final concentration of 1-2 mM), and DGK enzyme.
-
Initiate Reaction: Add the reaction mix to each sample tube. Start the reaction by adding [γ-³²P]ATP (to a final specific activity of ~2-3 µCi per reaction).
-
Incubation: Incubate the reaction at 25-30°C for 30-60 minutes.
-
Stop Reaction & Re-extraction: Stop the reaction by adding 1 mL of MeOH and 2 mL of CHCl3. Perform a lipid extraction as described in Protocol 1 (steps 3-5).
-
TLC Separation: Spot the extracted lipids onto a silica TLC plate. Develop the plate in a chamber with the appropriate solvent system to separate PA from other lipids.
-
Quantification: Dry the TLC plate and expose it to a phosphor screen. Scan the screen using a phosphorimager. Identify the spots corresponding to ³²P-labeled PA. Quantify the radioactivity in each spot and determine the amount of DAG in the original samples by comparing to the standard curve.
Protocol 3: Analysis of Unsaturated DAG Species by LC-MS/MS
This protocol outlines a general workflow for the separation and identification of different unsaturated DAG molecular species using liquid chromatography-tandem mass spectrometry.
Workflow:
-
Internal Standard Spiking: Add a non-endogenous DAG internal standard (e.g., d5-DAG) to the sample prior to lipid extraction to correct for extraction efficiency and instrument variability.
-
Lipid Extraction: Perform lipid extraction using the Bligh-Dyer method (Protocol 1).
-
Chromatographic Separation:
-
Column: Use a reverse-phase column (e.g., C18) for separation based on acyl chain length and degree of unsaturation.
-
Mobile Phase: A typical gradient elution involves a polar solvent (A), such as water/methanol with ammonium acetate, and a nonpolar solvent (B), such as isopropanol/acetonitrile.[7]
-
Gradient Example: Start with a low percentage of solvent B, and gradually increase its concentration to elute more hydrophobic (longer and more saturated) DAG species. A shallow gradient is often required to separate isomers.[7]
-
-
Mass Spectrometry Detection:
-
Ionization: Use positive-ion electrospray ionization (ESI+). DAGs readily form adducts with ammonium ([M+NH₄]⁺) or sodium ([M+Na]⁺).
-
MS/MS Analysis: To identify the specific fatty acyl chains, perform tandem mass spectrometry (MS/MS) on the precursor ions. Collision-induced dissociation (CID) of the [M+NH₄]⁺ adducts results in characteristic neutral losses of ammonia plus a fatty acid, allowing for the identification of the constituent acyl chains.[15][16]
-
Quantitative Analysis: Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific DAG species, monitoring the transition from a specific precursor ion to a characteristic product ion.
-
References
- 1. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent progress on acyl CoA: lysophospholipid acyltransferase research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of Lipin and Measurement of Phosphatidic Acid Phosphatase Activity from Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipin-1 Phosphatidic Phosphatase Activity Modulates Phosphatidate Levels to Promote Peroxisome Proliferator-activated Receptor γ (PPARγ) Gene Expression during Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. A novel lysophosphatidic acid acyltransferase enzyme (LPAAT4) with a possible role for incorporating docosahexaenoic acid into brain glycerophospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure and catalytic mechanism of a human triglyceride synthesis enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Colocalization of SCD1 and DGAT2: implying preference for endogenous monounsaturated fatty acids in triglyceride synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Absolute quantitative lipidomics reveals lipids profiling in liver of mice with early-stage alcoholic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aocs.org [aocs.org]
Methodological & Application
Quantification of Diacylglycerol Isomers by Mass Spectrometry: An Application Guide for Researchers
Introduction
Diacylglycerols (DAGs) are crucial lipid molecules that function as key intermediates in lipid metabolism and as second messengers in a multitude of cellular signaling pathways.[1][2] The biological activity of DAGs is highly dependent on their stereochemistry, with different isomers exhibiting distinct metabolic fates and signaling functions. The primary signaling-active isomer is sn-1,2-diacylglycerol, which is a potent activator of Protein Kinase C (PKC), a family of enzymes that regulate a wide array of cellular processes. In contrast, sn-1,3-diacylglycerol is generally considered less active in signaling and is primarily an intermediate in triacylglycerol synthesis.[2][3] Given their low abundance and isomeric complexity, the accurate quantification of DAG isomers is essential for understanding their roles in health and disease, particularly in areas such as oncology, metabolic disorders, and drug development. This application note provides a detailed protocol for the quantification of diacylglycerol isomers using mass spectrometry, including sample preparation, chemical derivatization, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Data Presentation: Quantitative Levels of Diacylglycerol Isomers
The following tables summarize the quantitative data of various diacylglycerol molecular species determined by mass spectrometry in different biological samples. Derivatization with reagents such as dimethylglycine (DMG) is often employed to enhance ionization efficiency and allow for the differentiation of sn-1,2 and sn-1,3 isomers.
Table 1: Quantification of Diacylglycerol Molecular Species in Mouse Liver
| Diacylglycerol Species (Carbon Number:Double Bonds) | Lean Mouse Liver (nmol/mg wet weight) | Obese Mouse Liver (nmol/mg wet weight) |
| 32:0 | 0.09 ± 0.02 | 0.8 ± 0.2 |
| 32:1 | 0.11 ± 0.03 | 1.1 ± 0.3 |
| 34:1 | 0.25 ± 0.06 | 3.2 ± 0.8 |
| 34:2 | 0.18 ± 0.04 | 2.1 ± 0.5 |
| 36:2 | 0.31 ± 0.07 | 4.0 ± 1.0 |
| 36:4 | 0.15 ± 0.04 | 1.8 ± 0.4 |
| 38:4 | 0.07 ± 0.02 | 0.9 ± 0.2 |
| Total | 1.16 | 13.9 |
This table presents a summary of diacylglycerol quantities in the liver of lean and obese mice. The data highlights a significant increase in total and individual DAG species in the obese model, with approximately a 9-fold increase in total DAGs.
Table 2: Quantification of sn-1,2-Diacylglycerol in Normal and Transformed Rat Kidney Cells
| Cell Type | Condition | sn-1,2-Diacylglycerol (nmol/100 nmol of phospholipid) |
| Normal Rat Kidney (NRK) | 34 °C | 0.47 |
| Normal Rat Kidney (NRK) | 38 °C | 0.61 |
| K-ras-transformed NRK | 34 °C | 0.79 (168% of control) |
| K-ras-transformed NRK | 38 °C | 0.84 (138% of control) |
| Temperature-sensitive K-ras NRK | Permissive Temperature | Elevated |
| Temperature-sensitive K-ras NRK | Restrictive Temperature | Normal |
This table shows the levels of sn-1,2-diacylglycerol in normal and K-ras-transformed NRK cells, indicating an elevation of this signaling-active isomer in the transformed cells.[4]
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Tissues
This protocol is a modified Bligh and Dyer method suitable for the extraction of lipids, including diacylglycerols, from tissues such as the liver.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal Standard (e.g., 1,2-diheptadecanoin-sn-glycerol)
-
Homogenizer
-
Centrifuge
-
Glass tubes
Procedure:
-
Weigh approximately 20-50 mg of frozen tissue powder into a glass tube.
-
Add a known amount of internal standard to the tube.
-
Add 1 mL of methanol and vortex thoroughly.
-
Add 2 mL of chloroform and vortex for 1 minute.
-
Add 0.8 mL of 0.9% NaCl solution and vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Resuspend the dried lipid extract in a known volume of chloroform/methanol (1:1, v/v) for storage at -20°C until derivatization.
Protocol 2: Dimethylglycine (DMG) Derivatization of Diacylglycerols
This protocol describes the chemical derivatization of the hydroxyl group of DAGs with dimethylglycine to enhance their ionization efficiency and enable the differentiation of isomers by mass spectrometry.[5]
Materials:
-
Dried lipid extract from Protocol 1
-
N,N-Dimethylglycine (DMG) solution (125 mM in dry chloroform)
-
4-Dimethylaminopyridine (DMAP) solution (0.5 M in dry chloroform)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) solution (0.25 M in dry chloroform)
-
Chloroform/Methanol (1:1, v/v)
-
25 mM Ammonium hydroxide (NH4OH)
-
Water bath or heating block
Procedure:
-
To the dried lipid extract, add 2 µL of DMG solution, 2 µL of DMAP solution, and 2 µL of EDC solution.[5]
-
Vortex the mixture for 20 seconds and centrifuge briefly.
-
Flush the tube with nitrogen, cap it tightly, and incubate at 45°C for 90 minutes.[5]
-
Terminate the reaction by adding 3 mL of chloroform/methanol (1:1, v/v) and 1.5 mL of 25 mM NH4OH.[5]
-
Vortex for 1 minute to extract the derivatized DAGs.
-
Centrifuge at 2,000 x g for 5 minutes.
-
Collect the lower organic phase and dry it under nitrogen.
-
Reconstitute the dried derivatized DAGs in a suitable solvent (e.g., chloroform/methanol 1:1, v/v) for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of DMG-Derivatized Diacylglycerol Isomers
This protocol outlines a general method for the separation and quantification of DMG-derivatized DAG isomers using a C18 reversed-phase column coupled to a tandem mass spectrometer.[6]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Mobile Phases:
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid
Gradient Elution:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 32 |
| 1.5 | 32 |
| 4.0 | 45 |
| 5.0 | 52 |
| 8.0 | 58 |
| 11.0 | 66 |
| 14.0 | 70 |
| 18.0 | 75 |
| 21.0 | 97 |
| 25.0 | 97 |
| 25.1 | 32 |
| 30.0 | 32 |
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Collision Gas: Argon
-
MRM transitions should be optimized for each specific DMG-derivatized DAG species and the internal standard. The precursor ion will be the [M+H]+ of the derivatized DAG, and the product ion will correspond to the neutral loss of the dimethylglycine group or specific fatty acyl chains.
Mandatory Visualizations
Diacylglycerol Metabolism and Signaling Pathways
Caption: Differential roles of sn-1,2- and sn-1,3-diacylglycerol isomers.
Experimental Workflow for DAG Isomer Quantification
Caption: A streamlined workflow for DAG isomer analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
Protocol for the Preparation of 1,2-Dipalmitoleoyl-sn-Glycerol (DPOG) Liposomes
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Liposomes are artificially prepared vesicles composed of a lipid bilayer. They are valuable tools in research and drug delivery, capable of encapsulating both hydrophilic and hydrophobic compounds. 1,2-dipalmitoleoyl-sn-glycerol (DPOG) is a neutral lipid that can be used to form liposomes for various applications. This document provides a detailed protocol for the preparation of DPOG liposomes using the thin-film hydration method followed by extrusion. This method is widely used due to its simplicity and ability to produce liposomes with a controlled size distribution.[1][2][3][4][5][6][7]
Key Considerations for DPOG Liposome Preparation:
-
Phase Transition Temperature (Tm): The hydration of the lipid film must be performed at a temperature above the phase transition temperature of DPOG to ensure proper liposome formation.[7] The specific Tm for DPOG should be obtained from the supplier or relevant literature.
-
Lipid Concentration: The concentration of DPOG will influence the size and stability of the resulting liposomes.
-
Solvent Selection: A volatile organic solvent or a solvent mixture that readily dissolves DPOG is crucial for the formation of a uniform lipid film.[1] Chloroform or a chloroform:methanol mixture is commonly used.[1][8]
-
Hydration Buffer: The choice of the aqueous buffer for hydration will determine the pH and ionic strength of the final liposome suspension and can influence the encapsulation of charged molecules.
-
Extrusion: The pore size of the polycarbonate membranes used during extrusion will determine the final size of the unilamellar vesicles.[2]
Quantitative Data Summary
The following table summarizes typical physicochemical characteristics of liposomes prepared from lipids similar to DPOG. These values should be considered as a general guide, and optimization for specific applications is recommended.
| Parameter | Typical Value Range | Method of Analysis |
| Vesicle Size (Diameter) | 80 - 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -5 mV to +5 mV (for neutral lipids) | Electrophoretic Light Scattering (ELS) |
| Encapsulation Efficiency (Hydrophilic drug) | 1 - 15% (passive loading) | Spectrophotometry, Chromatography |
| Encapsulation Efficiency (Hydrophobic drug) | > 90% | Spectrophotometry, Chromatography |
Note: The zeta potential of liposomes can be modified by incorporating charged lipids into the formulation. A zeta potential of at least ±30 mV is generally considered to confer good colloidal stability.[9]
Experimental Protocol
This protocol details the thin-film hydration method followed by extrusion for the preparation of unilamellar DPOG liposomes.
Materials:
-
1,2-dipalmitoleoyl-sn-glycerol (DPOG) powder
-
Chloroform (or a suitable organic solvent mixture, e.g., chloroform:methanol 2:1 v/v)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), Tris-HCl)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Nitrogen or Argon gas
-
Liposome extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
-
Syringes (gas-tight)
-
Glass vials
Procedure:
-
Lipid Film Formation:
-
Weigh the desired amount of DPOG powder and dissolve it in a suitable volume of organic solvent in a round-bottom flask. For co-formulations, dissolve all lipids together.[10]
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature that facilitates solvent evaporation without degrading the lipid.
-
Rotate the flask and gradually reduce the pressure to evaporate the solvent, which will form a thin, uniform lipid film on the inner surface of the flask.[2][3]
-
To ensure complete removal of residual organic solvent, place the flask under a high vacuum for at least 1-2 hours or flush with a gentle stream of nitrogen or argon gas.[8]
-
-
Hydration of the Lipid Film:
-
Pre-heat the hydration buffer to a temperature above the phase transition temperature (Tm) of DPOG.
-
Add the pre-heated hydration buffer to the round-bottom flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration.
-
Agitate the flask by gentle rotation or vortexing to disperse the lipid film. This process leads to the formation of multilamellar vesicles (MLVs).[3]
-
Continue the hydration process for approximately 1 hour at a temperature above the Tm, with intermittent agitation.
-
-
Liposome Sizing by Extrusion:
-
Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm) according to the manufacturer's instructions.
-
Equilibrate the extruder to a temperature above the Tm of DPOG.
-
Draw the MLV suspension into a syringe and place it in the extruder.
-
Force the liposome suspension through the polycarbonate membrane by applying gentle, steady pressure to the syringe plunger.
-
Repeat the extrusion process an odd number of times (typically 11-21 passes) to ensure a homogenous population of unilamellar vesicles (LUVs - Large Unilamellar Vesicles).[11]
-
-
Storage:
-
Store the final liposome suspension in a sealed glass vial at 4°C.
-
For long-term storage, the stability of the liposomes should be assessed.
-
Experimental Workflow Diagram
Caption: Workflow for the preparation of DPOG liposomes.
Signaling Pathway/Logical Relationship Diagram
While there isn't a signaling pathway involved in the liposome preparation itself, the following diagram illustrates the logical relationship between the key steps and the resulting liposome characteristics.
Caption: Key parameters influencing final liposome properties.
References
- 1. Preparation and characterization of gas-filled liposomes: can they improve oil recovery? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. eijppr.com [eijppr.com]
- 4. researchgate.net [researchgate.net]
- 5. Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arxiv.org [arxiv.org]
- 9. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemimpex.com [chemimpex.com]
Application Notes & Protocols: Utilizing Synthetic Diacylglycerols for Cell Culture Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diacylglycerols (DAGs) are critical second messengers in a multitude of cellular signaling pathways. Generated primarily through the hydrolysis of membrane phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), DAGs remain within the cell membrane to activate a variety of downstream targets.[1][2] The most prominent of these is the Protein Kinase C (PKC) family of enzymes, which regulate fundamental cellular processes including proliferation, differentiation, apoptosis, and gene expression.[3][4]
Synthetic, cell-permeable diacylglycerols and their analogs (like phorbol esters) are invaluable tools for researchers. They allow for the direct, controlled activation of DAG-mediated signaling pathways, bypassing the need for receptor stimulation. This enables the precise study of downstream events, the screening of pathway inhibitors, and the elucidation of the complex roles of specific signaling cascades in both healthy and diseased cells.[5] This document provides an overview of the key signaling pathways, applications, and detailed protocols for the effective use of synthetic DAGs in cell culture experiments.
Core Signaling Pathway: Protein Kinase C (PKC) Activation
The canonical pathway initiated by DAG involves the recruitment and activation of PKC isoforms.[3] Upon generation at the plasma membrane, DAG increases the membrane affinity of PKC, leading to its translocation from the cytosol. In the case of classical PKC isoforms, this process also requires an increase in intracellular calcium ([Ca2+]), which is triggered by inositol 1,4,5-trisphosphate (IP3), the other product of PIP2 hydrolysis.[6] Once at the membrane, DAG binds to the C1 domain of classical and novel PKC isoforms, causing a conformational change that relieves autoinhibition and activates the enzyme's kinase function. Activated PKC then phosphorylates a wide array of substrate proteins, initiating downstream cellular responses.
Caption: The Diacylglycerol (DAG) and Protein Kinase C (PKC) signaling cascade.
Applications and Data
Synthetic DAGs are versatile tools used to investigate a range of cellular functions.
Commonly Used Synthetic DAGs and Analogs
| Compound | Type | Properties | Typical Working Concentration |
| 1-Oleoyl-2-acetyl-sn-glycerol (OAG) | Synthetic DAG | Cell-permeable, activates PKC, mimics endogenous DAG.[5] | 50 - 100 µM |
| 1,2-Dioctanoyl-sn-glycerol (DiC8) | Synthetic DAG | Cell-permeable with short fatty acid chains, activates PKC.[7] | 10 - 200 µg/mL |
| Phorbol 12-myristate 13-acetate (PMA) | DAG Analog | Potent and stable activator of PKC, often used as a positive control. Structure is analogous to DAG.[8] | 10 - 100 ng/mL (approx. 16 - 160 nM) |
Summary of Quantitative Effects
| Application | Cell Type | Compound & Concentration | Observed Effect | Reference |
| Cell Proliferation | Swiss 3T3 cells | 1-oleoyl-2-acetylglycerol (OAG) | Synergistically stimulates DNA synthesis and cell division with insulin. | [5] |
| Cytokine Production | Jurkat T-cells | PMA (50 ng/mL) + PHA (1 µg/mL) | IL-2 production ≥ 15,000 pg/10⁶ cells after 24 hours. | [8] |
| Lipid Metabolism | GH3 pituitary cells | 1,2-dioctanoylglycerol (diC8) (200 µg/mL) | Reduced phosphatidylcholine levels to 70% of control within 1 hour. | [9] |
| Wnt/β-catenin Signaling | SW480 CRC cells | DAG (35 µM) | Increased nuclear β-catenin levels within 1 hour. | [10] |
| Endogenous DAG Levels | C3H/10T1/2 fibroblasts | TPA (PMA) | A two-fold increase in cellular 1,2-diacylglycerol levels within 10 minutes. | [11] |
Experimental Protocols
Protocol 1: General Procedure for Cell Stimulation with Synthetic DAGs
This protocol provides a general framework for treating cultured cells with a synthetic DAG or analog to study a downstream effect.
Materials:
-
Synthetic DAG (e.g., OAG, DiC8) or PMA
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-Buffered Saline (PBS)
-
Cultured cells ready for treatment
-
Reagents for downstream analysis (e.g., lysis buffer, proliferation assay kit)
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the synthetic DAG or PMA in anhydrous DMSO or ethanol. For example, prepare a 1000x stock (e.g., 50 mM OAG in DMSO).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
-
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase (typically 60-80% confluency) at the time of treatment.
-
Allow cells to adhere and recover overnight in a humidified incubator (37°C, 5% CO₂).
-
-
Determining Optimal Concentration (Dose-Response):
-
It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and desired biological outcome.
-
Prepare a series of dilutions of the synthetic DAG from the stock solution in complete culture medium.
-
Replace the existing medium with the medium containing the different concentrations of the activator. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest dose).
-
Incubate for the desired time period (this can also be optimized in a time-course experiment, e.g., 15 min, 30 min, 1 hr, 6 hr, 24 hr).
-
-
Cell Treatment:
-
For the main experiment, replace the culture medium with fresh medium containing the pre-determined optimal concentration of the synthetic DAG.
-
Always include a vehicle-only control group.
-
Incubate the cells for the desired duration.
-
-
Harvesting and Downstream Analysis:
-
After incubation, wash the cells with ice-cold PBS to stop the reaction.
-
Proceed immediately with the downstream application, such as:
-
Cell Lysis: For Western blotting to detect phosphorylation of PKC substrates or for PKC activity assays.
-
RNA Extraction: For qRT-PCR analysis of target gene expression.
-
Cell Proliferation/Viability Assay: Using reagents like MTT, WST-1, or performing a BrdU incorporation assay.
-
Media Collection: For analyzing secreted proteins like cytokines using ELISA.
-
-
Protocol 2: Assay for Protein Kinase C (PKC) Activation
This protocol describes how to measure PKC activity in cell lysates following stimulation with a synthetic DAG. It is based on the principles of commercially available ELISA-based PKC activity assay kits.[12]
Caption: Experimental workflow for a PKC activity assay using synthetic DAG stimulation.
Procedure:
-
Cell Stimulation: Treat cells with the optimal concentration of synthetic DAG (and a vehicle control) for a short period, typically 15-60 minutes, as described in Protocol 1.
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add an appropriate ice-cold lysis buffer (often supplied with commercial kits, typically containing protease and phosphatase inhibitors).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the cytosolic and membrane-associated proteins, including PKC. Determine the protein concentration using a BCA or Bradford assay.
-
-
Kinase Reaction (ELISA-based):
-
Add the cell lysate (containing a standardized amount of protein) to the wells of a microplate pre-coated with a specific PKC peptide substrate.
-
Initiate the kinase reaction by adding an ATP-containing buffer to each well. This allows the active PKC in the lysate to phosphorylate the substrate bound to the plate.
-
Incubate at 30-37°C for the recommended time (e.g., 60-90 minutes).
-
-
Detection:
-
Wash the wells to remove the lysate and unused ATP.
-
Add a primary antibody that specifically recognizes the phosphorylated form of the substrate peptide. Incubate for 1 hour at room temperature.
-
Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 30-60 minutes at room temperature.
-
Wash the wells thoroughly. Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. A blue color will develop in proportion to the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Stop the reaction by adding an acidic stop solution (which turns the color to yellow).
-
Measure the absorbance (Optical Density, OD) at 450 nm using a microplate reader.
-
Compare the OD values from the DAG-treated samples to the vehicle-control samples to determine the fold-increase in PKC activity.
-
References
- 1. Does diacylglycerol serve as a signaling molecule in plants? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Diacylglycerol Assay Kit (ab242293) | Abcam [abcam.com]
- 4. HTScan® PKCι Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 5. Diacylglycerol stimulates DNA synthesis and cell division in mouse 3T3 cells: role of Ca2+-sensitive phospholipid-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct effects of phorbol esters and exogenous diacylglycerols in the induction of murine thymocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phorbol 12-myristate 13-acetate Molecular Biology Reagent Protocol [sigmaaldrich.com]
- 9. 1,2-Diacylglycerols and phorbol esters stimulate phosphatidylcholine metabolism in GH3 pituitary cells. Evidence for separate mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Addition of exogenous diacylglycerol enhances Wnt/β-catenin signaling through stimulation of macropinocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phorbol ester induced 1,2-diacylglycerol accumulation and protein phosphorylation in C3H/10T1/2 mouse embryo cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]
Application Notes and Protocols for Fluorescent Labeling of 1,2-di-(9Z-hexadecenoyl)-sn-glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-di-(9Z-hexadecenoyl)-sn-glycerol is a specific diacylglycerol (DAG) molecule that plays a crucial role as a second messenger in a variety of cellular signaling pathways. Fluorescent labeling of this lipid enables researchers to visualize its subcellular localization, track its dynamics in real-time, and probe its interactions with downstream effector proteins, such as Protein Kinase C (PKC). This document provides detailed application notes and experimental protocols for the fluorescent labeling of this compound and its use in cell-based assays. The primary focus will be on the use of two common fluorophores: Nitrobenzoxadiazole (NBD) and Boron-dipyrromethene (BODIPY), attached to one of the acyl chains.
Fluorescent Probe Options
The choice of fluorophore for labeling this compound depends on the specific application, including the desired spectral properties and the experimental system. NBD and BODIPY are two widely used fluorescent dyes for lipid labeling due to their relatively small size and sensitivity to the local environment.
| Fluorophore | Excitation (max) | Emission (max) | Molar Extinction Coefficient (ε) | Quantum Yield (Φ) | Key Characteristics |
| NBD | ~460-470 nm | ~530-540 nm | ~25,000 cm⁻¹M⁻¹ | Variable (environment-sensitive) | Environmentally sensitive fluorescence, suitable for monitoring changes in local polarity.[1] |
| BODIPY FL | ~503 nm | ~512 nm | >80,000 cm⁻¹M⁻¹ | ~0.9 | Bright and photostable, less sensitive to environmental polarity.[] |
Table 1: Spectroscopic Properties of NBD and BODIPY FL Dyes.
Synthesis of Fluorescently Labeled this compound
While a direct, one-step labeling of pre-existing this compound is challenging without compromising the molecule's integrity, a common and effective strategy is the de novo synthesis incorporating a fluorescently labeled fatty acid. Below are generalized protocols for the synthesis of NBD- and BODIPY-labeled analogs.
Protocol 1: Synthesis of a Fluorescent Analog via Acylation of a Lysoglycerol
This protocol describes a general method for synthesizing a fluorescent diacylglycerol by acylating a monoacylglycerol with a fluorescently labeled fatty acid. To approximate the target molecule, one would start with 1-(9Z-hexadecenoyl)-sn-glycerol and acylate the sn-2 position with a fluorescent fatty acid.
Materials:
-
1-(9Z-hexadecenoyl)-sn-glycerol
-
NBD-labeled fatty acid (e.g., 6-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)amino)hexanoic acid) or BODIPY-labeled fatty acid (e.g., BODIPY™ FL C12)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Dissolution: Dissolve 1-(9Z-hexadecenoyl)-sn-glycerol (1 equivalent) and the fluorescently labeled fatty acid (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Coupling Reaction: Add DMAP (0.2 equivalents) to the solution. In a separate vial, dissolve DCC (1.5 equivalents) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC. The product spot should be more nonpolar than the starting lysoglycerol.
-
Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 0.1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane/ethyl acetate) to obtain the pure fluorescently labeled diacylglycerol.
-
Characterization: Confirm the structure and purity of the final product using techniques such as mass spectrometry and NMR spectroscopy. The fluorescent properties should be characterized using a fluorometer.
Synthesis of Fluorescent Diacylglycerol Analog.
Application: In Vitro Protein Kinase C (PKC) Activity Assay
Fluorescently labeled DAG analogs can be used to monitor the activity of PKC in a cell-free system. The principle of this assay is based on the DAG-dependent activation of PKC, which then phosphorylates a specific substrate.
Protocol 2: Fluorometric PKC Activity Assay
Materials:
-
Purified, active PKC isoform
-
Fluorescently labeled this compound analog (e.g., NBD-DAG)
-
Phosphatidylserine (PS)
-
PKC substrate (e.g., a fluorescently labeled peptide or a protein that can be subsequently detected)
-
ATP
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, containing 10 mM MgCl₂, 0.5 mM CaCl₂, and 1 mM DTT)
-
96-well black microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Lipid Vesicle Preparation:
-
In a glass vial, mix the fluorescent DAG analog and phosphatidylserine (typically in a 1:4 molar ratio) in chloroform.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Further dry the film under vacuum for at least 1 hour.
-
Resuspend the lipid film in assay buffer by vortexing or sonication to form small unilamellar vesicles.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the assay buffer.
-
Add the prepared lipid vesicles to the wells.
-
Add the PKC substrate.
-
Add the purified PKC enzyme.
-
Initiate the reaction by adding ATP.
-
-
Measurement:
-
Immediately place the plate in a pre-warmed (30°C) plate reader.
-
Monitor the increase in fluorescence of the phosphorylated product over time. The excitation and emission wavelengths will depend on the fluorophore used to label the substrate.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time plot.
-
Compare the activity in the presence and absence of the fluorescent DAG analog to determine its effect on PKC activation.
-
| Component | Final Concentration |
| PKC Enzyme | 10-100 ng/well |
| Fluorescent DAG Analog | 1-10 µM |
| Phosphatidylserine | 4-40 µM |
| PKC Substrate | 10-50 µM |
| ATP | 100 µM |
Table 2: Typical Reagent Concentrations for In Vitro PKC Assay.
Application: Live-Cell Imaging of DAG Dynamics
Fluorescent DAG analogs can be introduced into living cells to visualize the localization and dynamics of DAG at various subcellular membranes. This is particularly useful for studying signal transduction events that involve the generation of DAG.
Protocol 3: Live-Cell Imaging with Fluorescent DAG
Materials:
-
Cultured cells grown on glass-bottom dishes or coverslips
-
Fluorescently labeled this compound analog (e.g., BODIPY-DAG)
-
Lipid-free bovine serum albumin (BSA)
-
Imaging medium (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Confocal or widefield fluorescence microscope equipped with appropriate filters and an environmental chamber
Procedure:
-
Preparation of Fluorescent DAG Complex:
-
Prepare a stock solution of the fluorescent DAG analog in ethanol or DMSO.
-
To facilitate delivery into cells, complex the fluorescent DAG with lipid-free BSA. Mix the DAG stock solution with a BSA solution in imaging medium and incubate for 30 minutes at 37°C.
-
-
Cell Labeling:
-
Wash the cells twice with pre-warmed imaging medium.
-
Incubate the cells with the fluorescent DAG-BSA complex (typically 1-5 µM) for 15-30 minutes at 37°C in the dark.
-
-
Washing and Imaging:
-
Wash the cells three times with imaging medium to remove excess probe.
-
Mount the dish or coverslip on the microscope stage within the environmental chamber (37°C, 5% CO₂).
-
Acquire images using the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Stimulation and Time-Lapse Imaging (Optional):
-
To observe DAG dynamics in response to a stimulus, acquire a baseline image series.
-
Add a cell agonist known to stimulate DAG production (e.g., a Gq-coupled receptor agonist).
-
Immediately begin time-lapse imaging to capture the translocation or local concentration changes of the fluorescent DAG.
-
Workflow for Live-Cell Imaging of DAG.
Signaling Pathway: Diacylglycerol-Mediated PKC Activation
The generation of DAG at the plasma membrane is a key event in the activation of conventional and novel PKC isoforms. The following diagram illustrates this signaling cascade.
DAG-PKC Signaling Pathway.
Conclusion
The fluorescent labeling of this compound provides a powerful tool for investigating the intricate roles of this second messenger in cellular signaling. The protocols and data presented here offer a foundation for researchers to design and execute experiments aimed at understanding DAG-mediated cellular processes. Careful consideration of the specific experimental goals and the properties of the chosen fluorescent probe will be critical for obtaining meaningful and reproducible results.
References
Application Note: A Comprehensive Lipidomics Workflow for Diacylglycerol Profiling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diacylglycerols (DAGs) are critical lipid molecules that function as key intermediates in lipid metabolism and as essential second messengers in cellular signaling pathways.[1][2][3][4][5] Altered DAG levels have been implicated in various diseases, including cancer, diabetes, and metabolic disorders, making their accurate quantification crucial for understanding disease mechanisms and for biomarker discovery.[3][6] This application note provides a detailed workflow for the comprehensive profiling of DAG molecular species from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The workflow covers all essential steps from sample preparation and lipid extraction to data acquisition and analysis.
Experimental Workflow for Diacylglycerol Profiling
The overall workflow for DAG lipidomics is a multi-step process that requires careful attention to detail to ensure accurate and reproducible results.[7] The main stages include sample preparation, lipid extraction, chromatographic separation, mass spectrometric analysis, and data processing.
References
- 1. Quantification of Diacylglycerol by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PathWhiz [smpdb.ca]
- 4. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. Diacylglycerol Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 6. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzymatic Glycerolysis in Diacylglycerol Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diacylglycerols (DAGs) are esters of glycerol and two fatty acids, which have garnered significant attention in the food and pharmaceutical industries for their unique physiological properties, including their potential to reduce body weight and visceral fat accumulation when used as a substitute for conventional fats and oils. Enzymatic glycerolysis of triacylglycerols (TAGs) presents a promising and environmentally friendly alternative to traditional chemical methods for DAG production. This method offers milder reaction conditions, higher specificity, and the generation of fewer by-products.[1][2] This document provides detailed application notes and protocols for the enzymatic synthesis of DAGs, summarizing key quantitative data and experimental methodologies from recent literature.
Key Reaction Parameters and Quantitative Data
The efficiency of enzymatic glycerolysis for DAG production is influenced by several critical parameters, including the type of lipase, substrate molar ratio, temperature, and enzyme load. A summary of these parameters from various studies is presented below.
Table 1: Comparison of Lipases for Diacylglycerol Production
| Lipase | Source Organism | Optimal Temperature (°C) | Optimal pH | Key Findings | Reference |
| Novozym 435 | Candida antarctica B | 60 - 65 | ~7.0 | Widely used, stable, and efficient for DAG synthesis from various oils.[3][4][5] | [3][4][5] |
| Lipozyme RM IM | Rhizomucor miehei | 45 - 65 | ~7.0 | Found to be a more active biocatalyst than Novozym 435 for DAG production from lard.[1] | [1] |
| Immobilized MAS1-H108W Lipase | Marine Streptomyces sp. strain W007 | 70 | 8.0 | Demonstrated superior efficiency in DAG synthesis compared to non-regiospecific and commercial lipases.[6] | [6] |
| TL IM | Thermomyces lanuginosus | Not Specified | Not Specified | Commonly employed as a biocatalyst for enzymatic DAG synthesis.[3][4] | [3][4] |
Table 2: Optimized Reaction Conditions for Diacylglycerol Production via Enzymatic Glycerolysis
| Substrate | Lipase | Enzyme Load (wt%) | Substrate Molar Ratio (Oil:Glycerol) | Temperature (°C) | Reaction Time (h) | DAG Yield (%) | Reference |
| Olive Oil | Immobilized MAS1-H108W Lipase | 1.0 | 1:2 | 60 | 4 | 49.3 | [6] |
| Lard | Lipozyme RM IM | 14 | 1:1 | 65 (2h) then 45 (8h) | 10 | 61.76 | [1] |
| Fish Oil | Novozym 435 | 15 | 3:1 | 65 | 2.5 | 60 | [5] |
| Cottonseed Oil | Candida antarctica lipase B | 2 | 1:1 | Not Specified | 48 | 49.6 | [7] |
| Various Vegetable Oils (corn, rapeseed, peanut, sunflower, soybean) | Immobilized MAS1-H108W Lipase | 1.0 | 1:2 | 60 | Not Specified | >48 | [6] |
| Soy Sauce By-Product Oil | ANL-MARE | 3 | 21:40 (Glycerol:FFA+EE) | 38 | 14 | 66.76 | [8] |
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Glycerolysis in a Solvent-Free System
This protocol outlines a general procedure for the synthesis of diacylglycerols from oils/fats and glycerol using an immobilized lipase in a solvent-free environment.
Materials:
-
Oil or fat (e.g., olive oil, lard, fish oil)
-
Glycerol
-
Immobilized lipase (e.g., Novozym 435, Lipozyme RM IM)
-
Flask or reaction vessel
-
Magnetic stirrer with heating capabilities
-
Acetone (for enzyme washing)
Procedure:
-
Substrate Preparation: Mix the oil/fat and glycerol in a flask at the desired molar ratio (refer to Table 2 for examples).
-
Enzyme Addition: Add the immobilized lipase to the substrate mixture. The amount of enzyme is typically expressed as a weight percentage of the total substrates.
-
Reaction Incubation: Place the flask on a magnetic stirrer with heating. Set the desired reaction temperature and stirring speed (e.g., 200-500 rpm).[1][6]
-
Monitoring the Reaction: Withdraw samples at selected time intervals to monitor the progress of the reaction. The composition of acylglycerols (TAG, DAG, MAG) and free fatty acids (FFA) can be analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1][6]
-
Reaction Termination and Enzyme Recovery: Once the reaction has reached equilibrium or the desired DAG content is achieved, stop the reaction. The immobilized enzyme can be recovered by filtration.[1]
-
Enzyme Recycling: The recovered immobilized lipase can be washed with a solvent like acetone and dried for reuse in subsequent batches.[1]
Protocol 2: Purification of Diacylglycerols by Molecular Distillation
Molecular distillation is an effective technique for purifying DAGs from the reaction mixture, which may contain unreacted TAGs, monoacylglycerols (MAGs), and free fatty acids.
Materials:
-
Glycerolyzed product containing DAGs
-
Wiped-film molecular distillation apparatus
-
Vacuum pump
Procedure:
-
Degassing: Prior to distillation, degas the glycerolyzed product to remove any dissolved gases.
-
First Stage Distillation (Removal of Lighter Components):
-
Set the evaporator temperature to remove more volatile components like free fatty acids and some MAGs. For example, a temperature of 150°C under high vacuum (<0.001 mbar) can be used to remove MAGs.[9]
-
-
Second Stage Distillation (Isolation of DAGs):
-
Increase the evaporator temperature to distill the DAG fraction. For instance, distillation at 210°C can separate DAGs from the less volatile TAGs.[9] The DAG-rich fraction is collected as the distillate.
-
-
Product Analysis: Analyze the purified DAG fraction using HPLC or GC to determine its purity and isomeric composition (1,2-DAG vs. 1,3-DAG).
Visualizations
Experimental Workflow for Enzymatic Glycerolysis
Caption: Workflow for DAG production via enzymatic glycerolysis.
Logical Relationship of Key Parameters in Enzymatic Glycerolysis
Caption: Factors influencing enzymatic DAG production.
References
- 1. Preparation of Diacylglycerol from Lard by Enzymatic Glycerolysis and Its Compositional Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. Immobilized Lipase in the Synthesis of High Purity Medium Chain Diacylglycerols Using a Bubble Column Reactor: Characterization and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Immobilized Lipase in the Synthesis of High Purity Medium Chain Diacylglycerols Using a Bubble Column Reactor: Characterization and Application [frontiersin.org]
- 5. Lipase-catalyzed glycerolysis of fish oil to obtain diacylglycerols | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 6. mdpi.com [mdpi.com]
- 7. Lipase-catalyzed glycerolysis extended to the conversion of a variety of edible oils into structural fats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
Application Notes and Protocols: 1,2-Dipalmitoleoyl-sn-glycerol in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,2-dipalmitoleoyl-sn-glycerol (16:1 DAG) in the development of advanced drug delivery systems. This document outlines the rationale for its use, formulation protocols, characterization methods, and its role in cellular signaling pathways.
Introduction
1,2-dipalmitoleoyl-sn-glycerol is a diacylglycerol (DAG) that plays a significant role in pharmaceutical formulations, particularly in the development of lipid-based drug delivery systems such as liposomes and nanoparticles. Its amphiphilic nature and biocompatibility make it an excellent component for encapsulating and delivering hydrophobic drugs, thereby enhancing their solubility, stability, and bioavailability.[1] Furthermore, as a signaling molecule, 16:1 DAG can influence cellular processes, a characteristic that can be leveraged for targeted drug delivery and enhanced therapeutic efficacy.
Rationale for Use in Drug Delivery
The incorporation of 1,2-dipalmitoleoyl-sn-glycerol into drug delivery systems is primarily motivated by its ability to:
-
Enhance Drug Encapsulation: Its structure is amenable to forming stable lipid bilayers, which are effective at entrapping hydrophobic drug molecules.[1]
-
Improve Bioavailability: By encapsulating drugs in lipid carriers, their solubility in aqueous environments is increased, leading to improved absorption and bioavailability.[1]
-
Modulate Membrane Properties: The presence of the unsaturated oleoyl chains can influence the fluidity and phase transition temperature of lipid bilayers, which can be optimized for controlled drug release.
-
Activate Signaling Pathways: As a diacylglycerol, it can act as a second messenger and activate Protein Kinase C (PKC), which can be a strategy for influencing cellular behavior and enhancing drug uptake.[2][3][4][5][6]
Data Presentation: Physicochemical Characteristics of 16:1 DAG-Containing Liposomes
The following tables summarize typical quantitative data for liposomal drug delivery systems. While specific values for formulations containing 1,2-dipalmitoleoyl-sn-glycerol are not extensively reported in publicly available literature, these tables provide illustrative examples based on similar lipid-based nanoformulations. The actual values will be dependent on the specific formulation composition and preparation method.
Table 1: Formulation and Physicochemical Properties
| Formulation Component | Molar Ratio | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Phosphatidylcholine | 60 | 100 - 200 | < 0.2 | -15 to -30 |
| 1,2-Dipalmitoleoyl-sn-glycerol | 20 | |||
| Cholesterol | 20 | |||
| Drug | Varies |
Table 2: Drug Loading and Release Characteristics
| Drug | Encapsulation Efficiency (%) | Drug Loading (%) | In Vitro Release (24h) | Release Kinetics Model |
| Hydrophobic Drug A | 85 - 95 | 5 - 10 | 40 - 60% | Higuchi |
| Hydrophobic Drug B | 80 - 90 | 3 - 8 | 30 - 50% | Korsmeyer-Peppas |
Experimental Protocols
Protocol 1: Preparation of 1,2-Dipalmitoleoyl-sn-glycerol-Containing Liposomes by Thin-Film Hydration
This protocol describes the preparation of unilamellar liposomes incorporating 1,2-dipalmitoleoyl-sn-glycerol using the thin-film hydration method followed by extrusion.
Materials:
-
1,2-Dipalmitoleoyl-sn-glycerol
-
Phosphatidylcholine (e.g., DPPC, DOPC)
-
Cholesterol
-
Drug to be encapsulated
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Water bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve 1,2-dipalmitoleoyl-sn-glycerol, phosphatidylcholine, cholesterol, and the hydrophobic drug in a mixture of chloroform and methanol (typically 2:1 v/v) in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the inner surface of the flask.
-
Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask in a water bath set above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) multiple times (typically 11-21 passes) using a lipid extruder. Ensure the temperature is maintained above the lipid phase transition temperature throughout the extrusion process.
-
-
Purification:
-
Remove the unencapsulated drug by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.
-
Protocol 2: Characterization of Liposomes
1. Particle Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Dilute the liposome suspension with filtered PBS.
-
Measure the particle size distribution, polydispersity index (PDI), and zeta potential using a suitable instrument (e.g., Malvern Zetasizer).
-
2. Encapsulation Efficiency and Drug Loading:
-
Method: Spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Separate the unencapsulated drug from the liposomes using one of the purification methods mentioned in Protocol 1.
-
Disrupt the liposomes using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.
-
Quantify the amount of encapsulated drug using a validated analytical method (UV-Vis spectrophotometry or HPLC).
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
-
EE (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100
-
DL (%) = (Amount of encapsulated drug / Total amount of lipid) x 100
-
-
3. In Vitro Drug Release:
-
Method: Dialysis method.
-
Procedure:
-
Place a known amount of the drug-loaded liposome suspension in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS with a small percentage of a surfactant like Tween 80 to maintain sink conditions) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.
-
Quantify the amount of released drug in the aliquots using a suitable analytical method.
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.
-
Mandatory Visualizations
Signaling Pathway: PKC Activation by 1,2-Dipalmitoleoyl-sn-glycerol
Caption: PKC Activation by 1,2-Dipalmitoleoyl-sn-glycerol.
Experimental Workflow: Liposomal Drug Delivery System Development
Caption: Experimental Workflow for Liposomal Drug Delivery System Development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Structural and chemical specificity of diacylglycerols for protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. tandfonline.com [tandfonline.com]
- 5. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: High-Resolution Separation of Diacylglycerol Isomers by Thin-Layer Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diacylglycerols (DAGs) are critical lipid second messengers involved in a myriad of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and apoptosis. The two main positional isomers, sn-1,2-diacylglycerol and sn-1,3-diacylglycerol, exhibit distinct biological activities. Therefore, their accurate separation and quantification are paramount for understanding their physiological and pathological roles. Thin-layer chromatography (TLC) offers a versatile, cost-effective, and efficient method for the separation of these isomers. This application note provides detailed protocols for the separation of DAG isomers using standard silica gel TLC and boric acid-impregnated plates to minimize isomerization.
Data Presentation
Quantitative analysis of DAG isomers by TLC relies on the differential migration of the isomers, resulting in distinct retardation factors (Rf). The following tables summarize typical Rf values and performance characteristics of different TLC methods for DAG isomer separation.
Table 1: Retardation Factors (Rf) of Diacylglycerol Isomers under Various TLC Conditions
| TLC Stationary Phase | Mobile Phase (Solvent System) | 1,2-Diacylglycerol (Rf) | 1,3-Diacylglycerol (Rf) | Reference(s) |
| Silica Gel G | Hexane / Diethyl Ether / Acetic Acid (70:30:1, v/v/v) | ~0.50 | ~0.62 | [1] |
| Silica Gel G | Hexane / Diethyl Ether (9:1, v/v) | Lower Rf | Higher Rf | |
| Boric Acid-Impregnated Silica Gel G | Chloroform / Acetone (96:4, v/v) | Lower Rf | Higher Rf | [2] |
| Silica Gel G | Toluene / Diethyl Ether / Ethyl Acetate / Acetic Acid (75:10:13:1.2, v/v/v/v) | Lower Rf | Higher Rf |
Note: Rf values are approximate and can vary based on experimental conditions such as temperature, humidity, and plate quality.
Experimental Protocols
Protocol 1: Standard Silica Gel TLC for Separation of DAG Isomers
This protocol is suitable for routine analysis where isomerization is not a major concern.
Materials:
-
Silica Gel G TLC plates (e.g., Merck 5721)
-
Developing tank
-
Lipid standards (1,2- and 1,3-diacylglycerol)
-
Sample containing DAGs dissolved in chloroform or a similar volatile solvent
-
Mobile Phase: Hexane / Diethyl Ether / Acetic Acid (70:30:1, v/v/v)[2]
-
Visualization Reagent:
-
UV lamp or fluorescence scanner
Procedure:
-
Plate Activation: Activate the silica gel plate by heating at 110°C for 30-60 minutes. Allow to cool in a desiccator before use.
-
Sample Application: Using a fine capillary or spotting device, apply the lipid standards and samples as small spots or narrow bands approximately 1.5 cm from the bottom of the TLC plate.
-
Chromatogram Development:
-
Pour the mobile phase into the developing tank to a depth of about 0.5-1 cm.
-
Line the tank with filter paper saturated with the mobile phase to ensure a saturated atmosphere.
-
Carefully place the TLC plate into the tank, ensuring the sample spots are above the solvent level.
-
Close the tank and allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
-
Plate Drying: Remove the plate from the tank and mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
-
Visualization:
-
Primuline/Rhodamine 6G: Spray the plate evenly with the primuline or Rhodamine 6G solution. View the separated lipid spots under UV light.[2]
-
Iodine Vapor: Place the dried plate in a sealed chamber containing a few crystals of iodine. The lipid spots will appear as yellow-brown spots.
-
-
Quantification:
-
Scrape the identified spots into glass tubes.
-
Elute the lipids from the silica gel with a suitable solvent (e.g., diethyl ether/hexane, 1:1, v/v).[2]
-
The eluted lipids can then be quantified by methods such as gas chromatography (after transmethylation) or mass spectrometry.
-
Alternatively, quantification can be performed directly on the plate using a scanning densitometer.
-
Protocol 2: Boric Acid-Impregnated TLC to Minimize Isomerization
This protocol is recommended for accurate quantification of 1,2- and 1,3-DAG isomers by preventing acyl migration during separation.[2]
Materials:
-
Silica Gel G TLC plates
-
2.3% (w/v) Boric Acid in Ethanol[2]
-
Developing tank
-
Lipid standards and samples
-
Mobile Phase: Chloroform / Acetone (96:4, v/v)[2]
-
Visualization and Quantification reagents as in Protocol 1.
Procedure:
-
Plate Impregnation:
-
Sample Application: Apply samples and standards as described in Protocol 1.
-
Chromatogram Development: Develop the plate in the chloroform/acetone mobile phase as described in Protocol 1.
-
Plate Drying and Visualization: Dry and visualize the plate using the methods described in Protocol 1.
-
Quantification:
Mandatory Visualizations
Signaling Pathway
Diacylglycerol is a key second messenger generated from the hydrolysis of membrane phospholipids, primarily phosphatidylinositol 4,5-bisphosphate (PIP2). It activates protein kinase C (PKC), which in turn phosphorylates a multitude of downstream targets, leading to various cellular responses.
Caption: Diacylglycerol (DAG) signaling pathway.
Experimental Workflow
The following diagram illustrates the key steps involved in the TLC separation and analysis of DAG isomers.
Caption: Experimental workflow for TLC separation of DAG isomers.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Acyl Migration in 1,2-Diacylglycerols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with acyl migration in 1,2-diacylglycerols (1,2-DAGs).
Troubleshooting Guides
Problem: Significant conversion of 1,2-DAG to 1,3-DAG is observed during enzymatic synthesis.
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Reduce the reaction temperature. Acyl migration is accelerated at higher temperatures. For many lipase-catalyzed reactions, operating at temperatures between 30°C and 50°C can effectively minimize migration while maintaining reasonable reaction rates.[1] |
| Inappropriate Lipase Selection | Utilize a highly regioselective lipase, such as Candida antarctica lipase B (CAL-B), which specifically acylates the primary sn-1 and sn-3 positions of the glycerol backbone, thereby reducing the formation of the 1,2-isomer and subsequent migration. |
| Presence of Water | Ensure a low water activity environment. Water can facilitate acyl migration. Consider using a solvent-free system or adding molecular sieves to remove water generated during the reaction.[2] |
| Prolonged Reaction Time | Optimize the reaction time to achieve a high yield of 1,2-DAG before significant migration to the more stable 1,3-isomer occurs. Monitor the reaction progress closely using techniques like TLC or HPLC. |
Problem: Acyl migration occurs during the purification of 1,2-DAGs.
| Potential Cause | Recommended Solution |
| High Temperatures During Solvent Evaporation | Use rotary evaporation at low temperatures (e.g., < 40°C) to remove solvents. Avoid prolonged heating. |
| Inappropriate Chromatography Stationary Phase | Acidic or basic stationary phases can catalyze acyl migration. Use a neutral stationary phase like silica gel for flash chromatography and ensure rapid elution.[3] |
| Slow Purification Process | Work quickly and keep samples cold whenever possible. Prolonged exposure to ambient temperatures can lead to significant isomerization. |
| Inappropriate Solvents | The choice of solvent can influence the rate of acyl migration. Non-polar solvents like hexane generally result in faster migration compared to more polar aprotic solvents like acetone or acetonitrile.[4] |
Frequently Asked Questions (FAQs)
Q1: What is acyl migration in 1,2-diacylglycerols?
A1: Acyl migration is an intramolecular isomerization process where an acyl group moves from the sn-2 position to the sn-1 or sn-3 position of the glycerol backbone, converting the less stable 1,2-diacylglycerol into the more thermodynamically stable 1,3-diacylglycerol. This occurs via a cyclic orthoester intermediate.
Q2: What are the main factors that promote acyl migration?
A2: The primary factors that promote acyl migration are:
-
Temperature: Higher temperatures significantly increase the rate of migration.[1]
-
pH: Both acidic and basic conditions can catalyze acyl migration. Neutral pH is generally preferred for storage and handling.
-
Solvent: The polarity of the solvent can influence the rate of migration.[4]
-
Presence of water: Water can facilitate the reaction.[2]
-
Solid supports: Certain chromatography supports can catalyze the isomerization.
Q3: How can I store 1,2-diacylglycerols to minimize acyl migration?
A3: For short-term storage, keep the 1,2-DAG sample in a non-polar, aprotic solvent at low temperatures (-20°C or -80°C). For long-term storage, consider derivatizing the free hydroxyl group to prevent isomerization.
Q4: What is the equilibrium ratio of 1,2-DAG to 1,3-DAG?
A4: At equilibrium, the more stable 1,3-diacylglycerol is the predominant isomer. The exact ratio can vary depending on the specific acyl chains and conditions, but it generally favors the 1,3-isomer.
Q5: Are there any chemical methods to prevent acyl migration?
A5: Yes, one effective method is to chemically protect the free hydroxyl group of the 1,2-diacylglycerol through derivatization. This can be achieved by reacting the 1,2-DAG with a suitable reagent to form an ether or ester, thus preventing the formation of the cyclic intermediate required for migration.[5]
Data Presentation
Table 1: Influence of Temperature on the Half-Life of 1,2-Diacylglycerol
This table summarizes the effect of temperature on the stability of long-chain 1,2-diacylglycerols, highlighting the significant acceleration of acyl migration with increasing temperature.
| Temperature (°C) | Half-life (t½) of 1,2-DAG |
| 25 | 3,425 hours |
| 80 | 15.8 hours |
(Data sourced from a study on long-chain 1,2-diacylglycerols)[1]
Table 2: Effect of Solvent on Acyl Migration Rate Constants of 2-Monoacylglycerols Rich in DHA
This table shows the first-order rate constants for acyl migration in different solvents at 40°C, demonstrating the influence of the solvent environment on the isomerization rate.
| Solvent | log P | Rate Constant (k) x 10⁻³ h⁻¹ |
| Hexane | 3.5 | 10.9 ± 0.4 |
| Dichloromethane | 1.25 | 4.8 ± 0.2 |
| Ethanol | -0.24 | 3.9 ± 0.2 |
| Acetone | -0.23 | 3.9 ± 0.1 |
| Acetonitrile | -0.33 | 3.8 ± 0.2 |
| t-Butanol | 0.35 | 2.9 ± 0.1 |
(Data adapted from a study on 2-monoacylglycerols rich in DHA)[4]
Experimental Protocols
Protocol 1: Enzymatic Synthesis of 1,2-Diacylglycerols with Minimal Acyl Migration
This protocol describes the synthesis of 1,2-DAGs using a regioselective lipase to minimize the formation of byproducts and subsequent acyl migration.
-
Materials:
-
Glycerol
-
Fatty acid of interest
-
Immobilized Candida antarctica lipase B (CAL-B)
-
2-Methyl-2-butanol (tert-amyl alcohol) or another suitable solvent
-
Molecular sieves (3Å)
-
-
Procedure:
-
To a solution of glycerol in 2-methyl-2-butanol, add the fatty acid (2 molar equivalents).
-
Add activated molecular sieves to the reaction mixture to adsorb water.
-
Add immobilized CAL-B (typically 5-10% by weight of the substrates).
-
Incubate the reaction mixture at a controlled temperature, ideally between 40°C and 50°C, with gentle agitation.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme.
-
Evaporate the solvent under reduced pressure at a low temperature (< 40°C).
-
Purify the resulting 1,2-diacylglycerol immediately using low-temperature crystallization or flash chromatography.
-
Protocol 2: Purification of 1,2-Diacylglycerols by Low-Temperature Solvent Crystallization
This method is effective for separating 1,2-DAGs from other reaction components like triacylglycerols (TAGs) and monoacylglycerols (MAGs).[6]
-
Materials:
-
Crude 1,2-diacylglycerol mixture
-
n-Hexane (or other non-polar solvent)
-
Methanol (or other polar solvent)
-
-
Procedure:
-
Dissolve the crude DAG mixture in a minimal amount of warm n-hexane.
-
Cool the solution to a low temperature (e.g., -20°C or lower) and hold for several hours to precipitate TAGs.
-
Filter the cold solution to remove the precipitated TAGs.
-
To the filtrate, add cold methanol to precipitate the 1,2-DAGs, leaving the more polar MAGs in solution.
-
Filter the mixture at low temperature to isolate the purified 1,2-diacylglycerol crystals.
-
Wash the crystals with a small amount of cold solvent and dry under vacuum.
-
Protocol 3: Chemical Derivatization to Prevent Acyl Migration
This protocol describes the derivatization of the free hydroxyl group of a 1,2-diacylglycerol to form a stable ether linkage, thus preventing acyl migration.
-
Materials:
-
Purified 1,2-diacylglycerol
-
4-Methoxybenzyl chloride (PMB-Cl)
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the 1,2-diacylglycerol in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) to the solution and stir for 30 minutes.
-
Add 4-methoxybenzyl chloride (1.2 equivalents) dropwise and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting PMB-ether protected 1,2-diacylglycerol by flash chromatography.
-
Visualizations
Caption: Workflow for the enzymatic synthesis of 1,2-diacylglycerols.
Caption: Key strategies for preventing acyl migration in 1,2-diacylglycerols.
References
- 1. researchgate.net [researchgate.net]
- 2. research.monash.edu [research.monash.edu]
- 3. Enzymatic Synthesis and Flash Chromatography Separation of 1,3-Diferuloyl-sn-Glycerol and 1-Feruloyl-sn-Glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl migration of 2-monoacylglycerols rich in DHA: Effect of temperature and solvent medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 6. research.monash.edu [research.monash.edu]
"solubility of 1,2-di-(9Z-hexadecenoyl)-sn-glycerol in aqueous buffers"
This technical support center provides guidance on the solubility of 1,2-di-(9Z-hexadecenoyl)-sn-glycerol and other diacylglycerols (DAGs) in aqueous buffers. Researchers, scientists, and drug development professionals can find troubleshooting tips and frequently asked questions to assist with their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers?
Q2: How does the structure of this compound affect its solubility?
The solubility of a diacylglycerol is primarily determined by its fatty acid chains. Longer and more saturated fatty acid chains lead to lower solubility in aqueous media. The two 16-carbon hexadecenoyl chains in this compound contribute to its hydrophobic nature. The presence of a double bond in each chain (9Z) can slightly increase fluidity compared to fully saturated chains but does not significantly increase aqueous solubility.
Q3: Are there any analogous compounds with known solubility data?
Yes, data is available for a similar diacylglycerol, 1,2-dipalmitoyl-sn-glycerol, which has two saturated 16-carbon fatty acid chains. This data can provide a useful, albeit approximate, reference point.
Solubility Data for an Analogous Diacylglycerol
Table 1: Solubility of 1,2-Dipalmitoyl-sn-glycerol in Various Solvents
| Solvent | Solubility |
| Ethanol | 30 mg/mL[2] |
| Dimethylformamide (DMF) | 20 mg/mL[2][3] |
| Dimethyl sulfoxide (DMSO) | 5 mg/mL[2][3] |
| PBS (pH 7.2) | 0.25 mg/mL[3] |
This data is for 1,2-dipalmitoyl-sn-glycerol and should be used as an estimate for this compound.
Troubleshooting Guide
Q4: I am observing precipitation or cloudiness when I add my diacylglycerol to an aqueous buffer. What is happening?
This is a common issue and is due to the low aqueous solubility of the diacylglycerol, leading to aggregation. To prevent this, it is crucial to properly solubilize the lipid before its addition to the aqueous buffer.
Q5: How can I improve the solubility of my diacylglycerol in an aqueous buffer for my experiment?
Several methods can be employed to increase the apparent solubility and dispersion of diacylglycerols in aqueous solutions:
-
Co-solvents: Initially dissolve the diacylglycerol in a water-miscible organic solvent such as ethanol or DMSO before slowly adding it to the aqueous buffer with vigorous vortexing.[2] Be mindful of the final concentration of the organic solvent in your assay, as it may affect your experimental system.
-
Detergents: The use of detergents to form mixed micelles is a common strategy to solubilize diacylglycerols.[4] Triton X-100 is often an effective choice.[4] The detergent concentration should be above its critical micelle concentration (CMC).
-
Carrier Proteins: Bovine serum albumin (BSA) can be used to bind and solubilize lipids in aqueous solutions.
Q6: My diacylglycerol seems to be aggregating over time, even with a co-solvent. How can I prevent this?
Aggregation can still occur, especially at higher concentrations or over longer incubation periods. Consider the following to mitigate this:
-
Increase Salt Concentration: In some cases, increasing the ionic strength of the buffer (e.g., with NaCl) can help prevent protein and lipid aggregation.[5]
-
Add Glycerol: Glycerol, typically at 5-10%, can act as a stabilizing agent and may reduce aggregation.[5][6]
-
Work at Lower Concentrations: If possible, performing the experiment at a lower diacylglycerol concentration can help maintain its solubility.
-
Sonication: Brief sonication of the final solution can help to disperse small aggregates.
Q7: Can temperature affect the solubility of my diacylglycerol?
Yes, temperature can influence solubility. For some lipids, gentle warming (e.g., to 37°C) can help in the initial solubilization process.[2] However, be cautious as prolonged high temperatures can lead to degradation. The crystallization of diacylglycerols at lower temperatures can also be a factor in their stability in solution.[7][8]
Experimental Protocols
General Protocol for Solubilizing Diacylglycerols in Aqueous Buffers
-
Initial Dissolution: Weigh out the desired amount of this compound and dissolve it in a small volume of a suitable organic solvent (e.g., ethanol or DMSO) to create a concentrated stock solution.[2]
-
Preparation of Aqueous Buffer: Prepare your desired aqueous buffer. If using detergents, ensure the detergent is added to the buffer at a concentration above its CMC.
-
Dispersion: While vigorously vortexing the aqueous buffer, slowly add the diacylglycerol stock solution dropwise. This slow addition is critical to prevent immediate precipitation.
-
Optional Sonication: If the solution appears cloudy, a brief sonication in a bath sonicator can help to create a more uniform dispersion.
-
Final Dilution: The prepared diacylglycerol dispersion can then be used for further dilutions in your experimental setup.
Visualizations
Caption: Experimental workflow for solubilizing diacylglycerols.
Caption: Factors influencing diacylglycerol solubility.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Diacylglycerol partitioning and mixing in detergent micelles: relevance to enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utsouthwestern.edu [utsouthwestern.edu]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Diacylglycerol Crystallization on W/O/W Emulsion Stability, Controlled Release Properties and In Vitro Digestibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
"troubleshooting low yield in enzymatic DAG synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in enzymatic diacylglycerol (DAG) synthesis.
Troubleshooting Guide: Low DAG Yield
Low yield is a common challenge in the enzymatic synthesis of DAG. This guide provides a systematic approach to identifying and resolving potential issues in your experimental setup.
Q1: My DAG yield is lower than expected. What are the first steps I should take to troubleshoot this?
A1: Start by systematically evaluating the key components of your reaction. A logical troubleshooting workflow can help pinpoint the issue.
Caption: A stepwise workflow for troubleshooting low DAG yield.
Q2: How does the choice of lipase affect DAG synthesis?
A2: The choice of lipase is critical as it influences selectivity and overall yield. Lipases can be non-specific or 1,3-regiospecific. 1,3-regiospecific lipases only catalyze reactions at the sn-1 and sn-3 positions of the glycerol backbone, which can be advantageous for producing specific DAG isomers.[1] The physical properties of the enzyme, such as whether it is immobilized and the nature of the support (hydrophilic vs. hydrophobic), also play a significant role.[1] For instance, catalysis may not occur with lipases on hydrophilic carriers in batch reactions with free glycerol.[2]
Commonly Used Lipases for DAG Synthesis:
| Lipase | Source Organism | Key Characteristics |
|---|---|---|
| Novozym 435 | Candida antarctica | Immobilized, non-specific, widely used. |
| Lipozyme RM IM | Rhizomucor miehei | Immobilized, 1,3-specific.[3] |
| Lipase PS-D | Pseudomonas cepacia | Can provide good DAG yields.[1] |
| ANL-MARE | Aspergillus niger | Used in two-step vacuum-mediated conversion.[4][5] |
Q3: My enzyme is supposed to be active, but the reaction is still slow. What could be the problem?
A3: Several factors can inhibit enzyme activity even if the enzyme itself is viable.
-
Glycerol Inhibition: Excess glycerol can form a layer around the lipase, especially if the enzyme is immobilized on a hydrophilic carrier, limiting access of the hydrophobic substrate (oil/fatty acid) to the active site.[1]
-
Water Content: While a small amount of water is necessary for lipase activity, excess water can promote the reverse reaction (hydrolysis), reducing the net yield of DAG.
-
Substrate Impurities: Impurities in your glycerol or fatty acid/triglyceride source can inhibit the enzyme.
Caption: Factors inhibiting lipase activity in DAG synthesis.
Q4: How do reaction conditions impact DAG yield?
A4: Optimizing reaction conditions is crucial for maximizing DAG yield. The key parameters are temperature, substrate molar ratio, and enzyme loading.
Optimized Reaction Conditions for DAG Synthesis:
| Parameter | Typical Range | Optimized Example (Lipozyme RMIM)[3] | Optimized Example (ANL-MARE)[4][5] |
|---|---|---|---|
| Temperature | 35-70°C | 45-50°C | 38°C |
| Enzyme Loading | 1.5-15% (w/w of substrates) | 14% (w/w of lard) | 3% |
| Substrate Molar Ratio (Oil:Glycerol) | 1:1 to 2:1 | 1:1 (Lard:Glycerol) | 21:40 (Glycerol:FFA+EE) |
| Reaction Time | 4-24 hours | 10 hours (2h at 65°C, 8h at 45°C) | 14 hours |
| Stirring Speed | 200-600 rpm | 500 rpm | Not specified |
-
Temperature: Influences both reaction rate and enzyme stability. Higher temperatures can increase the reaction rate but may also lead to enzyme denaturation and promote acyl migration, forming undesired triacylglycerols (TAGs).[3][4][5]
-
Substrate Molar Ratio: The ratio of glycerol to the acyl donor (triglycerides or free fatty acids) affects the equilibrium of the reaction. An excess of glycerol can shift the reaction towards DAG formation, but as mentioned, can also be inhibitory.[4][5]
-
Enzyme Loading: Increasing the enzyme concentration generally increases the reaction rate, but beyond an optimal point, the increase in yield may not be cost-effective, and excess protein can hinder substrate access.[1][4]
-
Mixing/Stirring Speed: In a heterogeneous system (like oil and glycerol), adequate mixing is essential to ensure proper contact between the substrates and the enzyme, overcoming mass transfer limitations.[3][6]
Q5: I see byproducts like monoacylglycerols (MAGs) and unreacted triacylglycerols (TAGs) in my final product. How can I improve the selectivity for DAG?
A5: The presence of MAGs and TAGs is common. To improve DAG selectivity:
-
Use a 1,3-Specific Lipase: This will minimize the formation of 2-MAG and subsequent re-esterification to TAG.
-
Optimize Reaction Time: DAG concentration often peaks at a certain time point before either hydrolysis to MAG or further esterification to TAG occurs. A time-course experiment is recommended to find the optimal reaction duration.
-
Control Water Activity: In esterification reactions, removing the water produced can drive the reaction towards DAG and TAG formation. In glycerolysis, controlling the initial water content is key.
-
Two-Step Reactions: Some protocols use a two-step process, such as an initial hydrolysis of TAGs to free fatty acids (FFAs), followed by esterification of the FFAs with glycerol to produce DAG.[1] Another approach involves a two-step vacuum process to maximize the conversion of different substrates.[4][5]
Frequently Asked Questions (FAQs)
Q: What is the difference between glycerolysis and esterification for DAG synthesis?
A: The primary difference is the starting materials.
-
Glycerolysis: Involves the reaction of triacylglycerols (oils or fats) with glycerol to produce a mixture of DAG, MAG, and unreacted TAG.
-
Esterification: Involves the reaction of free fatty acids (FFAs) with glycerol to produce DAG and water.
Enzymatic esterification is a common method for producing DAG-enriched oil.[4][5] Glycerolysis is considered an economical and industrially promising method.[4][5]
Q: Should I use a solvent-free system or an organic solvent?
A: Both systems have their advantages.
-
Solvent-Free Systems: Are environmentally friendly, reduce downstream processing costs, and are often preferred for industrial applications.[7]
-
Organic Solvents (e.g., hexane, tert-butanol): Can improve the solubility of substrates, especially for high-viscosity oils, and allow the reaction to proceed at lower temperatures.[7][8] A mixed solvent system of acetone/tert-butanol has been shown to have a positive effect on selectivity for DAG.[8]
Q: How can I accurately quantify the DAG in my product mixture?
A: Several analytical methods can be used for DAG quantification.
-
High-Performance Liquid Chromatography (HPLC): Often coupled with an Evaporative Light Scattering Detector (ELSD), this is a common method for separating and quantifying acylglycerols.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization of the fatty acids to fatty acid methyl esters (FAMEs), GC-MS can be used to determine the fatty acid composition.[4][5]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) combined with tandem MS (MS/MS) allow for sensitive and specific detection and quantification of individual DAG species.[9][10][11]
-
High-Performance Thin-Layer Chromatography (HPTLC): A cost-effective and rapid method for separating DAGs based on polarity.[9]
Q: What is acyl migration and how can I minimize it?
A: Acyl migration is the intramolecular transfer of an acyl group from one position on the glycerol backbone to another (e.g., from sn-2 to sn-1 or sn-3). This can lead to the formation of undesired isomers and can affect the final product composition. Higher temperatures can promote acyl migration.[4][5] Using lower reaction temperatures (e.g., 40-80°C) can help reduce this side reaction.[6]
Experimental Protocols
Protocol 1: General Enzymatic Glycerolysis for DAG Synthesis
This protocol is a general guideline and should be optimized for your specific enzyme and substrates.
-
Substrate Preparation: Melt the solid fat or oil at 65°C. Add the desired molar ratio of glycerol (e.g., 1:1 oil:glycerol).
-
Enzyme Addition: Add the immobilized lipase (e.g., 5-15% by weight of the total substrates) to the mixture.
-
Reaction: Place the reaction vessel in a shaking water bath or on a magnetic stirrer hotplate set to the optimal temperature (e.g., 50°C). Maintain constant stirring (e.g., 500 rpm).
-
Monitoring: Take aliquots at regular intervals (e.g., every 1-2 hours) to monitor the progress of the reaction by TLC, HPLC, or GC.
-
Termination: Once the optimal DAG concentration is reached, stop the reaction by filtering out the immobilized enzyme.
-
Purification (Optional): The resulting product mixture can be purified using techniques like molecular distillation to remove unreacted glycerol, FFAs, and MAGs.[12]
Protocol 2: Quantification of DAG using a Diacylglycerol Kinase Assay
This is a sensitive enzymatic assay for the quantification of sn-1,2-diacylglycerol.
-
Lipid Extraction: Extract total lipids from your sample using a suitable method (e.g., Folch extraction). Dry the lipid extract under a stream of nitrogen.
-
Solubilization: Dissolve the dried lipids in 40 µl of solubilizing buffer (7.5% w/v octyl-β-D-glucoside, 5 mM cardiolipin in 1 mM DETAPAC, pH 7.0) by vigorous vortexing.[13] Incubate at room temperature for 10 minutes.[13]
-
Reaction Setup: Chill the samples on ice. Add 100 µl of 2x reaction buffer (100 mM imidazole HCl, pH 6.6, 100 mM NaCl, 25 mM MgCl₂, and 2 mM EGTA), 4 µl of 100 mM DTT (freshly prepared), and 20 µl of E. coli DAG kinase.[13]
-
Initiation: Start the reaction by adding 3 µCi of [γ-³³P]-ATP.[13]
-
Incubation: Incubate the reaction at 25°C for 30 minutes.[13]
-
Termination and Extraction: Stop the reaction by placing the tubes on ice. Re-extract the lipids.
-
Analysis: Separate the resulting radiolabeled phosphatidic acid from other lipids using Thin-Layer Chromatography (TLC).[13]
-
Quantification: Visualize and quantify the phosphatidic acid spot using phospho-imaging and compare it to a standard curve.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. Preparation of Diacylglycerol from Lard by Enzymatic Glycerolysis and Its Compositional Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 10. Quantification of Diacylglycerol by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Analysis of Cellular Diacylglycerol Content - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 1,2-di-(9Z-hexadecenoyl)-sn-glycerol for Cell Treatment
Welcome to the technical support center for the application of 1,2-di-(9Z-hexadecenoyl)-sn-glycerol in cell-based assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of this diacylglycerol (DAG) for specific cell treatment protocols.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is a diacylglycerol. Diacylglycerols are well-established second messengers in cellular signaling. The primary and most well-understood function of DAG is the activation of Protein Kinase C (PKC) isoforms.[1][2] Upon generation or addition to cells, DAG recruits PKC from the cytosol to the cell membrane, leading to its activation. Activated PKC then phosphorylates a wide array of downstream target proteins, influencing numerous cellular processes such as cell growth, differentiation, apoptosis, and inflammation.[3] Additionally, DAG can influence the activity of other proteins, including Munc13, Ras guanyl-releasing proteins (RasGRPs), and some transient receptor potential (TRP) channels.[1][4] The specific cellular response to this compound will depend on the cell type and the expression profile of DAG-binding proteins.
Q2: I cannot find any literature on the optimal concentration of this compound for my cell line. Where should I start?
A2: It is common not to find pre-existing data for novel compounds. The best approach is to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint. A sensible starting point for many diacylglycerols is in the low to mid-micromolar range. For instance, studies on other DAGs have used concentrations around 35 µM to 50 µM.[5] We recommend starting with a broad range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM) to identify a window of activity.
Q3: How should I prepare a stock solution of this compound?
A3: Due to its lipophilic nature, this compound will not be soluble in aqueous media.[6] A common method for preparing stock solutions of lipids is to dissolve them in a polar organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[6] It is crucial to prepare a high-concentration stock solution so that the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: Compound Precipitation in Culture Medium
Symptoms:
-
Visible particulate matter or cloudiness in the culture medium after adding the compound.
-
Inconsistent experimental results.
Possible Causes:
-
The concentration of this compound exceeds its solubility limit in the culture medium.
-
The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.
-
Interaction with components of the serum or culture medium.
Solutions:
-
Reduce Final Concentration: Test lower concentrations of the diacylglycerol.
-
Optimize Solvent Concentration: While keeping the final solvent concentration below cytotoxic levels (typically <0.1%), ensure it is sufficient to maintain solubility. You may need to adjust your stock solution concentration.
-
Use a Carrier: For poorly soluble lipids, consider using a carrier molecule like bovine serum albumin (BSA) or cyclodextrins to improve solubility and delivery to cells.[6]
-
Sonication: Briefly sonicate the final working solution before adding it to the cells to aid in dispersion.
Issue 2: High Cell Death or Cytotoxicity Observed
Symptoms:
-
A significant decrease in cell viability, as measured by assays like MTT, LDH release, or trypan blue exclusion, even at low concentrations of the diacylglycerol.
-
Morphological changes indicative of apoptosis or necrosis.
Possible Causes:
-
Inherent cytotoxicity of this compound at the tested concentrations.
-
Cytotoxicity from the solvent used for the stock solution.
-
Lipotoxicity due to excessive lipid accumulation in the cells.
Solutions:
-
Perform a Cytotoxicity Assay: Systematically evaluate the cytotoxicity of a range of concentrations of this compound. A standard cytotoxicity assay protocol can be found from various commercial suppliers.
-
Solvent Control: Always include a vehicle control (culture medium with the same final concentration of the solvent used for the stock solution) in your experiments to rule out solvent-induced toxicity.
-
Reduce Incubation Time: Shorter treatment durations may elicit the desired biological response without causing significant cell death.
-
Dose-Response Curve: Analyze the dose-response curve to identify a concentration that provides a biological effect with minimal cytotoxicity.
Issue 3: No Observable Effect or Inconsistent Results
Symptoms:
-
The expected biological response (e.g., protein phosphorylation, gene expression changes) is not observed.
-
High variability between experimental replicates.
Possible Causes:
-
The concentration of this compound is too low to elicit a response.
-
The compound is not effectively reaching its intracellular target.
-
The incubation time is too short or too long to observe the desired effect.
-
Degradation of the compound in the culture medium.
Solutions:
-
Increase Concentration: Based on your initial dose-response experiments, test higher concentrations, being mindful of potential cytotoxicity.
-
Time-Course Experiment: Perform an experiment where you treat the cells with a fixed concentration of the diacylglycerol and measure the response at multiple time points (e.g., 15 min, 30 min, 1h, 4h, 24h).
-
Verify Compound Integrity: If possible, verify the stability of the compound in your culture medium over the course of the experiment.
-
Optimize Cell Density: Ensure that you are using a consistent and optimal cell density for your experiments, as this can influence cellular responses.
Data Presentation
Table 1: Hypothetical Dose-Response Data for a Marker of Cellular Activity
| Concentration of this compound (µM) | Cellular Response (Fold Change over Vehicle Control) | Cell Viability (%) |
| Vehicle Control (0.1% DMSO) | 1.0 ± 0.1 | 100 ± 2 |
| 1 | 1.2 ± 0.2 | 98 ± 3 |
| 5 | 2.5 ± 0.4 | 95 ± 4 |
| 10 | 4.8 ± 0.6 | 92 ± 5 |
| 25 | 5.1 ± 0.5 | 85 ± 6 |
| 50 | 3.2 ± 0.4 | 60 ± 8 |
| 100 | 1.5 ± 0.3 | 35 ± 7 |
Table 2: Hypothetical Time-Course Data at an Optimal Concentration (e.g., 10 µM)
| Incubation Time | Cellular Response (Fold Change over Vehicle Control) |
| 0 min | 1.0 ± 0.1 |
| 15 min | 2.5 ± 0.3 |
| 30 min | 4.5 ± 0.5 |
| 1 hour | 4.9 ± 0.6 |
| 4 hours | 3.2 ± 0.4 |
| 24 hours | 1.8 ± 0.2 |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
-
Prepare a High-Concentration Stock Solution: Dissolve a known weight of this compound in sterile-filtered, anhydrous DMSO to create a stock solution of, for example, 100 mM. Store this stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
Prepare Intermediate Dilutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare a series of intermediate dilutions in sterile DMSO.
-
Prepare Final Working Solutions: Directly before treating the cells, dilute the intermediate DMSO solutions into pre-warmed cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1%. Mix thoroughly by gentle vortexing or inversion.
Protocol 2: General Protocol for Cell Treatment and Lysis
-
Cell Seeding: Seed your cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Starvation (Optional): Depending on the signaling pathway being investigated, you may need to serum-starve the cells for a period (e.g., 4-24 hours) before treatment to reduce basal signaling.
-
Cell Treatment: Remove the old medium and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period at 37°C in a CO2 incubator.
-
Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a lysis buffer appropriate for your downstream application (e.g., RIPA buffer for Western blotting, or a specific buffer from a commercial assay kit).
-
Downstream Analysis: Proceed with your intended analysis, such as quantifying a specific cellular response.
Mandatory Visualizations
Caption: General Diacylglycerol (DAG) Signaling Pathway.
Caption: Workflow for Determining Optimal Concentration.
References
- 1. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diacylglycerol pathway | PPTX [slideshare.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Regulation of Lipid Signaling by Diacylglycerol Kinases during T Cell Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Addition of exogenous diacylglycerol enhances Wnt/β-catenin signaling through stimulation of macropinocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Technical Support Center: Diacylglycerol (DAG) Isomer Analysis
Welcome to the technical support center for the quantification of specific diacylglycerol (DAG) isomers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental workflows.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the chromatographic separation and mass spectrometric analysis of DAG isomers.
Question: Why can't I resolve sn-1,2- and sn-1,3- DAG regioisomers using my standard reversed-phase LC method?
Answer: Standard C18 columns often fail to separate DAG regioisomers because these isomers have identical molecular weights and very similar polarities. The separation on reversed-phase columns is primarily driven by the hydrophobicity of the fatty acyl chains, not their position on the glycerol backbone.
Troubleshooting Steps:
-
Switch to a Different Chromatography Mode:
-
Chiral Chromatography: This is a powerful technique for separating sn-positional isomers. Chiral stationary phases can differentiate between the spatial arrangements of the fatty acyl chains.[1] For instance, a tandem column system using a silica gel column followed by a chiral stationary phase column has been used to resolve 1,2-, 2,3-, and 1,3-DAGs without derivatization.[2]
-
Supercritical Fluid Chromatography (SFC): SFC offers different selectivity compared to HPLC.[3] Chiral SFC-MS methods have been developed that can provide baseline separation of DAG enantiomers within minutes.[3][4][5]
-
Silver Ion (Ag+) HPLC: This technique separates lipids based on the degree of unsaturation. While primarily used for separating TAGs, it can also be applied to DAGs, though commercial columns can be expensive and have a limited lifespan.[6]
-
-
Derivatization: Introducing a chemical tag to the free hydroxyl group can alter the chromatographic properties of the DAGs. Derivatizing with 3,5-dinitrophenyl urethane, for example, allows for the separation of enantiomers on a chiral stationary phase.[7]
Question: My mass spectrometry data shows identical precursor ions for different DAG isomers. How can I distinguish them?
Answer: Since DAG isomers are isobaric (have the same mass), you must rely on tandem mass spectrometry (MS/MS) to generate specific fragment ions that are diagnostic for the acyl chain positions.
Troubleshooting Steps:
-
Optimize Collision-Induced Dissociation (CID): The fragmentation patterns of DAG isomers are highly dependent on the CID energy.
-
Diagnostic Ions: For trimethylsilyl (TMS) derivatized DAGs, the [M-RCO2CH2]+ ion is considered a key diagnostic fragment to distinguish between positional isomers.[8]
-
Neutral Loss Scans: When analyzing ammoniated adducts ([M+NH4]+), the characteristic neutral loss of a fatty acid plus ammonia (RCOOH + NH3) can help identify the constituent fatty acyl groups.[9]
-
Metal Cationization: Using silver (Ag+) or lithium (Li+) adducts can produce unique fragmentation patterns.[9][10] Li+ adducts of TAGs (and by extension, DAGs) undergo characteristic neutral losses of RCOOH or RCOOLi, which helps determine the fatty acyl composition.[9]
-
-
Consider Chemical Derivatization: Attaching a charged tag to the DAG's hydroxyl group can enhance ionization efficiency and create predictable fragmentation.[11][12]
Question: I suspect acyl migration is occurring during my sample preparation, leading to inaccurate quantification of sn-1,2- vs. sn-1,3- DAGs. How can I prevent this?
Answer: Acyl migration, the spontaneous movement of an acyl chain from the sn-2 position to the more stable sn-1 or sn-3 position, is a significant challenge.[13] It is promoted by heat, polar protic solvents (like methanol), and acidic or basic conditions.[13][14][15]
Troubleshooting Steps:
-
Solvent Choice: During extraction and purification, avoid or minimize the use of polar protic solvents.
-
Temperature Control: Keep samples cold at all stages of preparation, including extraction, storage, and analysis.
-
pH Control: Maintain neutral pH conditions whenever possible.
-
Minimize Processing Time: The risk of acyl migration increases with time. Streamline your sample preparation workflow to be as rapid as possible.
Frequently Asked Questions (FAQs)
What are the primary challenges in quantifying specific DAG isomers?
The main difficulties stem from three sources:
-
Co-elution of Isomers: Regioisomers (sn-1,2- vs. sn-1,3-) and enantiomers (sn-1,2- vs. sn-2,3-) are structurally very similar, making them difficult to separate with standard chromatographic techniques.[1]
-
Isobaric Nature: Isomers have the same molecular weight, meaning they cannot be distinguished by a single stage of mass spectrometry.[9]
-
Acyl Migration: The inherent instability of sn-2 acylglycerols can lead to spontaneous isomerization to the more stable sn-1(3) form during sample handling, skewing results.[13][16]
-
Low Abundance & Ionization: DAGs are often present at low concentrations in biological samples and have low ionization efficiency, making sensitive detection difficult without derivatization.[11][17][18]
Why is it important to differentiate between DAG isomers?
Different DAG isomers can have distinct biological roles. For example, in cell signaling, only the sn-1,2- DAG isomer is typically generated from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) and is the primary activator of Protein Kinase C (PKC). The sn-1,3- isomer is generally considered inactive in this pathway. Therefore, accurately quantifying the specific isomers is crucial for understanding signaling events and metabolic pathways.
What are the pros and cons of different analytical techniques for DAG isomer analysis?
| Technique | Pros | Cons |
| LC-MS/MS | High sensitivity and specificity; provides structural information from fragmentation.[19] Can be coupled with chiral or other specialized columns for isomer separation.[6] | Standard reversed-phase columns often fail to separate isomers.[12] Requires careful optimization of fragmentation conditions. |
| GC-MS | Good for volatile compounds; can provide excellent chromatographic resolution. | Requires derivatization (e.g., silylation) to make DAGs volatile, which adds a step and potential for artifacts.[8] |
| SFC-MS | Excellent for separating chiral compounds and isomers.[4][5] Faster than traditional HPLC.[3] Uses less toxic mobile phases.[3] | Less common instrumentation; method development can be complex. |
Experimental Protocols
Protocol: Generic LC-MS/MS Method for Derivatized DAGs
This protocol is a generalized example for separating derivatized DAG isomers on a reversed-phase column, adapted from a method for DMG-derivatized DAGs.[12]
-
Sample Preparation & Derivatization:
-
Extract total lipids from the biological sample using a suitable method (e.g., Folch or Bligh-Dyer).
-
Isolate the DAG fraction using thin-layer chromatography (TLC) or solid-phase extraction (SPE).[17][18]
-
Derivatize the isolated DAGs with a charge-tagging reagent (e.g., N,N-dimethylglycine) to improve ionization and chromatographic behavior.[12]
-
Include one or more internal standards to correct for extraction loss and ionization variance.[9][17]
-
-
Chromatographic Separation:
-
Column: Waters Acquity BEH C18 (1.7 µm, 2.1 mm × 150 mm) or equivalent.[12]
-
Mobile Phase A: 60% Methanol, 40% Water, 5 mM Ammonium Acetate.[12]
-
Mobile Phase B: 90% Isopropanol, 10% Acetonitrile, 0.1% Formic Acid.[12]
-
Flow Rate: 0.2 mL/min.[12]
-
Column Temperature: 55°C.[12]
-
Gradient: Implement a suitable gradient from Mobile Phase A to Mobile Phase B to elute the DAGs.
-
-
Mass Spectrometry Detection (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).
-
Transitions: Monitor for the specific precursor-to-product ion transition for your derivatized DAGs. For DMG-DAGs, this would be the transition from the precursor ion [M+H]+ to the diagnostic product ion resulting from the neutral loss of the DMG tag (103 Da).[12]
-
Optimize collision energy for each specific DAG species to maximize the signal of the diagnostic fragment ion.
-
Visualizations
Caption: Differential roles of DAG isomers in cell signaling.
Caption: Experimental workflow for quantifying DAG isomers.
Caption: Decision tree for selecting an analytical method.
References
- 1. utupub.fi [utupub.fi]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Direct Chiral Supercritical Fluid Chromatography-Mass Spectrometry Analysis of Monoacylglycerol and Diacylglycerol Isomers for the Study of Lipase-Catalyzed Hydrolysis of Triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Progress in triacylglycerol isomer detection in milk lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid separations of diacyl- and dialkylglycerol enantiomers by high performance liquid chromatography on a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of diacylglycerol isomers in edible oils using gas chromatography-ion trap electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative determination of sn-positional phospholipid isomers in MSn using silver cationization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 13. research.monash.edu [research.monash.edu]
- 14. Reducing acyl migration during purification of 2-arachidonoylglycerol from biological samples before gas chromatography mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Quantification of diacylglycerol by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantification of Diacylglycerol by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 19. Advanced Tandem Mass Spectrometric Analysis of Complex Mixtures of Triacylglycerol Regioisomers: A Case Study of Bovine Milk Fat - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Separation of 1,2- and 1,3-Diacylglycerol Isomers
Welcome to the technical support center for the analysis and separation of 1,2- and 1,3-diacylglycerol (DAG) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental challenges in distinguishing between these critical lipid molecules.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the separation and analysis of 1,2- and 1,3-DAG isomers.
Question: Why am I seeing poor separation or co-elution of my 1,2- and 1,3-DAG isomers in my HPLC analysis?
Answer: Poor resolution between 1,2- and 1,3-DAG isomers is a common challenge. Several factors in your High-Performance Liquid Chromatography (HPLC) method could be contributing to this issue.
-
Column Choice: The stationary phase of your column is critical. For normal-phase HPLC, a silica gel column is often used. For reversed-phase (RP-HPLC), C18 columns are common, but the separation is highly dependent on the fatty acid composition of the DAGs.[1][2][3][4][5] A tandem column system, combining a silica gel column with a chiral stationary phase column, has been shown to successfully resolve 1,2-DAG, 2,3-DAG, and 1,3-DAG isomers without derivatization.[6][7]
-
Mobile Phase Composition: The mobile phase composition must be optimized. In RP-HPLC, an isocratic elution with 100% acetonitrile has been used effectively.[1][2][3] For Supercritical Fluid Chromatography (SFC), which can offer better separation than HPLC without derivatization, a diol normal phase column with a modifier like methanol in supercritical CO2 is effective.[8]
-
Isomerization: 1,2-Diacylglycerols can be prone to acyl migration to form the more stable 1,3-isomer, especially in the presence of acid or base, or at elevated temperatures. Ensure your sample preparation and analysis conditions are mild to prevent on-column isomerization.
-
Sample Overload: Injecting too much sample can lead to broad peaks and poor resolution.[9][10] Try diluting your sample and re-injecting.
Troubleshooting Workflow for Poor HPLC Separation
Caption: Troubleshooting workflow for poor DAG isomer separation in HPLC.
Question: My GC-MS analysis is not distinguishing between 1,2- and 1,3-DAG isomers. What can I do?
Answer: Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool for isomer characterization, but it often requires derivatization and careful interpretation of mass spectra.
-
Derivatization: Diacylglycerols need to be derivatized, typically by silylation (e.g., with TMS), to increase their volatility for GC analysis.[11]
-
Mass Spectral Fragmentation: The key to distinguishing the isomers lies in their mass spectral fragmentation patterns. For TMS-derivatized DAGs, the [M-RCO2CH2]+ ion is a key diagnostic fragment for distinguishing between positional isomers.[11] MS/MS fragmentation of parent ions can further aid in identification.[11]
-
GC Column: A suitable capillary column with a non-polar or medium-polarity stationary phase is required for the separation of the derivatized DAGs.
Question: I am using an enzymatic assay to quantify total DAG, but how can I differentiate between 1,2- and 1,3-isomers?
Answer: Most commercial diacylglycerol assay kits measure total DAG content and do not distinguish between isomers.[12][13][14] These assays typically involve the phosphorylation of the DAG to phosphatidic acid by a DAG kinase.[12][13][14][15] To specifically quantify the different isomers, you would need to first separate them using a chromatographic technique like HPLC or SFC and then collect the fractions for subsequent enzymatic quantification. Alternatively, a lipase that selectively hydrolyzes one isomer could potentially be used in a carefully designed assay.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between 1,2- and 1,3-diacylglycerol?
A1: 1,2- and 1,3-diacylglycerol are positional isomers, meaning they have the same chemical formula but differ in the location of the fatty acid chains on the glycerol backbone.[16] In 1,2-diacylglycerol (also known as sn-1,2-diacylglycerol), the fatty acids are esterified to the sn-1 and sn-2 positions of the glycerol molecule. In 1,3-diacylglycerol, the fatty acids are at the sn-1 and sn-3 positions.
Q2: Why is it important to separate these two isomers?
A2: The separation of 1,2- and 1,3-DAG is crucial because they have distinct biological roles. 1,2-DAG is a critical second messenger in cellular signaling pathways, most notably activating Protein Kinase C (PKC), which regulates numerous cellular processes like cell growth, differentiation, and apoptosis.[16][17][18] 1,3-DAG, on the other hand, is primarily an intermediate in the biosynthesis of triacylglycerols (TAGs) and does not activate PKC.[16] In some contexts, the ratio of 1,2-DAG to 1,3-DAG can be an indicator of product quality, for example, in edible oils.[11]
Diacylglycerol Signaling Pathway
Caption: Simplified signaling pathway showing the role of 1,2-diacylglycerol.
Q3: What are the most common analytical techniques for separating 1,2- and 1,3-DAG isomers?
A3: The most prevalent methods are chromatographic:
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase (NP-HPLC) on silica columns and reversed-phase (RP-HPLC) on C18 or C30 columns are used.[1][2][3][4] Tandem column HPLC, which combines two different columns, can provide enhanced resolution.[6][7]
-
Supercritical Fluid Chromatography (SFC): SFC is increasingly popular for lipid analysis as it can provide excellent separation of isomers, often without the need for derivatization.[8][19][20][21][22]* Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires derivatization of the DAGs but can provide detailed structural information to differentiate isomers based on their fragmentation patterns. [11] Q4: Can mass spectrometry alone differentiate between the isomers?
A4: While mass spectrometry provides the mass-to-charge ratio, which is identical for isomers, it can differentiate them through fragmentation analysis (tandem mass spectrometry or MS/MS). [11]The fragmentation patterns of 1,2- and 1,3-DAGs are different, allowing for their identification. However, for complex mixtures, prior chromatographic separation is highly recommended to resolve isobars (different molecules with the same nominal mass) and improve the confidence of identification. [23][24]Ion mobility spectrometry coupled with mass spectrometry (IMS-MS) is another emerging technique that separates ions based on their shape and size, offering an additional dimension of separation for isomers. [23][24][25]
Data Presentation
Table 1: Comparison of HPLC Methods for DAG Isomer Separation
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Tandem Column HPLC |
| Principle | Separation based on hydrophobicity. | Combines two different separation mechanisms. |
| Typical Column | C18 or C30 | Silica gel column + Chiral stationary phase column |
| Mobile Phase | Isocratic 100% Acetonitrile | Gradient or isocratic with a mix of solvents |
| Detection | UV at 205 nm, ELSD, MS | UV, MS |
| Derivatization | Not required | Not required |
| LOD/LOQ | 0.2-0.7 µg/mL (LOD), 0.6-1.9 µg/mL (LOQ) for specific DAGs | Method-dependent |
| Reference | [1][2][3][26] | [6][7] |
Table 2: Overview of SFC and GC-MS for DAG Isomer Analysis
| Parameter | Supercritical Fluid Chromatography (SFC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation in a supercritical fluid mobile phase. | Separation of volatile compounds in the gas phase. |
| Typical Column | Chiral or Diol columns | Capillary column (non-polar or medium polarity) |
| Mobile Phase | Supercritical CO2 with a modifier (e.g., methanol) | Inert carrier gas (e.g., Helium) |
| Detection | MS, FID | Mass Spectrometry (MS) |
| Derivatization | Often not required | Required (e.g., silylation) |
| Key Advantage | Good separation of isomers without derivatization. | Provides detailed structural information from fragmentation. |
| Reference | [8][19][20][21] | [11] |
Experimental Protocols
Protocol 1: RP-HPLC Separation of 1,2(2,3)- and 1,3-Diacylglycerols
This protocol is based on the method described by Amador, R. et al. for the analysis of DAGs from vegetable oils. [1][2][3]
-
Sample Preparation:
-
Dissolve the lipid extract or DAG standards in the mobile phase (100% acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic elution with 100% acetonitrile.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Injection Volume: 10-20 µL.
-
Detection: UV detector at 205 nm.
-
-
Data Analysis:
-
Identify peaks based on the retention times of 1,2- and 1,3-DAG standards. Typically, 1,3-isomers elute slightly earlier than their corresponding 1,2-isomers with the same fatty acid composition. [1][2][3] * Quantify the isomers by creating a calibration curve with known concentrations of standards.
-
Experimental Workflow for RP-HPLC Separation
Caption: Experimental workflow for RP-HPLC separation of DAG isomers.
Protocol 2: SFC-MS Analysis of Diacylglycerol Isomers
This protocol is a generalized procedure based on methodologies for chiral SFC separation of lipid isomers. [19][20][21]
-
Sample Preparation:
-
Dissolve the lipid extract in a suitable solvent (e.g., methanol or isopropanol).
-
Centrifuge to remove any particulates.
-
-
SFC-MS System and Conditions:
-
Column: Chiral stationary phase column (e.g., based on tris(3,5-dimethylphenylcarbamate) derivative of amylose). [19][20][21] * Mobile Phase: Supercritical CO2 with a modifier gradient of methanol.
-
Flow Rate: 1.5 - 3.0 mL/min.
-
Backpressure: 100 - 150 bar.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
Detection: Mass spectrometer (e.g., Q-TOF or triple quadrupole) with an electrospray ionization (ESI) source.
-
-
Data Analysis:
-
Identify isomers based on retention time and mass-to-charge ratio.
-
Use MS/MS fragmentation to confirm the identity of the isomers.
-
Quantify using an appropriate internal standard.
-
References
- 1. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Direct separation of regio- and enantiomeric isomers of diacylglycerols by a tandem column high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. microbiozindia.com [microbiozindia.com]
- 10. silicycle.com [silicycle.com]
- 11. Characterization of diacylglycerol isomers in edible oils using gas chromatography-ion trap electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diacylglycerol Assay Kit (ab242293) | Abcam [abcam.com]
- 13. DAG Assay Kit [cellbiolabs.com]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. Quantitative Analysis of Cellular Diacylglycerol Content - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 17. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Diacylglycerol pathway | PPTX [slideshare.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Direct Chiral Supercritical Fluid Chromatography-Mass Spectrometry Analysis of Monoacylglycerol and Diacylglycerol Isomers for the Study of Lipase-Catalyzed Hydrolysis of Triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Recent Advances in Lipid Separations and Structural Elucidation Using Mass Spectrometry Combined with Ion Mobility Spectrometry, Ion-Molecule Reactions and Fragmentation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Uncovering Biologically Significant Lipid Isomers with Liquid Chromatography, Ion Mobility Spectrometry and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Analysis of 1,2(2,3)- and 1,3-Positional Isomers of Diacylglycerols from Vegetable Oils by Reversed-Phase High-Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
Technical Support Center: Minimizing Oxidation of Unsaturated Diacylglycerols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the oxidation of unsaturated diacylglycerols (DAGs). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the integrity of your experiments and formulations.
Troubleshooting Guides
This section addresses common issues encountered during the handling and analysis of unsaturated DAGs.
| Question | Possible Causes | Recommended Solutions |
| Why do my unsaturated DAG samples show inconsistent results or degradation over time? | 1. Exposure to Oxygen: Autoxidation is a primary cause of degradation.[1] 2. Improper Storage Temperature: Elevated temperatures accelerate oxidation.[1] 3. Exposure to Light: UV and visible light can initiate lipid peroxidation.[1] 4. Presence of Metal Ions: Metal ions like iron and copper can catalyze oxidation.[1] 5. Repeated Freeze-Thaw Cycles: This can introduce moisture and oxygen, and disrupt sample integrity.[2][3][4] | 1. Use an Inert Atmosphere: After opening, flush sample vials with an inert gas like argon or nitrogen before sealing.[5][6] 2. Store at Low Temperatures: Store samples at -20°C or below. For long-term storage, -80°C is recommended.[5][6][7] 3. Protect from Light: Use amber glass vials or wrap containers in aluminum foil.[1][7] 4. Use Chelating Agents: If metal contamination is suspected, consider adding a chelating agent like EDTA to buffers. 5. Aliquot Samples: Divide samples into single-use aliquots to avoid repeated freeze-thaw cycles.[7] |
| I am observing unexpected peaks in my mass spectrometry/chromatography analysis. What could be the cause? | 1. Oxidation Products: The extra peaks could be hydroperoxides, aldehydes, or other secondary oxidation products.[8][9] 2. In-source Fragmentation: Artifacts can be generated in the mass spectrometer's ion source, leading to misinterpretation of DAG species.[2][10] 3. Contamination from Plasticware: Plasticizers can leach from plastic tubes or pipette tips when using organic solvents.[5][6] | 1. Confirm Oxidation: Use an analytical method to test for oxidation, such as measuring the peroxide value or using a TBARS assay.[11][12] 2. Optimize MS Parameters: Adjust ion source settings to minimize in-source fragmentation. Use appropriate internal standards to help identify true lipid species.[2][13] 3. Use Appropriate Labware: Always use glass or Teflon-lined containers and syringes for handling and storing unsaturated DAGs in organic solvents.[5][6] |
| My antioxidant doesn't seem to be effective. Why might this be? | 1. Incorrect Antioxidant Choice: The polarity of the antioxidant may not be suitable for the system (e.g., a hydrophilic antioxidant in a lipid-based formulation).[11] 2. Insufficient Concentration: The concentration of the antioxidant may be too low to be effective.[11] 3. Antioxidant Degradation: Some antioxidants are sensitive to heat and light and may have degraded.[11] 4. Pro-oxidant Effect: At high concentrations, some antioxidants, particularly phenolic ones, can exhibit pro-oxidant behavior.[11] | 1. Select an Appropriate Antioxidant: Choose a lipophilic antioxidant like BHT, BHA, or Vitamin E (α-tocopherol) for lipid-based systems.[14] 2. Optimize Concentration: The typical concentration range for antioxidants is 0.01–0.1%.[11] 3. Proper Handling of Antioxidants: Store and handle antioxidants according to the manufacturer's instructions. 4. Test a Range of Concentrations: Empirically determine the optimal antioxidant concentration for your specific application. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that promote the oxidation of unsaturated diacylglycerols?
A1: The primary factors are exposure to oxygen (autoxidation), elevated temperatures, light (photo-oxidation), and the presence of metal ions which can act as catalysts. The degree of unsaturation also plays a key role; the more double bonds in the fatty acid chains, the more susceptible the DAG is to oxidation.[1][7]
Q2: What is the ideal way to store unsaturated DAGs?
A2: Unsaturated DAGs are most stable when dissolved in a suitable organic solvent and stored in a glass container with a Teflon-lined cap at -20°C or lower.[5][6][15] The headspace of the container should be flushed with an inert gas like argon or nitrogen to displace oxygen.[5][6] Storing them as dry powders is not recommended as they can be hygroscopic and prone to oxidation upon exposure to air.[5][15]
Q3: Can I use plastic containers or pipette tips when working with unsaturated DAGs in organic solvents?
A3: No, it is strongly advised to avoid plastic containers (e.g., polystyrene, polyethylene, polypropylene) and pipette tips when handling unsaturated DAGs in organic solvents.[5][6] Plasticizers and other impurities can leach from the plastic and contaminate your sample. Always use glass, stainless steel, or Teflon labware.[5][6]
Q4: What are some common antioxidants used to protect unsaturated DAGs?
A4: Common synthetic antioxidants include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA).[12][14] Natural antioxidants like vitamin E (α-tocopherol) and its derivatives are also widely used.[14] The choice of antioxidant may depend on the specific application and regulatory requirements.
Q5: How can I assess the extent of oxidation in my unsaturated DAG sample?
A5: Several analytical methods can be used. The peroxide value (POV) test measures the concentration of primary oxidation products (hydroperoxides).[16] The thiobarbituric acid reactive substances (TBARS) assay is a common method to quantify secondary oxidation products like malondialdehyde (MDA).[17][18] Chromatographic methods such as HPLC or GC-MS can also be used to separate and identify specific oxidation products.[1][11]
Q6: How does the oxidation of unsaturated DAGs affect their biological activity, for example, in cell signaling?
A6: Oxidation of unsaturated DAGs can alter their structure and function. This can impact their role as second messengers in signaling pathways, such as the activation of Protein Kinase C (PKC).[19] Oxidized lipids can also induce cellular stress and apoptosis.[20] Therefore, it is crucial to use non-oxidized DAGs in biological experiments to obtain accurate and reproducible results.
Quantitative Data on Oxidative Stability
The following tables summarize quantitative data on the oxidative stability of diacylglycerols.
Table 1: Comparison of Oxidation Rates between Diacylglycerol (DAG) and Triacylglycerol (TAG) Oils
This table compares the rate constants of oxidation for stripped diacylglycerol oil (SDO) and stripped soybean oil (SSBO) stored at 60°C. A higher rate constant indicates lower oxidative stability.
| Oil Type | Peroxide Value Rate Constant (K1, mmol/mol FA h⁻¹) | Total Aldehydes Rate Constant (K2, h⁻¹) |
| Diacylglycerol Oil (SDO) | 3.22 | 0.023 |
| Soybean Oil (SSBO) | 2.56 | 0.021 |
| Data adapted from a study comparing the oxidative stability of DAG and TAG oils. The higher rate constants for DAG oil indicate it was oxidized more rapidly than soybean oil under the study conditions.[16] |
Table 2: Efficacy of Different Antioxidants in Inhibiting Lipid Peroxidation
This table provides a qualitative comparison of the antioxidant efficacy of various compounds in inhibiting microsomal lipid peroxidation.
| Antioxidant | Relative Efficacy |
| Epigallocatechin gallate (EGCG) | +++++ |
| Epicatechin gallate (ECG) | ++++ |
| Ionol (BHT) | +++ |
| Quercetin | +++ |
| Dihydroquercetin | ++ |
| Rutin | + |
| Data derived from a comparative study on the antioxidant properties of flavonoids. The number of '+' indicates the relative effectiveness in inhibiting lipid peroxidation.[15] |
Experimental Protocols
Protocol 1: Proper Storage and Handling of Unsaturated Diacylglycerols
This protocol outlines the best practices for storing and handling unsaturated DAGs to minimize oxidation.
-
Receiving and Initial Storage: Upon receipt, immediately store the unsaturated DAGs at -20°C or -80°C in their original packaging.
-
Preparation of Stock Solutions:
-
Before opening, allow the container to warm to room temperature to prevent condensation of moisture onto the sample.[5][6]
-
Work in a clean environment, preferably in a fume hood or glove box that can be purged with an inert gas.
-
Dissolve the unsaturated DAG in a suitable high-purity organic solvent (e.g., chloroform, ethanol) to a desired concentration.
-
Use only glass or Teflon-lined containers and gastight syringes for all transfers.[5][6]
-
-
Aliquoting and Long-Term Storage:
-
Dispense the stock solution into single-use amber glass vials with Teflon-lined caps.
-
Before sealing, flush the headspace of each vial with a gentle stream of argon or nitrogen for 15-30 seconds to displace oxygen.[5][6]
-
Tightly seal the vials and label them clearly.
-
Store the aliquots at -20°C or -80°C, protected from light.[5][6]
-
-
Daily Use:
-
When an aliquot is needed, remove it from the freezer and allow it to warm to room temperature before opening.
-
Use the required amount and discard any unused portion of the aliquot to avoid compromising the remaining stock.
-
Protocol 2: Minimizing Oxidation During Lipid Extraction from Biological Samples
This protocol provides steps to minimize the oxidation of unsaturated DAGs during their extraction from tissues or cells.
-
Sample Preparation:
-
Lipid Extraction:
-
Use a modified Bligh-Dyer or Folch extraction method with cold, deoxygenated solvents.
-
Prepare the extraction solvent (e.g., chloroform:methanol 2:1 v/v) and add an antioxidant such as 0.01% BHT.[11]
-
Add the extraction solvent to the sample and homogenize immediately.
-
During homogenization, frequently flush the sample with argon or nitrogen.[11]
-
-
Phase Separation and Collection:
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully collect the lower organic phase containing the lipids using a glass pipette or syringe.
-
Transfer the lipid extract to a clean amber glass vial.
-
-
Solvent Evaporation and Storage:
-
Evaporate the solvent under a stream of nitrogen.
-
Re-dissolve the lipid extract in a suitable solvent for storage, containing an antioxidant if necessary.
-
Store the extract at -80°C under an inert atmosphere until analysis.[7]
-
Protocol 3: Assessment of Lipid Peroxidation using the TBARS Assay
This protocol provides a general outline for measuring malondialdehyde (MDA), a secondary product of lipid oxidation, using the thiobarbituric acid reactive substances (TBARS) assay.
-
Reagent Preparation:
-
Prepare a thiobarbituric acid (TBA) solution.
-
Prepare MDA standards for generating a standard curve.
-
-
Sample Preparation:
-
Mix your sample (e.g., lipid extract, cell lysate) with an appropriate buffer.
-
-
Reaction:
-
Measurement:
-
Centrifuge the samples to pellet any precipitate.
-
Transfer the supernatant to a 96-well plate.
-
Measure the absorbance at 532 nm using a microplate reader.[17]
-
-
Quantification:
-
Generate a standard curve using the absorbance readings of the MDA standards.
-
Calculate the MDA concentration in your samples based on the standard curve.[17]
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the oxidation of unsaturated diacylglycerols.
Caption: Factors promoting and measures preventing DAG oxidation.
Caption: Workflow for minimizing and assessing DAG oxidation.
Caption: Signaling pathway of PKC activation by DAG.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Effect of Freeze-Thaw Cycles on the Oxidation of Protein and Fat and Its Relationship with the Formation of Heterocyclic Aromatic Amines and Advanced Glycation End Products in Raw Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Multiple Freeze-Thaw Cycles on Lipid Degradation and Lipid Oxidation of Grass Carp Surimi Containing Different Amounts of Pork Back Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Multiple Freeze-Thaw Cycles on Lipid Degradation and Lipid Oxidation of Grass Carp Surimi Containing Different Amounts of Pork Back Fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative study on the antioxidant efficacy of Adinandra nitida extracts in inhibiting lipid oxidation in edible oils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oxidative Lipidomics: Analysis of Oxidized Lipids and Lipid Peroxidation in Biological Systems with Relevance to Health and Disease - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Challenges of Utilizing Healthy Fats in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Lipid peroxidation: Its effects on the formulation and use of pharmaceutical emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Saturated vs. Unsaturated Fats: Know the Difference [verywellhealth.com]
- 14. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative study of antioxidant properties and cytoprotective activity of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Quantitative analysis of genomic DNA degradation in whole blood under various storage conditions for molecular diagnostic testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A cell culture platform for quantifying metabolic substrate oxidation in bicarbonate-buffered medium - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Questions & Answers About Fats in Our Diet | NDSU Agriculture [ndsu.edu]
- 20. Oxidized unsaturated fatty acids induce apoptotic cell death in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthetic 1,2-Dipalmitoleoyl-sn-glycerol
This technical support center provides troubleshooting guidance and detailed protocols for the purification of synthetic 1,2-dipalmitoleoyl-sn-glycerol. It is intended for researchers, scientists, and drug development professionals familiar with standard laboratory procedures.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the purification of 1,2-dipalmitoleoyl-sn-glycerol.
| Question | Possible Cause(s) | Suggested Solution(s) |
| My final product shows two spots on the TLC plate, even after column chromatography. One spot is close to the expected Rf of 1,2-dipalmitoleoyl-sn-glycerol. | Acyl Migration: The most probable cause is the isomerization of the desired 1,2-diacylglycerol to the more stable 1,3-diacylglycerol isomer. This can be induced by heat, acidic or basic conditions, or prolonged contact with silica gel. | Minimize Acyl Migration: • Maintain low temperatures throughout the purification process. • Use a deactivated silica gel for column chromatography (can be prepared by flushing with a solvent system containing a small amount of a neutral or slightly basic agent like triethylamine, followed by the mobile phase). • Avoid using acidic or basic solvent systems. • Do not leave the compound on the silica gel column for an extended period. |
| The separation between my desired product and impurities on the column is poor, leading to mixed fractions. | Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for separating the target compound from closely related impurities. Column Overload: Too much crude product was loaded onto the column for its size. | Optimize Chromatography: • Perform a thorough TLC analysis with various solvent systems to identify the best mobile phase for separation. A good starting point is a hexane:ethyl acetate gradient. • Use a shallower gradient during column chromatography to improve resolution. • Ensure the amount of crude material loaded is appropriate for the column dimensions (typically 1:30 to 1:100 ratio of crude material to silica gel by weight). |
| The compound is moving too slowly or not at all on the silica gel column. | Insufficient Solvent Polarity: The mobile phase is not polar enough to elute the diacylglycerol. | Increase Solvent Polarity: • Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate in a hexane:ethyl acetate system) in your gradient. |
| The compound is eluting too quickly from the column with the solvent front. | Excessive Solvent Polarity: The mobile phase is too polar, causing all components to elute without proper separation. | Decrease Solvent Polarity: • Start with a less polar mobile phase (e.g., a higher percentage of hexane in a hexane:ethyl acetate system). |
| I am experiencing low yield of the purified product. | Acyl Migration: Conversion to the 1,3-isomer will result in loss of the desired product. Incomplete Elution: The compound may not have fully eluted from the column. Loss During Work-up: Material may be lost during solvent removal or transfers. | Improve Recovery: • Implement measures to prevent acyl migration as described above. • After the main product has eluted, flush the column with a more polar solvent to ensure complete recovery. • Be meticulous during solvent evaporation and sample transfers to minimize physical loss. |
| How can I visualize the lipid spots on my TLC plate? | Diacylglycerols are not UV-active unless they contain a chromophore. | Use a suitable staining method: • Iodine Vapor: Place the dried TLC plate in a chamber with a few crystals of iodine. Lipid spots will appear as yellowish-brown. • Primuline Spray: Spray the plate with a 0.05% solution of primuline in acetone/water (80:20). Spots can be visualized under UV light. • Potassium Permanganate Stain: A solution of potassium permanganate can be used to visualize compounds that can be oxidized. |
Experimental Protocols
Thin Layer Chromatography (TLC) for Monitoring Purification
This protocol is for analyzing the crude reaction mixture and the fractions from column chromatography to assess purity and identify the desired product.
Materials:
-
Silica gel TLC plates
-
Developing chamber
-
Capillary tubes for spotting
-
Solvent system: Toluene:Chloroform:Methanol (85:15:5 v/v/v) for separating 1,2- and 1,3-isomers.
-
Visualization agent (e.g., iodine crystals or primuline spray)
Procedure:
-
Pour the developing solvent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapor. Cover and let it equilibrate.
-
Using a pencil, gently draw an origin line about 1 cm from the bottom of the TLC plate.
-
Dissolve a small amount of your crude mixture and each collected fraction in a volatile solvent like chloroform or dichloromethane.
-
Using a capillary tube, spot the samples onto the origin line. Also, spot a reference standard of 1,2-dipalmitoleoyl-sn-glycerol if available.
-
Place the TLC plate in the developing chamber and close the lid.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Dry the plate and visualize the spots using your chosen method.
-
Calculate the Rf values for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
| Compound | Expected Rf Value (Toluene:Chloroform:Methanol 85:15:5) |
| 1,2-Dipalmitoleoyl-sn-glycerol | ~0.70 |
| 1,3-Dipalmitoleoyl-glycerol | ~0.32 |
Note: Rf values are relative and can be influenced by factors such as temperature and humidity.
Purification by Silica Gel Column Chromatography
This protocol describes the purification of synthetic 1,2-dipalmitoleoyl-sn-glycerol from a crude reaction mixture.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Sand
-
Elution solvents: Hexane and Ethyl Acetate (HPLC grade)
-
Collection tubes
Procedure:
1. Column Packing: a. Securely clamp the column in a vertical position. b. Place a small plug of cotton or glass wool at the bottom of the column. c. Add a thin layer of sand (~0.5 cm) on top of the plug. d. Prepare a slurry of silica gel in the initial, least polar solvent (e.g., 100% hexane or 98:2 hexane:ethyl acetate). e. Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles. f. Once the silica has settled, add another thin layer of sand on top to protect the silica bed. g. Drain the solvent until the level is just at the top of the sand.
2. Sample Loading (Dry Loading is recommended to prevent acyl migration): a. Dissolve the crude 1,2-dipalmitoleoyl-sn-glycerol in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution. c. Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder of the crude product adsorbed onto the silica gel. d. Carefully add this powder to the top of the prepared column.
3. Elution: a. Begin elution with a low polarity solvent system. b. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. c. Collect fractions of a suitable volume. d. Monitor the collected fractions by TLC. e. Combine the fractions containing the pure 1,2-dipalmitoleoyl-sn-glycerol. f. Evaporate the solvent from the combined pure fractions under reduced pressure at a low temperature (<30°C).
| Elution Step | Solvent System (Hexane:Ethyl Acetate) | Volume (Column Volumes) | Target Compound(s) to Elute |
| 1 | 98:2 | 2 | Non-polar impurities |
| 2 | 95:5 | 3 | 1,2-Dipalmitoleoyl-sn-glycerol |
| 3 | 90:10 | 3 | 1,2-Dipalmitoleoyl-sn-glycerol |
| 4 | 80:20 | 2 | 1,3-Dipalmitoleoyl-glycerol and more polar impurities |
Note: This is a suggested gradient and may need to be optimized based on TLC analysis of the crude mixture.
| Parameter | Expected Value |
| Yield | 60-80% (dependent on crude purity) |
| Purity | >95% (as determined by TLC and/or other analytical methods) |
Experimental Workflow
Caption: Purification workflow for 1,2-dipalmitoleoyl-sn-glycerol.
"addressing matrix effects in LC-MS analysis of diacylglycerols"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of diacylglycerols (DAGs).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS analysis of diacylglycerols?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In DAG analysis, this means that other molecules from the biological sample (like phospholipids, salts, or proteins) can either suppress or enhance the signal of the DAGs you are trying to measure, leading to inaccurate quantification.[3][4] This interference occurs within the mass spectrometer's ion source and is a common challenge in ESI (Electrospray Ionization), which is frequently used for lipid analysis.[1][5]
Q2: How can I determine if my DAG analysis is being affected by matrix effects?
A2: The most definitive way to identify matrix effects is through a post-column infusion experiment.[6][7][8] This technique provides a qualitative profile of where ion suppression or enhancement occurs throughout your chromatographic run.[6][9] Another common method is the post-extraction spike, where you compare the signal response of an analyte in a clean solvent to its response when spiked into an extracted blank matrix.[3][10] A significant difference between the two indicates the presence of matrix effects.[3]
Q3: What are the most common sources of matrix effects in diacylglycerol analysis?
A3: For DAGs and other lipids, the most notorious sources of matrix effects are phospholipids.[4][11] Phospholipids are highly abundant in biological membranes and can co-extract with DAGs.[4] Due to their charge and concentration, they can easily outcompete DAGs for ionization in the ESI source, typically leading to significant ion suppression.[12] Other sources include salts, proteins, and exogenous substances introduced during sample handling.[3]
Q4: Can changing my sample preparation method reduce matrix effects?
A4: Absolutely. Robust sample preparation is one of the most effective strategies to combat matrix effects.[2][10] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are designed to remove interfering components like phospholipids while retaining the analytes of interest.[2] Recently, specialized methods like fluorous biphasic extraction have been developed specifically to remove phospholipids from lipid extracts with high efficiency (>99.9%), thereby eliminating their associated matrix effects in DAG analysis.[13][14]
Q5: How do stable isotope-labeled internal standards help with matrix effects?
A5: Stable isotope-labeled (SIL) internal standards are considered the gold standard for correcting matrix effects.[15][16] A SIL-IS is a version of the analyte where some atoms (e.g., ¹²C, ¹H) have been replaced with their heavy stable isotopes (e.g., ¹³C, ²H/D). Because it is chemically almost identical to the analyte, it co-elutes and experiences the same ionization suppression or enhancement.[16][17] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by the matrix effect is normalized, leading to more accurate and precise quantification.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating common issues related to matrix effects during DAG analysis.
Problem: Low or Inconsistent Signal Intensity for DAGs
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Ion Suppression | Perform a post-column infusion experiment by infusing a standard solution of your DAG analyte post-column while injecting a blank, extracted matrix sample.[8][9] | If the baseline signal of the infused standard drops at the retention time of your DAGs, ion suppression is occurring. |
| Poor Analyte Recovery | Compare the signal of a pre-extraction spike (standard added before extraction) to a post-extraction spike (standard added after extraction). | A significantly lower signal in the pre-extraction spike indicates analyte loss during the sample preparation process, not necessarily a matrix effect during analysis. |
| Inefficient Ionization | Optimize ion source parameters (e.g., capillary voltage, gas temperatures, flow rates).[10] Ensure the mobile phase composition is compatible with efficient ionization (e.g., contains appropriate additives like ammonium formate).[18] | Improved signal intensity and stability for your DAG standards in a clean solvent. |
Problem: Poor Assay Precision and Accuracy
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variable Matrix Effects | Analyze extracted matrix blanks from at least six different biological sources to assess the lot-to-lot variability of the matrix effect.[9][19] | If the matrix factor (analyte response in matrix vs. neat solution) varies significantly between sources, your method is susceptible to inter-sample differences. |
| Inadequate Internal Standard | If not already in use, incorporate a stable isotope-labeled internal standard (SIL-IS) for each DAG class being quantified.[16][] | The SIL-IS will co-elute and experience the same matrix effects as the analyte, allowing for reliable correction and improving precision and accuracy. |
| Chromatographic Co-elution | Modify the LC gradient or change the column chemistry to better separate DAGs from the region of ion suppression identified in the post-column infusion experiment.[10][21] | Shifting the retention time of the DAGs to a "cleaner" region of the chromatogram should improve signal consistency. |
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects via Post-Column Infusion
Objective: To identify chromatographic regions where co-eluting matrix components cause ion suppression or enhancement.
Materials:
-
LC-MS system with a T-junction
-
Syringe pump
-
Standard solution of a representative DAG analyte (e.g., 100 ng/mL in mobile phase)
-
Extracted blank matrix samples (e.g., plasma from which lipids have been extracted)
-
Reconstitution solvent
Procedure:
-
Set up the LC-MS system with your established chromatographic method for DAG analysis.
-
Install a T-junction between the analytical column outlet and the mass spectrometer inlet.
-
Using the syringe pump, deliver the DAG standard solution at a constant, low flow rate (e.g., 5-10 µL/min) into the T-junction, where it will mix with the column eluent.
-
Begin acquiring data on the mass spectrometer, monitoring the MRM transition for the infused DAG standard. You should observe a stable, elevated baseline signal.
-
Inject a reconstituted blank matrix extract onto the LC system.
-
Monitor the baseline signal of the infused standard throughout the entire chromatographic run.
-
Analysis: Any deviation (dip or spike) from the stable baseline indicates a region of ion suppression or enhancement, respectively.[9][10][22] Compare the retention time of your target DAGs with these regions to assess the potential for matrix effects.
Protocol 2: Quantitative Assessment using Matrix Factor (MF)
Objective: To quantify the extent of ion suppression or enhancement.
Materials:
-
Extracted blank matrix from at least 6 unique sources.
-
Neat solvent (reconstitution solvent).
-
Standard solution of the DAG analyte.
Procedure:
-
Prepare two sets of samples:
-
Set A (Matrix): Spike the DAG standard into the post-extracted blank matrix samples at a known concentration (e.g., Low, Mid, and High QC levels).
-
Set B (Neat Solution): Spike the DAG standard into the neat reconstitution solvent at the exact same concentrations as Set A.
-
-
Analyze both sets of samples using your LC-MS/MS method.
-
Calculate the Matrix Factor (MF) using the following formula:
-
MF = (Peak Area of Analyte in Set A) / (Peak Area of Analyte in Set B)
-
-
Analysis:
Visualizations
Logical Workflow for Troubleshooting Matrix Effects
Caption: A troubleshooting workflow for identifying and resolving matrix effects in LC-MS analysis.
Mechanism of Ion Suppression in ESI
Caption: Competition for charge between analytes and matrix components leads to ion suppression.
Comparison of Mitigation Strategies
Caption: Key strategies to address matrix effects can be applied at different analytical stages.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 6. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. e-b-f.eu [e-b-f.eu]
- 13. Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. research-portal.uu.nl [research-portal.uu.nl]
- 16. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 18. google.com [google.com]
- 19. researchgate.net [researchgate.net]
- 21. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Lipase Selectivity for Specific Diacylglycerol (DAG) Synthesis
Welcome to the technical support center for optimizing lipase selectivity in specific diacylglycerol (DAG) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments.
Frequently Asked Questions (FAQs)
1. Which lipase should I choose for synthesizing 1,3-diacylglycerols?
For the synthesis of 1,3-diacylglycerols, 1,3-regioselective lipases are highly recommended. Lipases from Rhizomucor miehei (commercially available as Lipozyme RM IM) and Thermomyces lanuginosus (Lipozyme TL IM) are frequently used and have demonstrated high selectivity for the sn-1 and sn-3 positions of the glycerol backbone.[1][2] Candida antarctica lipase B (Novozym 435) is also widely employed, although it is considered a non-specific lipase, it has been shown to produce higher ratios of 1,3-DAG under specific conditions.[3]
2. What are the key factors influencing lipase selectivity in DAG synthesis?
Several factors can significantly impact the selectivity of lipases in esterification and glycerolysis reactions.[4] These include:
-
Enzyme Source: Lipases from different microorganisms exhibit varying levels of regioselectivity.[4]
-
Immobilization: Immobilizing the lipase can enhance its stability, reusability, and in some cases, its selectivity.[5][6]
-
Reaction Medium: The choice of solvent (or a solvent-free system) can influence enzyme conformation and substrate solubility, thereby affecting selectivity.[4] Hexane is a commonly used organic solvent for glyceride synthesis.[1]
-
Substrate Molar Ratio: The molar ratio of fatty acid/acyl donor to glycerol is a critical parameter to optimize for maximizing DAG yield and minimizing the formation of mono- and triacylglycerols.[7]
-
Temperature: Temperature affects reaction rates and can also influence enzyme stability and selectivity.[7]
-
Water Activity: The amount of water in the reaction system is crucial for lipase activity and can impact the equilibrium of the reaction.[8]
3. How can I minimize the formation of triacylglycerols (TAGs) and monoacylglycerols (MAGs)?
Optimizing the reaction conditions is key to minimizing byproduct formation. Consider the following:
-
Control Substrate Ratio: A molar ratio of fatty acid to glycerol of approximately 2:1 is often a good starting point for 1,3-DAG synthesis.
-
Reaction Time: Monitor the reaction progress over time. Shorter reaction times may favor DAG formation, while longer times can lead to the formation of TAGs.
-
Enzyme Selection: Use a 1,3-regioselective lipase to minimize acylation at the sn-2 position.
-
Temperature Control: Higher temperatures can sometimes promote acyl migration, leading to the formation of 1,2-DAG and subsequent conversion to TAG.[9]
4. What are the recommended analytical methods for quantifying DAG isomers?
Accurate quantification of 1,2- and 1,3-DAG isomers is crucial for assessing the success of your synthesis. Commonly used methods include:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column, such as a normal-phase silica column, can effectively separate and quantify DAG isomers.[2][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying DAG isomers, often after derivatization (e.g., trimethylsilylation).[10] This method also provides structural information about the fatty acid composition.[10]
-
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS can be used for the quantitative analysis of DAG species from complex mixtures, often without the need for derivatization.[11][12]
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Low DAG Yield | - Suboptimal reaction conditions (temperature, time, pH).- Inappropriate molar ratio of substrates.- Low enzyme activity or stability.- Insufficient mixing. | - Systematically optimize reaction parameters.- Perform a substrate ratio titration.- Use freshly prepared or a new batch of lipase. Consider enzyme immobilization to improve stability.[5]- Ensure adequate agitation to overcome mass transfer limitations.[7] |
| High Levels of TAG Byproduct | - Use of a non-regioselective lipase.- Acyl migration from sn-1,3 to sn-2 position.- Prolonged reaction time. | - Switch to a 1,3-regioselective lipase (e.g., from Rhizomucor miehei).- Optimize the reaction temperature to minimize acyl migration.- Conduct a time-course experiment to determine the optimal reaction duration. |
| High Levels of MAG Byproduct | - Excess glycerol in the reaction mixture.- Reaction has not proceeded to completion. | - Adjust the molar ratio of fatty acid to glycerol.- Increase the reaction time and monitor the conversion of MAG to DAG. |
| Enzyme Deactivation | - High temperature.- Presence of inhibitors in the substrate.- Inappropriate solvent. | - Operate within the optimal temperature range for the specific lipase.- Purify substrates to remove potential inhibitors.- Select a solvent that is known to be compatible with the lipase. Consider a solvent-free system.[2] |
| Difficulty Separating 1,2- and 1,3-DAG Isomers | - Inadequate analytical method. | - Optimize your HPLC mobile phase and gradient.- Consider derivatization followed by GC-MS for better resolution and identification.[10] |
Quantitative Data Summary
Table 1: Lipase Performance in 1,3-Diacylglycerol Synthesis
| Lipase Source | Immobilization Support | Substrates | Key Reaction Conditions | 1,3-DAG Yield/Content | Reference |
| Rhizomucor miehei (Lipozyme RM IM) | Macroporous acrylic resin | Lauric acid, Glycerol | 50°C, 3h, 5 wt% lipase, solvent-free, vacuum | 80.3% | [2] |
| Candida antarctica B (Novozym 435) | Acrylic resin | Caprylic acid, Glycerol | 60°C, 30 min, 5% lipase, bubble column reactor | 41% (total C8-DAG) | [3] |
| Thermomyces lanuginosus (Lipozyme TL IM) | Not specified | Oleic acid, Glycerol | Optimized conditions | >90% (total acylglycerols) | [1] |
| Burkholderia cepacia (Amano PS-D) | Immobilized | Caprylic acid, Oleic acid | 60°C, n-hexane | 87 mol% (structured TAG from 1,3-dicaprylin) | [13] |
Table 2: Effect of Reaction Parameters on DAG Synthesis
| Parameter Varied | Range Studied | Optimal Condition | Effect on DAG Yield | Reference |
| Temperature | 35 - 65°C | 45°C (after initial 65°C incubation) | Increased initially, then decreased. | [7] |
| Enzyme Amount (Lipozyme RMIM to lard) | 8:100 - 16:100 (w/w) | 14:100 (w/w) | Increased up to 14:100, then plateaued. | [7] |
| Substrate Molar Ratio (Lard:Glycerol) | 1:0.5 - 1:2 | 1:1 | Higher glycerol led to increased viscosity and mass transfer resistance. | [7] |
| Stirring Speed | 200 - 600 rpm | 500 rpm | Increased contact area and catalytic efficiency up to 500 rpm. | [7] |
Experimental Protocols & Visualizations
Experimental Workflow for Lipase-Catalyzed DAG Synthesis
The following diagram outlines a typical experimental workflow for the enzymatic synthesis of diacylglycerols, from substrate preparation to product analysis.
References
- 1. Lipase-Catalyzed Synthesis of Diacylglycerol and Monoacylglycerol from Unsaturated Fatty Acid in Organic Solvent System | Semantic Scholar [semanticscholar.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Frontiers | Immobilized Lipase in the Synthesis of High Purity Medium Chain Diacylglycerols Using a Bubble Column Reactor: Characterization and Application [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Immobilization of Lipase from Thermomyces Lanuginosus and Its Glycerolysis Ability in Diacylglycerol Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic preparation of diacylglycerols: lipase screening, immobilization, characterization and glycerolysis performance. | Semantic Scholar [semanticscholar.org]
- 7. Preparation of Diacylglycerol from Lard by Enzymatic Glycerolysis and Its Compositional Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of diacylglycerol isomers in edible oils using gas chromatography-ion trap electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of Diacylglycerol-Containing Liposomes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with diacylglycerol (DAG)-containing liposomes.
Frequently Asked Questions (FAQs)
Q1: Why are my DAG-containing liposomes aggregating and fusing?
A1: Diacylglycerol (DAG) is a lipid with a cone-like molecular shape, which does not favor the formation of stable bilayer structures.[1][2] At physiological levels, DAG can induce membrane fusion and promote the formation of non-lamellar, inverted phases (like hexagonal or cubic phases), leading to liposome instability, aggregation, and fusion.[3][4][5] High concentrations of DAG, often as low as 2 mol%, can significantly increase the tendency for membrane fusion.[3][5]
Q2: What is the underlying mechanism of DAG-induced membrane instability?
A2: DAG molecules lack a large polar head group, which results in a conical shape. When incorporated into a lipid bilayer, they introduce packing defects and increase the membrane's negative curvature strain.[1] This destabilizes the lamellar (bilayer) phase and promotes the transition to inverted non-lamellar phases, which are precursors to membrane fusion.[3][4]
Q3: How can I improve the stability of my DAG-containing liposomes?
A3: Several strategies can be employed to enhance the stability of DAG-containing liposomes:
-
Optimize Lipid Composition:
-
Incorporate Helper Lipids: The inclusion of lipids that promote bilayer stability, such as cholesterol, can counteract the destabilizing effect of DAG.[6] Cholesterol is known to increase the mechanical rigidity of the lipid bilayer.
-
Vary Acyl Chain Characteristics: The length and saturation of the acyl chains of both the DAG and the other phospholipids in the formulation can influence stability. Using DAG analogues with shorter fatty acid tails may increase long-term stability.[1]
-
Include Charged Lipids: The presence of a small amount of a negatively charged lipid in the bilayer can significantly increase stability.[7][8]
-
-
Surface Modification (PEGylation):
-
Control Liposome Size:
-
Post-Preparation Processing:
-
Lyophilization (Freeze-Drying): In the presence of cryoprotectants like trehalose or sucrose, lyophilization can significantly improve the long-term storage stability of liposomes by removing water, which is a key factor in hydrolytic degradation.[13]
-
Q4: What are the optimal storage conditions for DAG-containing liposomes?
A4: For aqueous liposome suspensions, storage at a controlled temperature, typically refrigerated at 4°C, is recommended to minimize lipid hydrolysis and maintain stability.[14] Avoid freezing aqueous suspensions, as ice crystal formation can disrupt the liposome structure.[14] For long-term storage, lyophilization is the preferred method.[13] The pH of the storage buffer should be kept near neutral (around 7.4) to minimize hydrolysis.[14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Liposome suspension appears cloudy or aggregated immediately after preparation. | High concentration of DAG. | Reduce the molar percentage of DAG in your formulation. Start with a low concentration (e.g., 1-2 mol%) and titrate upwards. |
| Inappropriate lipid composition. | Incorporate cholesterol (e.g., 30 mol%) to increase bilayer rigidity.[6] Include a charged lipid like phosphatidylserine to increase electrostatic repulsion between liposomes.[7][8] | |
| Suboptimal preparation method. | Ensure the hydration temperature is above the transition temperature (Tc) of all lipids. Use extrusion to create a more homogenous population of unilamellar vesicles. | |
| Encapsulated drug/molecule leaks out rapidly after preparation. | High membrane fluidity and instability caused by DAG. | Include cholesterol to decrease membrane permeability.[6] Use phospholipids with longer, saturated acyl chains to create a more ordered and less leaky membrane. |
| Liposome fusion and rupture. | Implement PEGylation to create a protective steric barrier.[9][10][11] Optimize liposome size; very small vesicles can have higher curvature stress and be more prone to leakage. | |
| Liposomes are unstable during long-term storage. | Hydrolysis or oxidation of lipids. | For aqueous suspensions, store at 4°C and a neutral pH.[14] For long-term storage, lyophilize the liposomes with a cryoprotectant like trehalose.[13] Use high-purity lipids and consider adding an antioxidant like α-tocopherol. |
| Aggregation over time. | Include PEGylated lipids in the formulation to provide steric stabilization.[9][10][11] Ensure the presence of some charged lipids to provide electrostatic repulsion.[7][8] |
Quantitative Data Summary
Table 1: Effect of PEG-Diacylglycerol Acyl Chain Length on Liposome Circulation Half-Life
| PEG-Diacylglycerol (PEG-S-DAG) | Acyl Chain Length | Effect on Stability and Circulation |
| PEG-dimyristoylglycerol | C14 | Less stable, shorter circulation half-life. |
| PEG-dipalmitoylglycerol | C16 | Moderately stable, intermediate circulation half-life. |
| PEG-distearoylglycerol | C18 | More stable, longer circulation half-life.[10][12] |
Table 2: Influence of Liposome Size on Circulation Half-Life of PEGylated Liposomes
| Mean Liposome Diameter (nm) | Circulation Half-Life (hours) |
| 136.2 | 21.7 |
| 165.5 | 26.5 |
| 209.2 | 24.9 |
| 275.0 | 18.7 |
| 318.0 | 8.9 |
Data adapted from studies on PEG-liposomes, indicating an optimal size range for prolonged circulation.[15]
Experimental Protocols
Protocol 1: Preparation of DAG-Containing Liposomes by Thin-Film Hydration and Extrusion
1. Lipid Film Formation: a. Dissolve the desired lipids, including the diacylglycerol, in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.[7][14][16][17][18] b. Ensure all lipids are completely dissolved to form a clear solution. c. Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[16][17][18] d. To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours or overnight.[14]
2. Hydration: a. Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by adding the buffer to the flask. The temperature of the hydration buffer should be above the highest transition temperature (Tc) of the lipids in the formulation.[7] b. Agitate the flask by vortexing or gentle shaking to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).[14]
3. Extrusion (Sizing): a. Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[19][20] b. Equilibrate the extruder to a temperature above the lipid Tc.[20] c. Load the MLV suspension into one of the syringes of the extruder. d. Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times) to form large unilamellar vesicles (LUVs) with a more uniform size distribution.[20][21] e. Collect the final liposome suspension and store at 4°C.[22]
Protocol 2: Assessment of Liposome Stability by Dynamic Light Scattering (DLS)
1. Sample Preparation: a. Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to an appropriate concentration for DLS analysis.[3]
2. Measurement: a. Use a dynamic light scattering instrument to measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) of the liposomes.[3][23][24] b. To assess stability over time, store the liposome suspension under desired conditions (e.g., 4°C) and take measurements at regular intervals (e.g., day 0, 1, 3, 7).[25] c. An increase in particle size and PDI over time indicates aggregation and instability.
Protocol 3: Evaluation of Drug Leakage from Liposomes
1. Principle: This protocol uses a fluorescence dequenching assay. A fluorescent dye is encapsulated at a high, self-quenching concentration. Leakage from the liposomes leads to dilution of the dye in the external medium and a measurable increase in fluorescence.[26]
2. Procedure: a. Prepare DAG-containing liposomes as described in Protocol 1, using a hydration buffer containing a self-quenching concentration of a fluorescent dye (e.g., carboxyfluorescein or ANTS/DPX).[26] b. Remove the unencapsulated dye by size exclusion chromatography (e.g., using a Sephadex G-50 column). c. Dilute the purified liposome suspension in a cuvette with buffer. d. Monitor the fluorescence intensity over time using a fluorometer. e. At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all liposomes and measure the maximum fluorescence (100% leakage).[26] f. Calculate the percentage of leakage at each time point relative to the maximum fluorescence.
Visualizations
Signaling Pathway
References
- 1. Structure–function relationship of phase-separated liposomes containing diacylglycerol analogues - Biomaterials Science (RSC Publishing) DOI:10.1039/D4BM00799A [pubs.rsc.org]
- 2. Diacylglycerol metabolism and homeostasis in fungal physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2.4.2. Measurement of Particle Size and Zeta Potential of Liposomes [bio-protocol.org]
- 4. Fate of Liposomes in the Presence of Phospholipase C and D: From Atomic to Supramolecular Lipid Arrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 8. mdpi.com [mdpi.com]
- 9. Diacylglycerol Activation of Protein Kinase Cε and Hepatic Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stabilized plasmid-lipid particles containing PEG-diacylglycerols exhibit extended circulation lifetimes and tumor selective gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 15. Circulation and biodistribution profiles of long-circulating PEG-liposomes of various sizes in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 19. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. avantiresearch.com [avantiresearch.com]
- 21. Liposomes: Protocol [inanobotdresden.github.io]
- 22. Extrusion and suspension of phospholipid liposomes from lipid fims [protocols.io]
- 23. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. news-medical.net [news-medical.net]
- 25. Liposome Stability Analysis - Lifeasible [lifeasible.com]
- 26. A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Diacylglycerol (DAG) Standards & Acyl Migration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diacylglycerol (DAG) standards. The primary focus is on understanding and mitigating acyl migration, a common issue that can affect experimental accuracy and product stability.
Frequently Asked Questions (FAQs)
Q1: What is acyl migration in diacylglycerols?
A1: Acyl migration is a spontaneous, non-enzymatic intramolecular reaction where an acyl group (a fatty acid chain) moves from one hydroxyl position on the glycerol backbone to another. In diacylglycerols, this typically involves the isomerization between the sn-1,2-DAG and sn-1,3-DAG forms, or sn-2,3-DAG and sn-1,3-DAG. The sn-1,3-DAG isomer is generally the most thermodynamically stable form.[1][2] This process is a significant concern as the isomeric form of a DAG can dictate its biological activity and physical properties.[3]
Q2: Why is it critical to control acyl migration in my experiments?
A2: The specific isomer of a diacylglycerol is crucial for its function in cellular signaling pathways and its physical characteristics in formulations. For instance, sn-1,2-diacylglycerols are key second messengers in signal transduction. If acyl migration occurs, converting the active sn-1,2-DAG to the less active or inactive sn-1,3-DAG, the experimental results can be misleading. In drug development and materials science, the isomeric ratio affects properties like crystallization behavior, texture, and stability of lipid-based products.[2][3]
Q3: What are the primary factors that promote acyl migration?
A3: The main factors that accelerate acyl migration are:
-
Temperature: Higher temperatures significantly increase the rate of acyl migration.[1][2][4][5]
-
Solvent: Polar protic solvents, such as methanol and water, can facilitate the reaction.[1][6] The use of less protic solvents like ethyl acetate or acetone can help minimize migration.[6][7]
-
pH: The rate of acyl migration is pH-dependent, with minimal migration occurring around pH 4-5.[8] Both acidic and basic conditions can catalyze the reaction.[1][9]
-
Moisture Content/Water Activity: The presence of water can influence the rate of acyl migration.[4][5]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| Inconsistent biological activity of my DAG standard. | Acyl migration may have occurred, leading to a mixture of isomers with different activities. | 1. Verify the isomeric purity of your standard using an appropriate analytical method (e.g., LC-MS/MS, ¹H-NMR).2. Prepare fresh dilutions of your standard from a properly stored stock.3. Review your experimental protocol to identify and minimize conditions that promote acyl migration (e.g., high temperatures, inappropriate solvents). |
| My DAG standard shows multiple peaks on my chromatogram where I expect one. | The standard has likely isomerized into a mixture of sn-1,2- and sn-1,3-DAGs. | 1. Confirm the identity of the peaks through mass spectrometry or by comparing with pure isomer standards if available.2. Optimize your sample preparation and analytical methods to prevent on-column or pre-analysis isomerization. Consider extraction at low temperatures (e.g., 4°C) and at a pH of 4.[8]3. If isomerization cannot be completely avoided, it may be necessary to sum the peaks of the isomers for quantification, though this is not ideal.[6] |
| The physical properties (e.g., melting point, texture) of my lipid formulation are changing over time. | Acyl migration is altering the diacylglycerol composition, which in turn affects the bulk physical properties of the formulation.[2][4] | 1. Store the formulation at the lowest practical temperature.2. Control the moisture content of the product.3. Analyze the isomeric composition of the DAGs in the formulation at different time points to correlate with the changes in physical properties. |
Quantitative Data on Acyl Migration
The rate of acyl migration is highly dependent on experimental conditions. The following tables summarize key quantitative data from the literature to help in experimental design.
Table 1: Effect of Temperature on the Half-Life of 1,2-Diacylglycerol
| Temperature (°C) | Half-life (t½) of 1,2-DAG (hours) |
| 25 | 3,425[1] |
| 80 | 15.8[1] |
Table 2: Influence of Solvent and pH on Acyl Migration
| Condition | Observation | Reference |
| Extraction at pH 4 and 4°C | Completely eliminated intramolecular acyl migration in lysophospholipids for at least 1 week. | [8] |
| Methanol (polar protic solvent) | Promotes acyl migration. | [6][7] |
| Acetone, Diethyl Ether, Ethyl Acetate (less protic solvents) | Do not significantly promote acyl migration. | [6][7] |
| Acidic (0.5 N HCl) or Basic Conditions | Can catalyze acyl migration. | [9] |
Experimental Protocols
Protocol 1: Recommended Storage and Handling of Diacylglycerol Standards
-
Storage of Stock Solutions: Store DAG standards in a non-polar, aprotic solvent (e.g., chloroform, hexane, or ethyl acetate) at -20°C or -80°C.
-
Preparation of Working Solutions:
-
Equilibrate the stock solution vial to room temperature before opening to prevent condensation of water into the solvent.
-
Use pre-chilled solvents when preparing dilutions.
-
If aqueous buffers are required, prepare the final dilution immediately before use. If possible, adjust the pH of the aqueous medium to 4-5 to minimize migration.[8]
-
-
Experimental Conditions:
-
Whenever possible, conduct experiments at low temperatures.
-
Minimize the time the DAG standard is exposed to conditions known to promote acyl migration (high temperature, polar protic solvents, non-optimal pH).
-
Protocol 2: Analytical Method for Separation of DAG Isomers by LC-MS/MS
This is a general guideline; specific parameters will need to be optimized for your particular analytes and instrumentation.
-
Sample Extraction: Extract lipids from the biological matrix using a method that minimizes acyl migration. A recommended approach is to perform the extraction at 4°C and a pH of 4.[8]
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: Employ a gradient elution with mobile phases that do not promote acyl migration. For example, a gradient of acetonitrile and water with a small amount of formic acid (to maintain a low pH) can be effective.
-
Flow Rate: A typical flow rate is around 0.5 - 1 mL/min.
-
Column Temperature: Maintain the column at a low temperature if possible, without compromising peak shape.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Use electrospray ionization (ESI) in positive or negative mode, depending on the DAG species.
-
Scan Type: Utilize Multiple Reaction Monitoring (MRM) for quantification of known DAGs or product ion scans for identification of unknown isomers.
-
Visualizations
Caption: Mechanism of acyl migration from sn-1,2-DAG to the more stable sn-1,3-DAG isomer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of acyl migration of sn-1,3 diacylglycerol on the crystallization behaviors and physical property stabilities of binary fat systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.monash.edu [research.monash.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reducing acyl migration during purification of 2-arachidonoylglycerol from biological samples before gas chromatography mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation and quantification of 2-acyl-1-lysophospholipids and 1-acyl-2-lysophospholipids in biological samples by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 1,2- and 1,3-Diacylglycerol Isomers in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Diacylglycerols (DAGs) are critical lipid second messengers that regulate a multitude of cellular processes. While chemically similar, the positional isomers of DAG, specifically sn-1,2-diacylglycerol and sn-1,3-diacylglycerol, exhibit profoundly different biological activities. This guide provides an objective comparison of their roles in cellular signaling, supported by experimental data, to aid researchers in understanding their distinct functions and in designing targeted therapeutic strategies.
Core Distinction: Activation of Protein Kinase C
The primary and most well-documented difference between 1,2-DAG and 1,3-DAG lies in their ability to activate Protein Kinase C (PKC), a family of serine/threonine kinases pivotal to signal transduction.[1][2][3] Experimental evidence consistently demonstrates that the sn-1,2-DAG isomer is a potent, stereospecific activator of conventional and novel PKC isoforms, while the sn-1,3-DAG isomer is largely inactive.[1][4][5][6]
The activation of PKC by sn-1,2-DAG is a cornerstone of cellular signaling, influencing processes such as cell growth, differentiation, apoptosis, and immune responses.[3][7][8] This activation is mediated through the C1 domain of PKC, which specifically recognizes the sn-1,2-DAG conformation within cellular membranes.[2][3]
Comparative Biological and Metabolic Roles
Beyond PKC activation, the two isomers play distinct roles in lipid metabolism. sn-1,2-DAG is a key intermediate in the de novo synthesis of major phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (PE), which are essential components of cellular membranes.[6][9] In contrast, sn-1,3-DAG is primarily an intermediate in the biosynthesis of triacylglycerols (TAGs), the main form of energy storage in cells.[9]
| Feature | sn-1,2-Diacylglycerol | sn-1,3-Diacylglycerol |
| Primary Signaling Role | Potent activator of Protein Kinase C (PKC)[1][2][5] | Generally considered inactive as a direct signaling molecule for PKC[1][4] |
| Metabolic Function | Precursor for phospholipid biosynthesis (e.g., PC, PE)[6][9] | Intermediate in triacylglycerol (TAG) biosynthesis[9] |
| Enzymatic Generation | Primarily by Phospholipase C (PLC) hydrolysis of phosphoinositides[7] | Can be formed by acyl migration from 1,2-DAG or during TAG metabolism[10] |
| Enzymatic Metabolism | Phosphorylated by Diacylglycerol Kinases (DGKs) to phosphatidic acid[8][11][12] | Substrate for diacylglycerol acyltransferases (DGATs) in TAG synthesis |
Quantitative Comparison of PKC Activation
Several studies have quantitatively assessed the differential ability of 1,2- and 1,3-DAG isomers to activate PKC. The following table summarizes representative findings.
| Diacylglycerol Isomer | Experimental System | Relative PKCα Activation (%) | Reference |
| 1,2-sn-dioleoylglycerol (1,2-DOG) | POPC/POPS vesicles | 100 | [1][4] |
| 1,3-dioleoylglycerol (1,3-DOG) | POPC/POPS vesicles | Significantly lower than 1,2-DOG | [1][4] |
| 1,2-sn-dipalmitoylglycerol (saturated) | POPS/Triton X-100 mixed micelles | ~60 | [1][4] |
| 1,3-dipalmitoylglycerol (saturated) | POPS/Triton X-100 mixed micelles | ~10 | [1][4] |
Note: Relative activation is normalized to the effect of a potent 1,2-unsaturated DAG. The exact values can vary depending on the experimental conditions, such as the lipid composition of the vesicles or micelles used.
Differential Signaling Pathways
The distinct biological activities of 1,2- and 1,3-diacylglycerol isomers stem from their engagement in different cellular pathways. The following diagram illustrates the central signaling role of sn-1,2-DAG versus the primary metabolic fate of sn-1,3-DAG.
Caption: Differential pathways of 1,2-DAG and 1,3-DAG.
Experimental Protocols
1. In Vitro PKC Activity Assay
This protocol outlines a common method to assess the ability of DAG isomers to activate PKC.
-
Materials:
-
Purified PKC isoform (e.g., PKCα)
-
1,2- and 1,3-diacylglycerol isomers
-
Phosphatidylserine (PS) and Phosphatidylcholine (PC) for vesicle preparation
-
Triton X-100 (for mixed micelle preparation)
-
Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl₂, CaCl₂, and DTT)
-
ATP (containing γ-³²P-ATP for radioactive detection, or a suitable substrate for non-radioactive methods)
-
PKC substrate (e.g., histone H1 or a specific peptide substrate)
-
Phosphocellulose paper or other means for separating phosphorylated substrate
-
Scintillation counter or plate reader
-
-
Procedure:
-
Lipid Preparation: Prepare lipid vesicles or mixed micelles containing a defined molar ratio of PC, PS, and the DAG isomer to be tested. This is typically done by drying the lipids under nitrogen, followed by hydration in buffer and sonication or extrusion.
-
Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, the prepared lipid vesicles/micelles, the PKC substrate, and purified PKC enzyme.
-
Initiation of Reaction: Start the reaction by adding ATP (spiked with γ-³²P-ATP). Incubate at 30°C for a specified time (e.g., 5-10 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., ice-cold trichloroacetic acid or a high concentration of EDTA).
-
Detection of Phosphorylation: Spot the reaction mixture onto phosphocellulose paper, wash away unreacted ATP, and measure the incorporated radioactivity using a scintillation counter. Alternatively, for non-radioactive assays, use a specific antibody to detect the phosphorylated substrate via ELISA or a fluorescent peptide substrate and measure the change in fluorescence.
-
Data Analysis: Compare the PKC activity in the presence of 1,2-DAG, 1,3-DAG, and a control without DAG.
-
2. Quantification of DAG Isomers by LC-MS/MS
This protocol provides a general workflow for the separation and quantification of 1,2- and 1,3-DAG isomers from biological samples.
-
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate)
-
Internal standards (e.g., deuterated DAG species)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system with a suitable column (e.g., C18 reverse phase)
-
Mobile phases (e.g., acetonitrile, water, with additives like formic acid or ammonium formate)
-
-
Procedure:
-
Lipid Extraction: Homogenize the biological sample and extract the total lipids using a method such as the Bligh-Dyer or Folch procedure. Add internal standards at the beginning of the extraction to account for sample loss.
-
Sample Preparation: Dry the lipid extract under a stream of nitrogen and reconstitute it in a suitable solvent for LC-MS analysis.
-
LC Separation: Inject the sample onto the LC system. Use a gradient elution program to separate the different lipid species, including the 1,2- and 1,3-DAG isomers.
-
MS/MS Detection: Analyze the eluent using the mass spectrometer in a multiple reaction monitoring (MRM) mode. Define specific precursor-to-product ion transitions for each DAG species and the internal standards for accurate quantification.
-
Data Analysis: Integrate the peak areas for each DAG isomer and the corresponding internal standard. Calculate the concentration of each isomer in the original sample based on the standard curve.
-
Experimental Workflow for Comparing DAG Isomer Activity
The following diagram illustrates a logical workflow for a research project aimed at comparing the biological activities of 1,2- and 1,3-diacylglycerol isomers.
Caption: Workflow for comparing DAG isomer activities.
References
- 1. portlandpress.com [portlandpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diacylglycerol Activation of Protein Kinase Cε and Hepatic Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the Substrate and Stereo/Regioselectivity of Adipose Triglyceride Lipase, Hormone-sensitive Lipase, and Diacylglycerol-O-acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Lipid Signaling by Diacylglycerol Kinases during T Cell Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1,2-di-(9Z-hexadecenoyl)-sn-glycerol and Phorbol Esters as Protein Kinase C Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the endogenous Protein Kinase C (PKC) activator, 1,2-di-(9Z-hexadecenoyl)-sn-glycerol, and the widely studied exogenous activators, phorbol esters. This comparison is supported by experimental data from peer-reviewed literature, with a focus on their mechanisms of action, biochemical effects, and cellular outcomes.
Introduction
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and tumorigenesis.[1][2] The activation of conventional and novel PKC isoforms is critically dependent on the binding of diacylglycerol (DAG) to their C1 domains.[3][4] Phorbol esters, a class of natural compounds, are potent tumor promoters that act as structural and functional mimetics of DAG, leading to sustained and often exaggerated physiological responses.[2][4] Understanding the similarities and differences between these two classes of PKC activators is paramount for designing targeted therapeutic interventions and for elucidating the intricacies of PKC signaling. This compound is a specific endogenous diacylglycerol, and its effects can be contextualized within the broader understanding of DAG signaling in comparison to the pharmacological actions of phorbol esters.
Mechanism of Action: Binding and Activation of PKC
Both 1,2-diacylglycerols and phorbol esters activate conventional (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms by binding to the C1 domain in the regulatory region of the enzyme.[2][3] This binding event recruits PKC to the cell membrane, where it can be fully activated. However, key differences exist in their binding kinetics and the stability of the resulting active state.
-
Diacylglycerols (DAGs): As endogenous second messengers, DAGs like this compound are produced transiently at the plasma membrane in response to extracellular signals.[3][5] Their action is typically short-lived as they are rapidly metabolized by diacylglycerol kinases.[3] The activation of PKC by DAG is a reversible process.[6][7]
-
Phorbol Esters: In contrast, phorbol esters are not readily metabolized in cells, leading to prolonged and sustained activation of PKC.[3][7][8] This persistent activation can lead to the downregulation of some PKC isoforms over time.[9] There is also evidence to suggest that phorbol esters and diacylglycerols may bind to different sites or induce distinct conformational changes in PKC, leading to variations in downstream signaling.[10] Some studies suggest that phorbol esters can promote an irreversible PKC-membrane interaction, resulting in a constitutively active kinase, a phenomenon not observed with DAGs.[6][7]
Comparative Biochemical and Cellular Effects
The differential activation dynamics of DAGs and phorbol esters translate into distinct biochemical and cellular outcomes.
| Feature | This compound (and other DAGs) | Phorbol Esters (e.g., TPA, PDBu) |
| Source | Endogenous, produced via phospholipase C activity[5] | Exogenous, derived from plants of the Euphorbiaceae family[11] |
| Metabolism | Rapidly metabolized by diacylglycerol kinases[3] | Not readily metabolized, leading to prolonged action[3][8] |
| PKC Activation | Transient and reversible[6][7][8] | Sustained and can be partially irreversible[6][7][10] |
| Potency | Generally less potent than phorbol esters[3][12] | Highly potent activators of PKC[2][3] |
| Cellular Responses | Mediates physiological, transient signaling events | Can induce a wide range of long-lasting cellular responses including proliferation, differentiation, apoptosis, and tumor promotion[1][2][13] |
| PKC Downregulation | Does not typically induce downregulation[9] | Prolonged exposure leads to downregulation of PKC[9] |
| PKC-Independent Effects | May have effects independent of PKC, such as on phosphatidylcholine metabolism[14] | Primarily act through PKC and other C1 domain-containing proteins[15] |
Signaling Pathways
The activation of PKC by either this compound or phorbol esters initiates a cascade of downstream signaling events. A generalized representation of this pathway is depicted below.
Caption: Generalized PKC signaling pathway activated by DAG or phorbol esters.
Experimental Protocols
Protein Kinase C (PKC) Activity Assay
This assay measures the enzymatic activity of PKC by quantifying the transfer of a radioactive phosphate from ATP to a model substrate.
Materials:
-
Purified or partially purified PKC
-
Lipid vesicles (Phosphatidylserine and Diacylglycerol/Phorbol Ester)
-
Substrate peptide (e.g., histone H1 or a specific peptide substrate)
-
[γ-³²P]ATP
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mM CaCl₂)
-
Stop solution (e.g., 75 mM H₃PO₄)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare lipid vesicles by sonication, containing phosphatidylserine and either this compound or a phorbol ester at desired concentrations.
-
In a reaction tube, combine the assay buffer, lipid vesicles, substrate peptide, and PKC enzyme.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding the stop solution.
-
Spot an aliquot of the reaction mixture onto a phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the paper using a scintillation counter. The amount of radioactivity is proportional to the PKC activity.
Phorbol Ester Binding Assay
This competitive binding assay is used to determine the affinity of compounds for the C1 domain of PKC.
Materials:
-
Source of PKC (cell lysate or purified enzyme)
-
[³H]Phorbol 12,13-dibutyrate ([³H]PDBu)
-
Unlabeled competitor (this compound or unlabeled phorbol ester)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing phosphatidylserine)
-
Glass fiber filters
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid and counter
Procedure:
-
Incubate the PKC source with a fixed concentration of [³H]PDBu in the presence of varying concentrations of the unlabeled competitor.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters by scintillation counting.
-
The concentration of the competitor that inhibits 50% of the specific [³H]PDBu binding (IC₅₀) is determined, which reflects its binding affinity.
Caption: Workflow for comparing PKC activators.
Conclusion
While both this compound and phorbol esters function as activators of Protein Kinase C, they exhibit fundamental differences in their metabolic stability, duration of action, and potency. The transient nature of DAG-mediated signaling is crucial for normal physiological cellular regulation, whereas the sustained activation by phorbol esters can lead to profound and often pathological cellular changes. These distinctions are critical for researchers in drug development, as they highlight the importance of considering not just the activation of a target, but also the dynamics of that activation in achieving desired therapeutic outcomes. The experimental protocols provided offer a framework for the direct comparison of these and other PKC modulators.
References
- 1. Phorbol ester-induced apoptosis and senescence in cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 12-Deoxyphorbol Esters Induce Growth Arrest and Apoptosis in Human Lung Cancer A549 Cells Via Activation of PKC-δ/PKD/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differences in the effects of phorbol esters and diacylglycerols on protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Human T cell activation by phorbol esters and diacylglycerol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diacylglycerols, unlike phorbol esters, do not induce homologous desensitization or down-regulation of protein kinase C in Swiss 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence for discrete diacylglycerol and phorbol ester activator sites on protein kinase C. Differences in effects of 1-alkanol inhibition, activation by phosphatidylethanolamine and calcium chelation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phorbol Esters and Diacylglycerol: The PKC Activators [ouci.dntb.gov.ua]
- 12. Comparison of the activity of phorbol 12-myristate 13-acetate and the diglyceride glycerol 1-myristate 2-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. 1,2-Diacylglycerols and phorbol esters stimulate phosphatidylcholine metabolism in GH3 pituitary cells. Evidence for separate mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phorbol esters and neurotransmitter release: more than just protein kinase C? - PMC [pmc.ncbi.nlm.nih.gov]
Validating 1,2-Dipalmitoleoyl-sn-glycerol as a Specific Protein Kinase C Activator: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1,2-dipalmitoleoyl-sn-glycerol (1,2-DiC16:1 DAG) as a specific activator of Protein Kinase C (PKC) against other common alternatives. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their studies.
Executive Summary
1,2-dipalmitoleoyl-sn-glycerol is a naturally occurring diacylglycerol that plays a role in signal transduction pathways by activating PKC. Its specificity as a research tool is of considerable interest, particularly when compared to less specific activators like phorbol esters. This guide explores the quantitative performance of 1,2-dipalmitoleoyl-sn-glycerol, details the experimental protocols for its validation, and provides visual representations of the underlying biological and experimental processes. While direct quantitative data for 1,2-dipalmitoleoyl-sn-glycerol is limited in publicly available literature, we draw comparisons from the closely related saturated analog, 1,2-dipalmitoyl-sn-glycerol, and other common diacylglycerols.
Comparison of PKC Activators
The selection of a PKC activator is critical for the specific and reliable investigation of PKC-mediated signaling pathways. The following table summarizes the performance of 1,2-dipalmitoyl-sn-glycerol (as a proxy for 1,2-dipalmitoleoyl-sn-glycerol) and other widely used PKC activators.
| Activator | Chemical Class | Potency | Specificity | Key Characteristics |
| 1,2-Dipalmitoyl-sn-glycerol | Diacylglycerol | Weak activator[1][2] | Generally specific for conventional and novel PKC isoforms. | Endogenous signaling molecule. Rapidly metabolized. Specificity is dependent on the fatty acid chains. |
| 1-Oleoyl-2-acetyl-sn-glycerol (OAG) | Diacylglycerol Analog | Potent | Generally specific for conventional and novel PKC isoforms. | Cell-permeable analog of DAG.[3][4] Half-maximal inhibition of Ca2+ currents at ~25 µM.[4] |
| 1,2-Dioctanoyl-sn-glycerol (DiC8) | Diacylglycerol Analog | Potent | Generally specific for conventional and novel PKC isoforms. | Cell-permeable. Can have effects independent of PKC at high concentrations.[5] |
| Phorbol 12-myristate 13-acetate (PMA) | Phorbol Ester | Highly Potent | Non-specific; activates multiple PKC isoforms and can have other cellular effects.[3][6] | Potent tumor promoter. Not readily metabolized, leading to sustained activation. |
Experimental Protocols
Accurate validation of a PKC activator's specificity and potency is paramount. Below are detailed protocols for key experiments.
In Vitro PKC Kinase Assay
This assay directly measures the ability of a compound to activate purified PKC isoforms by quantifying the phosphorylation of a specific substrate.
Materials:
-
Purified recombinant PKC isoforms (α, β, γ, δ, ε, etc.)
-
1,2-Dipalmitoleoyl-sn-glycerol
-
Phosphatidylserine (PS)
-
ATP, [γ-³²P]ATP
-
PKC substrate peptide (e.g., MARCKS protein or a synthetic peptide)
-
Kinase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL BSA)
-
Trichloroacetic acid (TCA)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare lipid vesicles by mixing 1,2-dipalmitoleoyl-sn-glycerol and phosphatidylserine in chloroform, evaporating the solvent under nitrogen, and resuspending the lipid film in assay buffer followed by sonication.
-
In a microcentrifuge tube, combine the purified PKC isoform, the prepared lipid vesicles, and the substrate peptide in the kinase assay buffer.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 10-20 minutes.
-
Stop the reaction by adding ice-cold trichloroacetic acid.
-
Spot the reaction mixture onto phosphocellulose paper and wash extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Compare the activity in the presence of 1,2-dipalmitoleoyl-sn-glycerol to a basal control (without activator) and a positive control (e.g., PMA).
Cellular PKC Translocation Assay
This assay visualizes the activation of PKC in intact cells by monitoring its translocation from the cytosol to the plasma membrane or other cellular compartments.
Materials:
-
Cell line expressing a fluorescently tagged PKC isoform (e.g., PKCα-GFP)
-
Cell culture medium and supplements
-
1,2-Dipalmitoleoyl-sn-glycerol stock solution (in a suitable solvent like DMSO)
-
PMA (as a positive control)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (for fixing)
-
Mounting medium with DAPI (for nuclear counterstaining)
-
Confocal microscope
Procedure:
-
Seed the cells expressing the fluorescently tagged PKC isoform onto glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Replace the culture medium with fresh, serum-free medium and incubate for 1-2 hours to reduce basal signaling.
-
Treat the cells with varying concentrations of 1,2-dipalmitoleoyl-sn-glycerol or PMA for a defined period (e.g., 5-30 minutes). Include a vehicle-treated control.
-
Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells again with PBS and mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
Visualize the subcellular localization of the fluorescently tagged PKC isoform using a confocal microscope.
-
Quantify the translocation by measuring the fluorescence intensity at the plasma membrane versus the cytosol in multiple cells for each condition.
Visualizing the Pathways and Processes
To further clarify the mechanisms and experimental logic, the following diagrams were generated using Graphviz.
Caption: Canonical PKC activation pathway initiated by agonist binding.
Caption: Experimental workflow for validating PKC activator specificity.
Caption: Logical comparison of specificity between 1,2-DiC16:1 DAG and PMA.
References
- 1. apexbt.com [apexbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Protein kinase activator 1-oleoyl-2-acetyl-sn-glycerol inhibits two types of calcium currents in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of phorbol-12-myristate-13-acetate and dioctanoyl-sn-glycerol in the activation of EL4/6.1 thymoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Isomeric Purity Analysis of Synthetic Diacylglycerols
The precise biological functions of diacylglycerols (DAGs) are intrinsically linked to their stereochemistry. As critical second messengers in cellular signaling, the isomeric form of a DAG molecule dictates its metabolic fate and which downstream pathways it activates.[1] Synthetic diacylglycerols are invaluable tools for researchers in cell biology and drug development, but their utility is contingent on their isomeric purity. This guide provides a comparative overview of key analytical techniques used to assess the isomeric purity of synthetic DAGs, offering detailed protocols and performance data to aid researchers in selecting the most appropriate method for their needs.
Diacylglycerols exist as positional isomers (1,2- and 1,3-diacylglycerols) and, in the case of 1,2-diacylglycerols, as a pair of enantiomers (sn-1,2- and sn-2,3-diacylglycerols). The 1,2-DAG isomers are the primary activators of Protein Kinase C (PKC), a crucial family of enzymes in cell signaling, while 1,3-DAG is an intermediate in the biosynthesis of triacylglycerols (TAGs).[2] Therefore, robust analytical methods are essential to distinguish between these closely related molecules.
Core Analytical Techniques: A Comparative Overview
The three principal methods for analyzing DAG isomeric purity are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Supercritical Fluid Chromatography (SFC). Each offers distinct advantages and is suited to different analytical questions.
| Feature | Reversed-Phase (RP) HPLC | Chiral Phase HPLC | ¹H NMR Spectroscopy |
| Principle | Separation based on hydrophobicity. | Separation of enantiomers using a chiral stationary phase. | Quantification based on distinct magnetic resonance of protons in different chemical environments. |
| Isomers Separated | Positional isomers (1,2- vs. 1,3-DAGs).[3] | Enantiomers (sn-1,2- vs. sn-2,3-DAGs) and regioisomers.[4][5] | Positional isomers and enantiomers (with chiral derivatizing agents).[6][7] |
| Sample Preparation | Direct injection, minimal preparation.[8] | Often requires derivatization (e.g., with 3,5-dinitrophenylurethane) to enhance separation and detection.[5][9] | Can be analyzed directly, but chiral derivatizing agents (e.g., chiral boronic acid) are needed for enantiomeric purity.[10][11] |
| Sensitivity | High. LOD can be in the µg/mL range.[12] | High, especially with UV-absorbing derivatives. | Moderate to low. Generally less sensitive than chromatography-based methods. |
| Resolution | Excellent for positional isomers and molecular species based on fatty acid composition.[13] | Baseline separation of enantiomers is achievable.[14] | Resolution of key signals is critical; can be affected by sample matrix. Derivatization improves resolution of enantiomeric signals.[11] |
| Key Advantage | Excellent for quantifying positional isomers (1,2- vs 1,3-).[3] | The gold standard for determining enantiomeric purity.[15] | Non-destructive, provides direct structural information, and can quantify all components in a single measurement without separation.[6][16] |
| Key Disadvantage | Cannot separate enantiomers. | Derivatization can be time-consuming and introduce artifacts. | Lower sensitivity; requires specialized equipment and expertise. Chiral derivatizing agents are necessary for enantiomers. |
Visualizing the Context and Workflow
To understand the importance and application of these analytical methods, it is helpful to visualize the biological role of DAGs and the experimental processes involved.
Caption: The Diacylglycerol (DAG) signaling pathway, a key cellular control mechanism.
Caption: Generalized workflow for the isomeric purity analysis of diacylglycerols.
Detailed Experimental Protocols
Here we provide foundational protocols for the analysis of DAG isomers using RP-HPLC and Chiral-Phase HPLC. These should be adapted and optimized based on the specific DAG molecular species and available instrumentation.
Protocol 1: Positional Isomer Analysis by RP-HPLC
This method is adapted from procedures developed for the separation of 1,2(2,3)- and 1,3-positional isomers from vegetable oils and is effective for synthetic standards.[3][12]
1. Objective: To separate and quantify 1,2-DAG and 1,3-DAG positional isomers.
2. Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile (100%, HPLC grade)
-
Sample: Synthetic DAG dissolved in a suitable solvent (e.g., hexane or mobile phase) to a concentration of ~1 mg/mL.
3. Methodology:
-
System Preparation: Equilibrate the C18 column with 100% acetonitrile at a stable flow rate (e.g., 1.0 mL/min).
-
Detection: Set the UV detector to 205 nm.
-
Sample Injection: Inject 10-20 µL of the prepared DAG sample.
-
Elution: Perform an isocratic elution with 100% acetonitrile.[12] The typical elution order is 1,3-DAG followed by 1,2-DAG for the same fatty acid composition.[3]
-
Quantification: Identify peaks based on the retention times of pure standards. Calculate the relative percentage of each isomer by integrating the area under the corresponding peak.
4. Performance Data:
-
Linearity: The method has been shown to be linear over three orders of magnitude.[3]
-
Limits of Detection (LOD): 0.2–0.7 µg/mL.[12]
-
Limits of Quantitation (LOQ): 0.6–1.9 µg/mL.[12]
Protocol 2: Enantiomeric Purity Analysis by Chiral Phase HPLC
This protocol is based on the separation of DAG enantiomers after derivatization, a robust method for achieving high-resolution separation.[5][9]
1. Objective: To separate and quantify sn-1,2- and sn-2,3-diacylglycerol enantiomers.
2. Materials:
-
HPLC system with UV detector
-
Chiral stationary phase column (e.g., based on (R)-(+)-1-(1-naphthyl)ethylamine).[5][9]
-
Derivatization Reagent: 3,5-dinitrophenyl isocyanate.
-
Solvents: Hexane, 1,2-dichloroethane, ethanol (all HPLC grade).
-
Catalyst: Pyridine.
3. Methodology:
-
Derivatization:
-
Dissolve the synthetic DAG sample in a suitable solvent.
-
Add an excess of 3,5-dinitrophenyl isocyanate and a catalytic amount of pyridine.
-
Allow the reaction to proceed to completion to form the 3,5-dinitrophenylurethane (DNPU) derivatives.
-
Quench the reaction and purify the DNPU-DAG derivatives.
-
-
System Preparation: Equilibrate the chiral column with the mobile phase, for example, a mixture of hexane, 1,2-dichloroethane, and ethanol.[9]
-
Detection: Set the UV detector to a wavelength appropriate for DNPU derivatives (e.g., 254 nm).
-
Sample Injection: Inject the purified DNPU-DAG derivative sample.
-
Elution: Perform isocratic elution. The specific sn-1,2 and sn-2,3 enantiomers will elute at different retention times.
-
Quantification: Integrate the peak areas for each enantiomer to determine the enantiomeric excess (e.e.) or isomeric ratio.
Caption: Logic diagram for selecting the appropriate DAG analysis method.
Conclusion
The choice of analytical method for determining the isomeric purity of synthetic diacylglycerols depends critically on the specific question being asked. For routine assessment of positional isomers (1,2- vs. 1,3-), RP-HPLC offers a robust, sensitive, and straightforward solution. When enantiomeric purity is the primary concern, chiral chromatography (HPLC or SFC), often requiring derivatization, is the most definitive technique. NMR spectroscopy serves as a powerful, non-destructive alternative that provides comprehensive structural information and can determine both positional and enantiomeric purity, albeit with lower sensitivity. By understanding the capabilities and requirements of each method, researchers can ensure the quality of their synthetic DAGs and generate reliable, reproducible data in their studies of lipid signaling and metabolism.
References
- 1. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. Analysis of 1,2(2,3)- and 1,3-Positional Isomers of Diacylglycerols from Vegetable Oils by Reversed-Phase High-Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 4. Direct separation of regio- and enantiomeric isomers of diacylglycerols by a tandem column high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of molecular species of enantiomeric diacylglycerols by chiral phase high performance liquid chromatography and polar capillary gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.uoc.gr [chemistry.uoc.gr]
- 7. Quantitative Chemical Profiling of Commercial Glyceride Excipients via1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bce.au.dk [bce.au.dk]
- 9. aocs.org [aocs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Signaling Roles of 1,2-di-(9Z-hexadecenoyl)-sn-glycerol and 1,2-dioleoyl-sn-glycerol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the signaling properties of two closely related diacylglycerol (DAG) species: 1,2-di-(9Z-hexadecenoyl)-sn-glycerol and 1,2-dioleoyl-sn-glycerol. As critical second messengers, subtle structural differences between DAG molecules, such as acyl chain length and saturation, can lead to significant variations in their signaling efficacy and downstream cellular responses. This document synthesizes available experimental data to highlight these differences, offering insights for researchers investigating lipid-mediated signaling pathways and for professionals in drug development targeting these pathways.
Introduction to Diacylglycerol Signaling
Diacylglycerols are pivotal lipid second messengers primarily involved in the activation of a family of serine/threonine kinases known as Protein Kinase C (PKC).[1][2] The stereoisomer responsible for this signaling activity is the sn-1,2-diacylglycerol.[3][4] Upon generation at the plasma membrane, typically through the hydrolysis of phospholipids by phospholipase C (PLC), sn-1,2-DAGs recruit PKC from the cytosol and allosterically activate it. This activation initiates a cascade of phosphorylation events that regulate a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation.[1][2]
The fatty acid composition of DAG molecules is not merely a structural feature but a key determinant of their biological function.[5][6][7] Differences in acyl chain length and the number and position of double bonds can influence a DAG's affinity for its protein targets, its residence time in the membrane, and its metabolic fate, thereby fine-tuning the cellular signaling response.[5][6] This guide focuses on comparing a 16-carbon monounsaturated DAG, this compound (also known as 1,2-dipalmitoleoyl-sn-glycerol), with an 18-carbon monounsaturated DAG, 1,2-dioleoyl-sn-glycerol (DOG).
Structural Comparison
| Feature | This compound | 1,2-dioleoyl-sn-glycerol |
| Molecular Formula | C35H64O5 | C39H72O5 |
| Molecular Weight | 564.88 g/mol | 621.00 g/mol |
| Acyl Chain 1 | (9Z)-hexadecenoyl (C16:1) | (9Z)-octadecenoyl (C18:1) |
| Acyl Chain 2 | (9Z)-hexadecenoyl (C16:1) | (9Z)-octadecenoyl (C18:1) |
| Glycerol Backbone | sn-glycerol | sn-glycerol |
Comparative Signaling Performance
While direct, head-to-head experimental comparisons of this compound and 1,2-dioleoyl-sn-glycerol are limited in the literature, valuable insights can be drawn from studies comparing DAGs with varying acyl chain lengths. Seminal work utilizing photo-caged lipid probes has demonstrated that even subtle changes in DAG structure can lead to orders-of-magnitude differences in protein-lipid affinities and cellular signaling kinetics.[5][6]
Protein Kinase C (PKC) Activation
The primary signaling function of both DAGs is the activation of PKC. The affinity of a DAG for the C1 domain of PKC is a critical determinant of its signaling potency. Studies have shown that both acyl chain length and the degree of unsaturation of DAGs influence their ability to activate PKC.[8][9][10] Generally, unsaturated 1,2-diacylglycerols are more potent activators of PKC than their saturated counterparts.[9][10]
Based on the principles established in comparative studies of different DAG species, it is anticipated that both this compound and 1,2-dioleoyl-sn-glycerol are effective PKC activators due to their monounsaturated acyl chains. However, the difference in their acyl chain length (C16 vs. C18) is expected to result in distinct signaling dynamics.
Key Inferences from Comparative Studies:
-
Membrane Dynamics and Signaling Duration: The length of the acyl chains influences the biophysical properties of the DAG within the cell membrane, which in turn affects its signaling duration.[8] Shorter-chain DAGs may have different membrane residence times and flip-flop rates between the leaflets of the plasma membrane compared to longer-chain DAGs.[5] This can impact the temporal profile of PKC activation.
Quantitative Data from a Comparative Study of DAG Species
The following table summarizes data from a study by Domijan et al. (2020) which, while not directly comparing the two molecules of interest, provides quantitative data on the signaling parameters of 1,2-dioleoyl-sn-glycerol (DOG) and other DAGs. This data illustrates the significant impact of acyl chain structure on signaling.
| Diacylglycerol Species | Dissociation Constant (Kd) for C1-EGFP-NES (µM) | Transbilayer Movement (kin) (s⁻¹) | Turnover Rate (kmet) (s⁻¹) |
| 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) | 0.2 ± 0.1 | 0.05 ± 0.02 | 0.005 ± 0.002 |
| 1-stearoyl-2-oleoyl-sn-glycerol (SOG) | 2.0 ± 1.0 | 0.02 ± 0.01 | 0.002 ± 0.001 |
| 1,2-dioleoyl-sn-glycerol (DOG) | 1.5 ± 0.7 | 0.03 ± 0.01 | 0.003 ± 0.001 |
Data adapted from Domijan et al., PNAS, 2020.[5]
This data highlights that DAG species with different acyl chains exhibit distinct binding affinities and kinetic profiles. It is plausible that this compound would also have a unique set of these parameters.
Signaling Pathways and Experimental Workflows
The canonical signaling pathway initiated by both DAGs involves the activation of PKC.
An experimental workflow to compare the signaling efficacy of the two DAGs could involve live-cell imaging of PKC translocation.
Detailed Experimental Protocols
In Vitro PKC Activity Assay
This protocol is adapted from a generic PKC assay and can be used to compare the direct effects of the two DAGs on PKC kinase activity.
Materials:
-
Purified, active PKC isoform (e.g., PKCα, β, or δ)
-
This compound
-
1,2-dioleoyl-sn-glycerol
-
Phosphatidylserine (PS)
-
PKC substrate peptide (e.g., Ac-MBP(4-14) or similar)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)
-
Lipid vesicle preparation reagents (e.g., chloroform, nitrogen gas stream, sonicator)
-
Scintillation counter and vials
Procedure:
-
Lipid Vesicle Preparation:
-
In a glass tube, mix the desired DAG (either this compound or 1,2-dioleoyl-sn-glycerol) and PS in chloroform at a specific molar ratio (e.g., 1:4 DAG:PS).
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film.
-
Resuspend the lipid film in assay buffer by vortexing.
-
Sonicate the lipid suspension on ice to form small unilamellar vesicles.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the assay buffer, the prepared lipid vesicles, and the PKC substrate peptide.
-
Add the purified PKC enzyme to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
-
Stopping the Reaction and Quantifying Phosphorylation:
-
Stop the reaction by adding a solution like 75 mM phosphoric acid or by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the substrate peptide using a scintillation counter.
-
-
Data Analysis:
-
Compare the kinase activity (in cpm or pmol/min/mg) in the presence of this compound versus 1,2-dioleoyl-sn-glycerol at various concentrations to determine their relative potencies (EC₅₀ values).
-
Live-Cell Imaging of PKC Translocation
This protocol is based on the methodology described by Domijan et al. (2020) and is suitable for comparing the signaling dynamics of the two DAGs in a cellular context.[5]
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Expression vector for a fluorescently-tagged PKC isoform (e.g., PKCδ-GFP) or a C1 domain-based DAG sensor (e.g., C1-EGFP-NES)
-
Transfection reagent
-
Live-cell imaging medium
-
This compound and 1,2-dioleoyl-sn-glycerol (or their photo-caged derivatives for precise temporal control)
-
Confocal microscope equipped for live-cell imaging with environmental control (37°C, 5% CO₂)
Procedure:
-
Cell Culture and Transfection:
-
Culture the chosen cell line to an appropriate confluency on glass-bottom dishes suitable for high-resolution microscopy.
-
Transfect the cells with the expression vector for the fluorescently-tagged PKC isoform or DAG sensor using a suitable transfection reagent.
-
Allow 24-48 hours for protein expression.
-
-
Cell Treatment:
-
Replace the culture medium with live-cell imaging medium.
-
Add the desired DAG to the medium at the final working concentration. If using photo-caged DAGs, add them to the medium and allow for cellular uptake before imaging.
-
-
Live-Cell Imaging:
-
Place the dish on the stage of the confocal microscope.
-
Acquire a baseline image before treatment (or photo-activation).
-
Initiate signaling by adding the DAG or by uncaging the photo-caged DAG with a brief pulse of UV light.
-
Acquire a time-lapse series of images, capturing the translocation of the fluorescently-tagged protein from the cytosol to the plasma membrane.
-
-
Image Analysis:
-
For each cell at each time point, define regions of interest (ROIs) for the plasma membrane and the cytosol.
-
Measure the mean fluorescence intensity in each ROI.
-
Calculate the ratio of plasma membrane to cytosolic fluorescence intensity as a measure of translocation.
-
-
Data Analysis:
-
Plot the translocation ratio over time for each cell.
-
From these curves, extract kinetic parameters such as the rate of translocation, the maximum translocation, and the duration of membrane association.
-
Compare these parameters between cells treated with this compound and 1,2-dioleoyl-sn-glycerol.
-
Conclusion
The available evidence strongly suggests that the signaling properties of this compound and 1,2-dioleoyl-sn-glycerol are not identical. The two-carbon difference in their acyl chain lengths is predicted to result in distinct binding affinities for PKC and different temporal dynamics of signaling. Specifically, these differences are likely to manifest in the rate and magnitude of PKC translocation to the plasma membrane and the overall duration of the signaling event. For researchers in basic science and drug development, understanding these subtle yet significant differences is crucial for accurately interpreting experimental results and for designing targeted therapeutic strategies that modulate specific arms of the DAG signaling network. Further direct comparative studies are warranted to precisely quantify the signaling disparities between these two important lipid second messengers.
References
- 1. sn-1,2-diacylglycerols and phorbol diesters: uptake, metabolism, and subsequent assimilation of the diacylglycerol metabolites into complex lipids of cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. i-share-aru.alma.exlibrisgroup.com [i-share-aru.alma.exlibrisgroup.com]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. Live-cell lipid biochemistry reveals a role of diacylglycerol side-chain composition for cellular lipid dynamics and protein affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of acyl chain length and saturation of diacylglycerols and phosphatidylcholines on membrane monolayer curvature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating the Stereospecificity of Diacylglycerol Kinases: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise substrate preferences of diacylglycerol kinase (DGK) isoforms is paramount for dissecting their roles in complex signaling networks and for the rational design of isoform-specific therapeutics. This guide provides a comparative analysis of DGK stereospecificity, supported by experimental data and detailed protocols.
Diacylglycerol kinases are a family of ten enzymes that play a critical role in cellular signaling by phosphorylating diacylglycerol (DAG) to produce phosphatidic acid (PA).[1][2][3] This enzymatic conversion acts as a crucial switch, terminating DAG-mediated signaling pathways while initiating those governed by PA.[2] The diverse isoforms of DGK exhibit distinct structural features, tissue distribution, and, importantly, substrate specificities, suggesting specialized, non-redundant functions in cellular physiology and pathophysiology.[1][4]
Comparative Analysis of DGK Isoform Stereospecificity
The substrate specificity of DGK isoforms is largely determined by the fatty acid composition and stereochemistry of the diacylglycerol substrate. While some isoforms exhibit broad substrate tolerance, others display remarkable selectivity for specific molecular species of DAG. This specificity is a key determinant of their individual biological roles.
| DGK Isoform | Preferred Substrate(s) | Key Findings |
| DGKα | Broad specificity | Can be activated by calcium-independent mechanisms in the presence of phosphatidylethanolamine.[5] |
| DGKβ | Data not readily available | |
| DGKγ | Data not readily available | |
| DGKδ | Data not readily available | |
| DGKε | 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) | Exhibits high specificity for DAGs containing an arachidonoyl group at the sn-2 position.[6] The activity with 18:0/20:4-DAG is approximately 5-fold higher than with 18:0/18:2-DAG.[6] It is unable to phosphorylate 18:0/22:6-DAG.[6] |
| DGKζ | Broad specificity | In contrast to DGKε, its activity is lower with 1-stearoyl-2-arachidonoylglycerol compared to dioleoylglycerol.[7] Anionic lipids, which inhibit DGKε, tend to increase the activity of DGKζ.[7] |
| DGKη | Data not readily available | |
| DGKι | Data not readily available | |
| DGKθ | Sensitive to DAG concentration | Activity is increased in the presence of phosphatidylserine and phosphatidic acid. |
| DGKκ | Data not readily available |
Kinetic Parameters of DGKε with Various Diacylglycerol Substrates
| Substrate | Km (mol%) | Vmax (nmol PA min-1) | Vmax/Km (mol%-1s-1) |
| 18:0/20:4 DAG | 2.0 ± 0.7 | 1.7 ± 0.3 | 0.8 ± 0.3 |
| 20:4/20:4 DAG | Similar activity to 18:0/20:4-DAG | - | - |
| 18:0/18:2 DAG | Poorer substrate than 18:0/20:4-DAG | - | - |
| 18:2/18:2 DAG | Poorer substrate than 18:0/20:4-DAG | - | - |
| 16:0/18:1-DAG | Poor substrate | - | - |
| 18:1/18:1-DAG | Poor substrate | - | - |
Data for DGKε was obtained from studies on baculovirus-infected Sf21 cell lysates. Vmax values are relative.[8]
Experimental Protocols for Confirming DGK Stereospecificity
The stereospecificity of diacylglycerol kinases can be determined using various in vitro enzyme assays. The two most common methods are the radioactive assay, which tracks the incorporation of radiolabeled phosphate into the DAG substrate, and the fluorometric assay, which uses a coupled enzymatic reaction to produce a fluorescent signal.
Protocol 1: Radioactive Diacylglycerol Kinase Assay (32P-based)
This method offers high sensitivity and is a direct measure of kinase activity.
Materials:
-
Purified or recombinant DGK isoform
-
Diacylglycerol (DAG) substrate of interest
-
[γ-32P]ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Liposomes or mixed micelles containing the DAG substrate
-
Reaction termination solution (e.g., Chloroform:Methanol:HCl)
-
Thin Layer Chromatography (TLC) plates
-
Phosphorimager or scintillation counter
Procedure:
-
Preparation of Substrate Vesicles: Prepare small unilamellar vesicles (SUVs) or mixed micelles incorporating the specific DAG stereoisomer to be tested.
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, substrate vesicles, and the DGK enzyme. Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C).
-
Initiation of Reaction: Start the reaction by adding [γ-32P]ATP to the mixture.
-
Incubation: Incubate the reaction for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding an acidic chloroform/methanol mixture. This will quench the enzymatic reaction and extract the lipids into the organic phase.
-
Phase Separation: Centrifuge the tubes to separate the aqueous and organic phases.
-
Analysis: Spot the organic phase onto a TLC plate and develop the chromatogram to separate the radiolabeled phosphatidic acid from the unreacted [γ-32P]ATP.
-
Quantification: Quantify the amount of 32P-labeled phosphatidic acid using a phosphorimager or by scraping the corresponding spot from the TLC plate and measuring the radioactivity with a scintillation counter.[9]
Protocol 2: Fluorometric Diacylglycerol Kinase Assay
This non-radioactive method is suitable for high-throughput screening and offers a safer alternative to the radioactive assay. The principle involves a coupled enzyme system where the ADP produced from the kinase reaction is used to generate a fluorescent signal.
Materials:
-
Purified or recombinant DGK isoform
-
Diacylglycerol (DAG) substrate of interest
-
ATP
-
DGK Assay Kit (commercial kits are available and provide optimized reagents)
-
Kinase assay buffer
-
Coupled enzyme mixture (e.g., pyruvate kinase/lactate dehydrogenase or ADP-Glo™ system)
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions of the commercial assay kit. This typically includes the assay buffer, ATP solution, and the coupled enzyme system.
-
Reaction Setup: In a 96-well or 384-well plate, add the assay buffer, the specific DAG substrate, and the DGK enzyme.
-
Initiation of Reaction: Start the reaction by adding ATP to each well.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time.
-
Detection: Add the detection reagent from the kit to each well. This reagent contains the enzymes and substrates for the coupled reaction that converts ADP to a fluorescent product.
-
Signal Measurement: After a short incubation with the detection reagent, measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths. The fluorescence signal is proportional to the amount of ADP produced, and thus to the DGK activity.[10][11]
Signaling Pathways and Experimental Workflows
// Nodes GPCR [label="GPCR / RTK", fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; DAG [label="Diacylglycerol\n(DAG)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; DGK [label="Diacylglycerol\nKinase (DGK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PA [label="Phosphatidic Acid\n(PA)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; RasGRP [label="RasGRP", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream_DAG [label="Downstream\nSignaling", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream_PA [label="Downstream\nSignaling", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GPCR -> PLC [label="Activates", fontsize=8, fontcolor="#5F6368"]; PLC -> PIP2 [label="Hydrolyzes", fontsize=8, fontcolor="#5F6368"]; PIP2 -> IP3 [arrowhead=none, style=dashed]; PIP2 -> DAG [arrowhead=none, style=dashed]; DAG -> DGK [label="Substrate", fontsize=8, fontcolor="#5F6368"]; DGK -> PA [label="Produces", fontsize=8, fontcolor="#5F6368"]; DAG -> PKC [label="Activates", fontsize=8, fontcolor="#5F6368"]; DAG -> RasGRP [label="Activates", fontsize=8, fontcolor="#5F6368"]; PA -> mTOR [label="Activates", fontsize=8, fontcolor="#5F6368"]; PKC -> Downstream_DAG; RasGRP -> Downstream_DAG; mTOR -> Downstream_PA; } DGK Signaling Pathway.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Substrate [label="Prepare DAG Substrate\n(Liposomes/Micelles)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate with DGK Enzyme\nand [γ-32P]ATP or ATP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stop_Reaction [label="Stop Reaction &\nExtract Lipids", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Separate [label="Separate Products\n(TLC for 32P / No separation for Fluorometric)", fillcolor="#FBBC05", fontcolor="#202124"]; Detect_Radio [label="Detect 32P-PA\n(Phosphorimager)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Detect_Fluoro [label="Add Detection Reagents &\nMeasure Fluorescence", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Prepare_Substrate; Prepare_Substrate -> Incubate; Incubate -> Stop_Reaction; Stop_Reaction -> Separate; Separate -> Detect_Radio [label="Radioactive\nAssay", fontsize=8, fontcolor="#5F6368"]; Incubate -> Detect_Fluoro [label="Fluorometric\nAssay", fontsize=8, fontcolor="#5F6368", style=dashed, constraint=false]; Detect_Radio -> End; Detect_Fluoro -> End; } General DGK Activity Assay Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Diacylglycerol kinase - Wikipedia [en.wikipedia.org]
- 3. Diacylglycerol kinases | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Diacylglycerol kinases: why so many of them? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipid modulation of the activity of diacylglycerol kinase alpha- and zeta-isoforms: activation by phosphatidylethanolamine and cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diacylglycerol Kinase-ε: Properties and Biological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Substrate Specificity of Diacylglycerol kinase-epsilon and the Phosphatidylinositol Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. arigobio.com [arigobio.com]
- 11. cellbiolabs.com [cellbiolabs.com]
Decoding Specificity: A Comparative Analysis of PKC Isoform Activation by Diacylglycerols
For researchers, scientists, and drug development professionals, understanding the nuanced activation of Protein Kinase C (PKC) isoforms is critical for dissecting cellular signaling pathways and developing targeted therapeutics. This guide provides a comparative analysis of how different diacylglycerol (DAG) molecules, key second messengers, differentially activate various PKC isoforms, supported by experimental data and detailed methodologies.
The PKC family, comprising conventional (cPKC), novel (nPKC), and atypical (aPKC) isoforms, plays a pivotal role in a myriad of cellular processes. While cPKCs and nPKCs are allosterically activated by DAG, the specific structure of the DAG molecule, particularly its fatty acid composition, can significantly influence the activation of individual isoforms. Atypical PKCs, in contrast, are not responsive to DAG. This differential activation provides a mechanism for fine-tuning cellular responses to various stimuli.
Quantitative Comparison of PKC Isoform Activation by DAGs
The precise quantification of binding affinities (Kd) and activation constants (AC50) for every PKC isoform with a wide array of DAG species is not comprehensively available in the literature under standardized conditions. However, existing studies provide valuable insights into their relative activation and binding preferences. The following tables summarize key findings from the literature to facilitate a comparative understanding.
| PKC Isoform | Diacylglycerol (DAG) Species | Observation | Reference |
| PKCα | 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) | Higher stimulatory effect compared to SDG and SEG. | [1] |
| 1,2-dioctanoyl-sn-glycerol (DOG) | Requires higher concentrations for membrane association (>200 µM) compared to PKCε. | [2] | |
| PKCβI | 1-stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG) & 1-stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) | Higher activation compared to SAG. | [1] |
| PKCγ | Various DAGs | Activation does not differ significantly among SAG, SDG, and SEG. | [1] |
| PKCδ | 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) | Higher stimulatory effect compared to SDG and SEG. | [1] |
| PKCε | 1,2-dioctanoyl-sn-glycerol (DOG) | Higher binding affinity (EC50 for membrane association ~90 µM) compared to PKCα. | [2] |
Table 1: Relative Activation of PKC Isoforms by Different Diacylglycerol Species. This table highlights the preferential activation of specific conventional and novel PKC isoforms by various DAGs with different fatty acid compositions.
| PKC Isoform Domain | Diacylglycerol (DAG) Species | Binding Affinity (Kd) | Key Finding | Reference |
| PKCα C1b | 1,2-dioctanoyl-sn-glycerol (DOG) | 24.2 µM | Wild-type C1b domain shows low affinity for DOG. | |
| PKCα C1b (Y123W mutant) | 1,2-dioctanoyl-sn-glycerol (DOG) | <0.23 µM | A single amino acid substitution dramatically increases DAG binding affinity. | |
| PKCγ C1a and C1b | Diacylglycerol (DAG) | High | Both C1 domains exhibit high affinity for DAG, contributing to its activation. | [3] |
| PKCα C1a | Diacylglycerol (DAG) | High | The C1a domain is the primary site for high-affinity DAG binding in PKCα. | [3] |
Table 2: Diacylglycerol Binding Affinities of PKC C1 Domains. This table illustrates the differential contribution of C1a and C1b domains to DAG binding within PKC isoforms and the impact of specific residues on binding affinity.
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in PKC activation and its study, the following diagrams are provided.
Experimental Protocols
A detailed understanding of the methodologies used to generate these findings is crucial for their interpretation and for designing future experiments.
In Vitro PKC Activity Assay
This protocol describes a common method for measuring the activity of a specific PKC isoform in the presence of DAG-containing lipid vesicles.
Materials:
-
Purified PKC isoform
-
Phosphatidylcholine (PC)
-
Phosphatidylserine (PS)
-
Specific diacylglycerol (DAG) of interest
-
ATP (radiolabeled [γ-³²P]ATP for radioactivity-based assays, or non-radiolabeled for antibody-based detection)
-
PKC substrate peptide (e.g., a peptide with a PKC consensus sequence)
-
Assay Buffer: 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂ (for cPKCs), 1 mM DTT
-
Stop Solution: 100 mM EDTA
Procedure:
-
Preparation of Lipid Vesicles:
-
In a glass tube, mix PC, PS, and the desired DAG in chloroform at a molar ratio of approximately 8:2:0.5 (this can be optimized).
-
Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film on the bottom of the tube.
-
Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with Assay Buffer by vortexing or sonication to form small unilamellar vesicles.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the following in this order:
-
Assay Buffer
-
Lipid vesicles
-
PKC substrate peptide
-
Purified PKC isoform
-
-
Pre-incubate the mixture for 5 minutes at 30°C.
-
Initiate the reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP if using the radioactivity method). The final ATP concentration is typically 100 µM.
-
Incubate the reaction at 30°C for 10-20 minutes. The reaction time should be within the linear range of the assay.
-
-
Stopping the Reaction and Detection:
-
For Radioactivity-Based Detection:
-
Stop the reaction by adding an equal volume of Stop Solution.
-
Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the paper squares three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Wash once with acetone.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
For Antibody-Based Detection (ELISA format):
-
The substrate peptide is pre-coated on a microplate.
-
After the kinase reaction, the mixture is transferred to the coated wells.
-
A phospho-specific antibody that recognizes the phosphorylated substrate is added.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.
-
A colorimetric substrate is added, and the absorbance is measured to quantify the amount of phosphorylated substrate.
-
-
-
Data Analysis:
-
Calculate the specific activity of the PKC isoform (e.g., in pmol of phosphate transferred per minute per mg of enzyme).
-
Compare the activity in the presence of different DAG species or concentrations to determine their activating potential.
-
Lipid-Protein Binding Assay (Vesicle Co-sedimentation Assay)
This protocol is used to determine the binding of a PKC isoform to DAG-containing lipid vesicles.
Materials:
-
Purified PKC isoform
-
Lipid vesicles prepared as described above
-
Binding Buffer: 20 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM DTT, 1 mM CaCl₂ (for cPKCs)
-
Ultracentrifuge
Procedure:
-
Binding Reaction:
-
In a microcentrifuge tube, mix the purified PKC isoform with increasing concentrations of lipid vesicles.
-
Incubate at room temperature for 30 minutes to allow binding to reach equilibrium.
-
-
Vesicle Pelleting:
-
Centrifuge the samples at high speed (e.g., 100,000 x g) for 30 minutes to pellet the lipid vesicles and any bound protein.
-
-
Analysis:
-
Carefully separate the supernatant (containing unbound protein) from the pellet (containing vesicles and bound protein).
-
Resuspend the pellet in an equal volume of Binding Buffer.
-
Analyze the amount of protein in the supernatant and pellet fractions by SDS-PAGE followed by Coomassie blue staining or Western blotting.
-
Quantify the band intensities to determine the fraction of bound protein at each vesicle concentration.
-
-
Data Analysis:
-
Plot the fraction of bound protein as a function of the lipid concentration.
-
Fit the data to a binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd), which is a measure of the binding affinity.
-
Conclusion
The differential activation of PKC isoforms by various diacylglycerol species adds a significant layer of complexity and specificity to cellular signaling. While a complete quantitative dataset remains to be fully elucidated, the available evidence clearly demonstrates that the fatty acid composition of DAGs is a critical determinant of which PKC isoforms are activated and to what extent. This understanding, coupled with robust experimental methodologies, provides a foundation for further research into the precise roles of individual PKC isoforms in health and disease, and for the development of novel, isoform-selective therapeutic agents.
References
- 1. Implication of acyl chain of diacylglycerols in activation of different isoforms of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ca2+-controlled competitive diacylglycerol binding of protein kinase C isoenzymes in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation mechanisms of conventional protein kinase C isoforms are determined by the ligand affinity and conformational flexibility of their C1 domains - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Off-Target Effects of 1,2-di-(9Z-hexadecenoyl)-sn-glycerol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the on- and off-target effects of the endogenous diacylglycerol (DAG), 1,2-di-(9Z-hexadecenoyl)-sn-glycerol. As a critical second messenger, DAGs activate a range of signaling proteins, most notably Protein Kinase C (PKC) isoforms and Diacylglycerol Kinases (DGKs). However, the specific cellular effects of individual DAG species are often nuanced and can include unintended off-target interactions.
To provide a comprehensive evaluation, this guide compares this compound with two widely used pharmacological tools that mimic its function: the cell-permeable DAG analog 1-oleoyl-2-acetyl-sn-glycerol (OAG) and the potent phorbol ester phorbol 12-myristate 13-acetate (PMA) . While extensive research has characterized the activity of OAG and PMA, direct comparative data for this compound is limited. Therefore, this guide emphasizes the experimental protocols necessary to generate this critical comparative data.
Comparative Overview of On-Target and Off-Target Effects
A summary of the known activities of OAG and PMA is presented below. It is crucial to perform the detailed experimental protocols outlined in this guide to determine the specific on- and off-target profile of this compound and enable a direct comparison.
| Feature | This compound | 1-Oleoyl-2-acetyl-sn-glycerol (OAG) | Phorbol 12-Myristate 13-Acetate (PMA) |
| Primary On-Target Family | Protein Kinase C (PKC), Diacylglycerol Kinase (DGK) | Protein Kinase C (PKC) | Protein Kinase C (PKC) |
| Known Off-Targets | Data not readily available. Experimental evaluation is recommended. | TRP channels, other cellular enzymes.[1] | Sphingosine kinase (SphK), NF-κB pathway activation, various cellular enzymes and receptors.[2][3][4] |
| Metabolic Stability | Rapidly metabolized by DGKs and other lipases. | Metabolized by diacylglycerol kinases.[5] | Metabolically stable, leading to prolonged signaling. |
| Potency (PKC Activation) | Expected to be a physiological activator. | Generally less potent than PMA. | Highly potent activator of conventional and novel PKC isoforms. |
Signaling Pathways
The primary signaling pathway initiated by diacylglycerols involves the activation of PKC isoforms, which in turn phosphorylate a multitude of downstream substrates, leading to diverse cellular responses. Concurrently, diacylglycerol kinases phosphorylate DAG to phosphatidic acid (PA), another important signaling molecule.
Experimental Workflows for Comparative Analysis
To comprehensively evaluate the off-target effects of this compound relative to its alternatives, a multi-tiered experimental approach is recommended. This involves in vitro biochemical assays to determine direct molecular interactions and cell-based assays to assess functional consequences in a physiological context.
Detailed Experimental Protocols
In Vitro Protein Kinase C (PKC) Isoform Activity Assay
This assay directly measures the ability of the test compounds to activate various PKC isoforms.
Objective: To determine the EC50 values for the activation of a panel of PKC isoforms by this compound, OAG, and PMA.
Materials:
-
Recombinant human PKC isoforms (e.g., α, βI, βII, γ, δ, ε, η, θ)
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
[γ-³²P]ATP
-
Assay buffer: 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL BSA
-
Lipid vesicles: Phosphatidylserine (PS) and the test compound (this compound, OAG, or vehicle control) prepared by sonication.
-
PMA as a positive control.
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound, OAG, and PMA.
-
Prepare lipid vesicles containing a fixed concentration of PS and varying concentrations of the test compounds.
-
In a microtiter plate, combine the reaction components in the following order: assay buffer, lipid vesicles, PKC isoform, and substrate peptide.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 10-20 minutes.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the kinase activity against the log of the compound concentration and determine the EC50 values using a non-linear regression analysis.
In Vitro Diacylglycerol Kinase (DGK) Substrate Specificity Assay
This assay determines if this compound is a substrate for various DGK isoforms.
Objective: To assess the relative substrate efficiency of this compound compared to a standard DGK substrate for a panel of DGK isoforms.
Materials:
-
Recombinant human DGK isoforms (e.g., α, γ, ε, ζ)
-
This compound and a standard DGK substrate (e.g., 1,2-dioleoyl-sn-glycerol)
-
[γ-³²P]ATP
-
Assay buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT
-
Lipid vesicles prepared with the test substrates.
-
Thin Layer Chromatography (TLC) plates
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare lipid vesicles containing either this compound or the standard DGK substrate.
-
In a reaction tube, combine the assay buffer, lipid vesicles, and DGK isoform.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at 37°C for 15-30 minutes.
-
Stop the reaction by adding a chloroform/methanol/HCl solution to extract the lipids.
-
Separate the lipid phase and spot it onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate the diacylglycerol substrate from the phosphatidic acid product.
-
Visualize and quantify the radiolabeled phosphatidic acid using a phosphorimager or autoradiography.
-
Compare the amount of product formed with this compound to that of the standard substrate to determine relative substrate efficiency.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify direct binding of a compound to its target protein in a cellular context.[6][7][8][9]
Objective: To determine if this compound, OAG, and PMA bind to and stabilize PKC isoforms and other potential off-targets in intact cells.
Materials:
-
Cultured cells expressing the target protein(s) of interest.
-
This compound, OAG, PMA, and vehicle control.
-
PBS and lysis buffer with protease inhibitors.
-
PCR tubes or plates.
-
Thermal cycler.
-
SDS-PAGE and Western blotting reagents.
-
Antibodies specific to the target protein(s).
Procedure:
-
Treat cultured cells with this compound, OAG, PMA, or vehicle control for a specified time.
-
Harvest and wash the cells, then resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures using a thermal cycler for 3 minutes, followed by cooling for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using antibodies against the target protein(s).
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Conclusion
A thorough evaluation of the off-target effects of this compound is essential for a complete understanding of its cellular functions. While data on this specific endogenous molecule is sparse, a direct comparison with well-characterized analogs like OAG and PMA using the detailed protocols provided in this guide will enable researchers to generate the necessary data. This comparative approach will provide valuable insights into the specific on-target activities and potential off-target liabilities of this compound, ultimately contributing to a more precise understanding of diacylglycerol signaling in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Inhibition of Cyclic Nucleotide–Gated Ion Channels by Diacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diacylglycerol analogs inhibit the rod cGMP-gated channel by a phosphorylation-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. Protein -Cancer biochemistry -Cancer Biology-BIO-PROTOCOL [bio-protocol.org]
- 9. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Navigating In Vitro Kinase Assays: A Comparative Guide to 1,2-Dipalmitoyl-sn-Glycerol and Its Alternatives
For researchers, scientists, and drug development professionals, the reproducibility of in vitro assays is paramount for generating reliable and translatable data. This guide provides a comparative analysis of 1,2-dipalmitoyl-sn-glycerol, a saturated diacylglycerol (DAG), and its alternatives in the context of in vitro kinase assays, with a primary focus on Protein Kinase C (PKC) activation.
Performance Comparison of Diacylglycerol Activators
The selection of a diacylglycerol for an in vitro kinase assay can significantly impact the outcome and, implicitly, the reproducibility of the assay. The following table summarizes the qualitative performance of 1,2-dipalmitoyl-sn-glycerol and its common alternatives based on their ability to activate PKC.
| Activator | Chemical Structure | Potency in PKC Activation | Key Considerations |
| 1,2-Dipalmitoyl-sn-glycerol | Saturated diacylglycerol | Generally lower potency compared to unsaturated analogs.[1][2] | Physiologically relevant as a component of cellular membranes. Its lower potency might require higher concentrations, potentially affecting assay variability. |
| 1,2-Dioleoyl-sn-glycerol (DOG) | Unsaturated diacylglycerol | High potency, often used as a standard activator in PKC assays.[3] | The presence of double bonds in the acyl chains is crucial for potent PKC activation.[4] |
| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | Polyunsaturated diacylglycerol | Very high potency; its effect can be isoform-specific for PKC.[5][6] | Mimics a physiologically important endogenous DAG species. The high potency may lead to a more robust assay signal. |
| 1-Oleoyl-2-acetyl-sn-glycerol (OAG) | Synthetic diacylglycerol analog | Cell-permeable and effective in activating PKC in both in vitro and in cell-based assays.[7] | Its synthetic nature may offer higher purity and lot-to-lot consistency compared to some biologically derived lipids. |
| Phorbol Esters (e.g., PMA) | Non-diacylglycerol PKC activator | Extremely potent and long-lasting activation of conventional and novel PKC isoforms.[8] | Binds to the same site as DAG but with much higher affinity, leading to sustained activation that may not reflect physiological signaling.[9] |
Signaling Pathway of PKC Activation by Diacylglycerol
The canonical signaling pathway leading to the activation of conventional and novel PKC isoforms involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), which generates two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG, in conjunction with calcium and phosphatidylserine (for conventional PKCs), recruits PKC to the cell membrane and induces a conformational change that activates its kinase domain.
Experimental Protocols
Reproducibility is intrinsically linked to the meticulous execution of experimental protocols. Below are generalized protocols for in vitro PKC activation assays. It is crucial to optimize these protocols for specific experimental conditions.
Protocol 1: In Vitro Protein Kinase C (PKC) Activity Assay
This protocol outlines the basic steps for measuring the activity of purified PKC in response to lipid activators.
Materials:
-
Purified PKC enzyme
-
1,2-Dipalmitoyl-sn-glycerol or other diacylglycerol analogs
-
Phosphatidylserine (PS)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2)
-
PKC substrate peptide (e.g., a peptide with a PKC consensus sequence)
-
[γ-³²P]ATP
-
Stop solution (e.g., 75 mM H₃PO₄)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare Lipid Vesicles:
-
In a glass tube, mix the desired amounts of diacylglycerol and phosphatidylserine in chloroform.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Resuspend the lipid film in assay buffer by sonication or vortexing to form small unilamellar vesicles.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the assay buffer, lipid vesicles, PKC substrate peptide, and purified PKC enzyme.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes).
-
-
Stopping the Reaction and Measuring Phosphorylation:
-
Stop the reaction by adding the stop solution.
-
Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity incorporated into the substrate peptide using a scintillation counter.
-
Protocol 2: Non-Radioactive PKC Assay using a Commercial Kit
Many commercial kits offer non-radioactive alternatives for measuring PKC activity, often based on fluorescence or colorimetric detection. The following is a generalized workflow for such a kit.
Conclusion
The reproducibility of in vitro assays with 1,2-dipalmitoyl-sn-glycerol and its alternatives is a multifaceted issue that depends on the intrinsic properties of the activator, the specific PKC isoform being studied, and the meticulous execution of the experimental protocol. While quantitative data on assay reproducibility is sparse in the literature, a qualitative understanding of the potency and characteristics of different diacylglycerol analogs can guide researchers in selecting the most appropriate activator for their specific needs. Unsaturated diacylglycerols like 1,2-dioleoyl-sn-glycerol and 1-stearoyl-2-arachidonoyl-sn-glycerol generally offer higher potency, which may translate to more robust and reproducible assay signals. Synthetic analogs like 1-oleoyl-2-acetyl-sn-glycerol may provide advantages in terms of purity and consistency. Ultimately, careful assay optimization and validation are critical for ensuring the reliability of any in vitro kinase assay.
References
- 1. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [helda.helsinki.fi]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Synergistic action of diacylglycerol and unsaturated fatty acid for protein kinase C activation: its possible implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Implication of acyl chain of diacylglycerols in activation of different isoforms of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein kinase activator 1-oleoyl-2-acetyl-sn-glycerol inhibits two types of calcium currents in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Kinase C: Perfectly Balanced - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming Enzymatic Synthesis Products: A Comparative Analysis
For researchers, scientists, and drug development professionals, the unambiguous identification of a product from an enzymatic synthesis is a critical step in the research and development pipeline. This guide provides an objective comparison of the three most common analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into their principles, provide supporting experimental data, and outline detailed methodologies to aid in selecting the most appropriate technique for your specific needs.
The successful outcome of an enzymatic reaction hinges on the correct identification and characterization of the synthesized molecule.[1] Choosing the right analytical tool is crucial for validating the identity, purity, and yield of the target compound.[1][2] This decision depends on several factors, including the complexity of the product's structure, the required sensitivity, the sample matrix, and the availability of instrumentation.
At a Glance: Comparison of Key Analytical Techniques
To facilitate a quick comparison, the following table summarizes the key performance characteristics of HPLC, LC-MS, and NMR spectroscopy for the identification of enzymatic synthesis products.
| Feature | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information | Retention time (relative to a standard), Purity | Molecular weight, Molecular formula, Fragmentation pattern | Detailed atomic-level structure, Stereochemistry, Quantitation |
| Sensitivity | μg - ng | ng - fg | mg - μg |
| Resolution | High (for separation of isomers) | Very High (for mass-to-charge ratio) | High (for distinguishing subtle structural differences) |
| Quantitative Analysis | Excellent (with proper calibration) | Good (requires isotopic standards for best accuracy) | Excellent (inherently quantitative)[3] |
| Sample Requirement | Low | Very Low | High |
| Analysis Time | Minutes per sample[4] | Minutes per sample | Minutes to hours per sample[5] |
| Destructive? | No | Yes (sample is consumed) | No (sample can be recovered)[6] |
| Hyphenation | Commonly coupled with UV, fluorescence, or MS detectors | Inherent hyphenated technique | Can be coupled with LC (LC-NMR) for complex mixtures[6][7] |
In-Depth Analysis of Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that is often the first step in analyzing the outcome of an enzymatic reaction.[4] It separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).[8]
Key Applications in Enzymatic Synthesis:
-
Purity Assessment: HPLC can effectively separate the desired product from unreacted substrates, byproducts, and impurities, providing a clear picture of the reaction's success and the product's purity.[4]
-
Identity Confirmation (by Retention Time): By comparing the retention time of the product peak with that of a known analytical standard, one can tentatively identify the compound. However, this is not definitive proof of identity on its own.
-
Quantification: With proper calibration curves, HPLC is an excellent tool for quantifying the yield of the enzymatic reaction.[9]
Experimental Protocol: General HPLC Analysis of an Enzymatic Reaction Mixture
-
Sample Preparation:
-
Quench the enzymatic reaction at a specific time point. This can be achieved by adding a strong acid (e.g., trifluoroacetic acid), a strong base, an organic solvent (e.g., acetonitrile or methanol), or by heat inactivation.[10]
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.[10]
-
Dilute the sample in the mobile phase to a concentration within the linear range of the detector.
-
-
HPLC System and Conditions:
-
Column: A C18 reversed-phase column is a common choice for the separation of small organic molecules.[11]
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol is typically used. The gradient program should be optimized to achieve good separation of all components.
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.[11]
-
Injection Volume: 5-20 µL is a standard injection volume.
-
Detection: UV detection at a wavelength where the product has maximum absorbance is most common.[11] If the product is fluorescent, a fluorescence detector will offer higher sensitivity and selectivity.
-
-
Data Analysis:
-
Integrate the peak area of the product.
-
Compare the retention time to a known standard.
-
For quantitative analysis, create a calibration curve using known concentrations of the purified product or a certified reference standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and specific analytical technique that combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[8][12] It is a cornerstone for the definitive identification of small molecules in complex mixtures.[13]
Key Applications in Enzymatic Synthesis:
-
Definitive Molecular Weight Determination: MS provides a precise mass-to-charge ratio (m/z) of the product, which can be used to determine its molecular weight and often deduce its elemental composition.[4]
-
Structural Confirmation: Tandem mass spectrometry (MS/MS) can be used to fragment the product molecule and analyze the resulting fragment ions. This fragmentation pattern serves as a "fingerprint" for the molecule, providing structural information and confirming its identity.
-
High-Sensitivity Detection: LC-MS is exceptionally sensitive, allowing for the detection and identification of products present at very low concentrations.[14]
Experimental Protocol: General LC-MS Analysis of an Enzymatic Product
-
Sample Preparation:
-
The sample preparation is similar to that for HPLC analysis. However, it is crucial to use volatile buffers (e.g., ammonium acetate or ammonium formate) instead of non-volatile salts (e.g., phosphate or sulfate) in the reaction mixture if direct infusion MS is planned, as non-volatile salts can contaminate the mass spectrometer.[15]
-
For LC-MS, the non-volatile salts from the reaction buffer will be separated from the analyte on the HPLC column.
-
-
LC-MS System and Conditions:
-
LC System: The HPLC conditions (column, mobile phase, flow rate) are similar to those described for standard HPLC analysis. The use of volatile mobile phase additives like formic acid or acetic acid is preferred.
-
Mass Spectrometer: An electrospray ionization (ESI) source is commonly used for small molecules produced in enzymatic reactions as it is a soft ionization technique that keeps the molecule intact.[16]
-
MS Analysis:
-
Full Scan Mode: The mass spectrometer scans a range of m/z values to detect all ions present in the sample. This is used to determine the molecular weight of the product.
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For higher sensitivity and quantitative analysis, the mass spectrometer can be set to monitor only the m/z of the expected product and its fragments.[16]
-
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of the product.
-
Analyze the mass spectrum of the corresponding peak to confirm the molecular weight.
-
If MS/MS was performed, analyze the fragmentation pattern to confirm the structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules.[5][17][18] It provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the determination of its connectivity and stereochemistry.[17]
Key Applications in Enzymatic Synthesis:
-
Unambiguous Structure Determination: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments provide a wealth of information to definitively determine the chemical structure of the enzymatic product, even for novel compounds.[17]
-
Stereochemistry Confirmation: NMR techniques like NOESY can be used to determine the relative stereochemistry of the product, which is often a critical aspect of enzymatic reactions.
-
Quantitative Analysis (qNMR): NMR is inherently quantitative, and with the use of an internal standard, it can be used for accurate concentration determination without the need for a calibration curve of the analyte itself.[6]
Experimental Protocol: General NMR Analysis of a Purified Enzymatic Product
-
Sample Preparation:
-
The enzymatic product must be purified, typically by HPLC or column chromatography, to remove any interfering substances.
-
The purified product is then dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent depends on the solubility of the product.
-
A typical sample concentration for ¹H NMR is 1-5 mg in 0.5-0.7 mL of solvent. For ¹³C NMR, a higher concentration may be required.
-
-
NMR Experiment Acquisition:
-
¹H NMR: This is the most common NMR experiment and provides information about the number, type, and connectivity of protons in the molecule.
-
¹³C NMR: This experiment provides information about the carbon skeleton of the molecule.[6]
-
2D NMR: A suite of 2D NMR experiments is often necessary for complete structure elucidation of complex molecules. These experiments reveal correlations between different nuclei in the molecule.
-
-
Data Analysis:
-
Process the raw NMR data (Fourier transformation, phase correction, baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and correlations from 1D and 2D spectra to piece together the structure of the molecule.
-
Visualizing the Workflow
To better understand the practical application of these techniques, the following diagrams illustrate the typical experimental workflows.
Caption: Experimental workflow for HPLC analysis.
Caption: Experimental workflow for LC-MS analysis.
Caption: Experimental workflow for NMR analysis.
Conclusion: Making the Right Choice
The choice of analytical technique for confirming the identity of an enzymatic synthesis product is not a one-size-fits-all decision. A strategic, often tiered, approach is most effective.
-
HPLC is an excellent starting point for assessing reaction completion, product purity, and for initial quantification.
-
LC-MS should be employed for definitive molecular weight determination and is invaluable for identifying products in complex mixtures or when high sensitivity is required.
-
NMR is the gold standard for complete structural elucidation, especially for novel compounds or when stereochemistry needs to be determined.
In many cases, a combination of these techniques will provide the most comprehensive and unambiguous confirmation of the enzymatic product's identity. By understanding the strengths and limitations of each method, researchers can confidently and efficiently advance their drug discovery and development programs.
References
- 1. Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.brewerscience.com [blog.brewerscience.com]
- 5. acdlabs.com [acdlabs.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. wisdomlib.org [wisdomlib.org]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. HPLC-Based Enzyme Assays for Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. "HPLC-MS and HPLC-NMR method development and applications for small mol" by Danijel Djukovic [docs.lib.purdue.edu]
- 14. Development of an LC-MS based enzyme activity assay for MurC: application to evaluation of inhibitors and kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Validating the Role of 1,2-di-(9Z-hexadecenoyl)-sn-glycerol in Nonalcoholic Fatty Liver Disease
A Comparative Guide for Researchers
Nonalcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition closely linked to metabolic syndrome. A key pathological feature of NAFLD is the accumulation of hepatic diacylglycerols (DAGs), which are critical signaling lipids. This guide provides a comparative analysis of 1,2-di-(9Z-hexadecenoyl)-sn-glycerol, a specific monounsaturated DAG, and other DAG species implicated in NAFLD. We present experimental data from a relevant disease model, detailed experimental protocols, and visualizations of key pathways and workflows to aid researchers in validating the role of this lipid in NAFLD pathogenesis.
Comparative Analysis of Diacylglycerol Species in NAFLD
The accumulation of various DAG species is a hallmark of NAFLD.[1] Quantitative lipidomics analysis of liver tissue from both human patients and a high-fat diet-induced mouse model of NAFLD reveals significant changes in the composition of the DAG pool. The following tables summarize the fold changes of different DAG species, providing a basis for comparing the relative abundance of this compound (a 32:2 DAG) with other saturated, monounsaturated, and polyunsaturated DAGs.
Table 1: Fold Change of Diacylglycerol (DAG) Species in Human Steatotic Liver vs. Normal Liver
| DAG Species (Carbon Atoms:Double Bonds) | Fold Change (Steatotic/Normal) |
| 32:0 | ~2.5 |
| 32:1 | ~3.0 |
| 32:2 (e.g., this compound) | ~2.8 |
| 34:1 | ~3.5 |
| 34:2 | ~3.2 |
| 36:1 | ~2.0 |
| 36:2 | ~2.5 |
| 36:3 | ~1.8 |
| 36:4 | ~1.5 |
| 38:4 | ~1.2 |
Data adapted from Gorden DL, et al. PLoS One. 2011;6(8):e22775.[1]
Table 2: Fold Change of Diacylglycerol (DAG) Species in a High-Fat Diet (Western Diet) Mouse Model of NAFLD vs. Control
| DAG Species (Carbon Atoms:Double Bonds) | Fold Change (Western Diet/Control) |
| 32:0 | ~4.0 |
| 32:1 | ~5.5 |
| 32:2 (e.g., this compound) | ~4.5 |
| 34:1 | ~6.0 |
| 34:2 | ~5.0 |
| 36:1 | ~3.0 |
| 36:2 | ~4.0 |
| 36:3 | ~2.5 |
| 36:4 | ~2.0 |
| 38:4 | ~1.8 |
Data adapted from Gorden DL, et al. PLoS One. 2011;6(8):e22775.[1]
These data indicate a significant increase in monounsaturated DAGs, including the 32:2 species representative of this compound, in both human NAFLD and a preclinical mouse model. The pronounced elevation of this DAG species suggests its potential involvement in the disease's pathogenesis.
Signaling Pathway: DAG-Mediated Insulin Resistance in NAFLD
In the context of NAFLD, the accumulation of hepatic DAGs is a key driver of insulin resistance. The primary mechanism involves the activation of specific Protein Kinase C (PKC) isoforms, particularly PKCε.[2]
Experimental Workflows
To validate the role of this compound in NAFLD, a series of experiments can be conducted. The following workflows outline the key steps from inducing the disease model to specific molecular assays.
1. High-Fat Diet-Induced NAFLD Mouse Model and Sample Collection
2. Lipidomics Analysis of Liver Tissue
Experimental Protocols
1. High-Fat Diet-Induced NAFLD in Mice
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
Diet: A high-fat diet (HFD) with 60% of calories derived from fat (e.g., lard-based) and a matched control diet with 10% of calories from fat.
-
Procedure:
-
Acclimatize mice for one week with ad libitum access to standard chow and water.
-
Divide mice into two groups: control and HFD.
-
Provide the respective diets for 12-16 weeks.
-
Monitor body weight and food intake weekly.
-
Perform glucose and insulin tolerance tests at baseline and towards the end of the study period.
-
At the end of the study, fast mice overnight, euthanize, and collect liver tissue.
-
For lipid analysis, immediately snap-freeze a portion of the liver in liquid nitrogen and store at -80°C.
-
For histology, fix a portion of the liver in 10% neutral buffered formalin.
-
2. Lipid Extraction and DAG Analysis by LC-MS/MS
-
Materials: Frozen liver tissue, chloroform, methanol, 0.9% NaCl, internal standards for DAGs.
-
Procedure:
-
Weigh approximately 20-50 mg of frozen liver tissue.
-
Homogenize the tissue in a mixture of chloroform:methanol (1:2, v/v).
-
Add chloroform and 0.9% NaCl to induce phase separation.
-
Centrifuge and collect the lower organic phase containing lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis.
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate DAG species using a suitable column (e.g., C18).
-
Identify and quantify individual DAG species based on their retention times and mass-to-charge ratios (m/z) compared to known standards.
-
3. In Vitro PKC Activity Assay
-
Materials: Liver tissue homogenate or isolated hepatocytes, PKC assay kit (commercially available), this compound and other DAG species, ATP [γ-³²P].
-
Procedure:
-
Prepare liver tissue homogenates or isolate primary hepatocytes from mice.
-
Incubate the cell lysates or purified PKC with a specific PKC substrate peptide in the presence of the lipid activator (e.g., phosphatidylserine and the specific DAG to be tested).
-
Initiate the kinase reaction by adding ATP [γ-³²P].
-
Incubate for a defined period at 30°C.
-
Stop the reaction and spot the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper to remove unincorporated ATP [γ-³²P].
-
Quantify the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the PKC activity.
-
This guide provides a framework for investigating the role of this compound in NAFLD. The provided data, pathways, and protocols offer a starting point for researchers to design and execute experiments to further elucidate the specific contribution of this and other DAG species to the pathogenesis of this widespread metabolic disease.
References
Safety Operating Guide
Essential Safety & Disposal Procedures for 1,2-di-(9Z-hexadecenoyl)-sn-glycerol
This document provides immediate, essential guidance for the proper handling and disposal of 1,2-di-(9Z-hexadecenoyl)-sn-glycerol in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safety and compliance.
While a specific Safety Data Sheet (SDS) for this compound was not identified, information from SDSs of structurally similar compounds, such as other diacylglycerols and glycerin, has been utilized to formulate these recommendations. It is crucial to handle this substance with the care afforded to all laboratory chemicals, assuming it may be hazardous until further information is available.[1]
Health & Safety Summary
Based on data for similar materials, this compound is not classified as a hazardous substance.[2] However, standard laboratory precautions should always be observed.
| Hazard Route | Potential Effects & First Aid |
| Eye Contact | May cause mild irritation.[2] First Aid: As a precaution, remove contact lenses if worn and flush eyes with water.[2][3] |
| Skin Contact | Repeated contact may cause mild irritation.[2] It is not expected to cause a significant allergic skin response or be harmful if absorbed through the skin.[2] First Aid: Remove contaminated clothing. Wash skin with soap and water.[2] |
| Ingestion | Not expected to be harmful if swallowed.[2] First Aid: Do not induce vomiting. As a precaution, seek medical advice.[2] |
| Inhalation | Not expected to be harmful if inhaled at room temperature.[2] If heated, fumes may be unpleasant and cause irritation.[2] First Aid: Move the exposed person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[2][3] |
Spill & Disposal Protocol
In the event of a spill and for routine disposal, the following step-by-step procedures should be followed.
Step 1: Personal Protective Equipment (PPE) Before handling any spill or waste, ensure appropriate PPE is worn, including safety glasses or goggles, gloves, and a lab coat. For large spills or where fumes may be generated from heating, NIOSH-approved breathing equipment may be necessary.[3]
Step 2: Containment & Cleanup
-
For dry material: Use dry cleanup procedures to avoid generating dust. Collect the residue and place it in a sealed, labeled container for disposal.[4]
-
For wet material (e.g., in solution): Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Shovel or vacuum the absorbed material into a labeled container for disposal.[4]
-
Post-cleanup: Wash the spill area thoroughly with soap and water.[4] Prevent runoff from entering drains. If drains are contaminated, notify emergency services.[4]
Step 3: Waste Disposal Dispose of waste material in accordance with local, state, and federal regulations. Contaminated materials, including gloves and cleaning supplies, should be disposed of as chemical waste.[5] Do not dispose of down the drain unless permitted by local ordinances.
Disposal Workflow Diagram
The following diagram outlines the logical steps for the proper disposal of this compound.
Fire & Incompatibility
-
Extinguishing Media: Use water fog, foam, dry chemical, or carbon dioxide (CO2) to extinguish flames.[2][5]
-
Fire Hazards: The material will burn but is not easily ignited.[2] Vapors may be heavier than air and can form explosive mixtures with air upon intense heating.[5]
-
Conditions to Avoid: Avoid contact with heat, sparks, open flames, and oxidizing agents.[2]
-
Incompatible Materials: Avoid contact with mineral acids and alkalis.[2]
This guidance is intended to provide a framework for the safe handling and disposal of this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
References
Essential Safety and Logistics for Handling 1,2-di-(9Z-hexadecenoyl)-sn-glycerol
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for 1,2-di-(9Z-hexadecenoyl)-sn-glycerol, a diacylglycerol derivative with potential thrombin-inhibiting activity. The following operational and disposal plans offer step-by-step guidance to foster a secure laboratory environment.
Personal Protective Equipment (PPE) and Safety Precautions
While this compound and its close structural analogs are not classified as hazardous substances under the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure a safe working environment. The primary hazards are related to potential skin, eye, and respiratory irritation upon direct contact or inhalation.
Recommended Personal Protective Equipment:
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are recommended. Nitrile gloves offer good resistance to oils and greases.[1][2][3][4] It is important to note that gloves should be changed immediately if they come into contact with the substance.[5]
-
Body Protection: A standard laboratory coat should be worn to protect street clothing.
-
Respiratory Protection: Under normal handling conditions with adequate ventilation, respiratory protection is not typically required.
Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it is received until it is used in an experiment is critical for safety and maintaining the integrity of the compound.
Step-by-Step Handling Procedure:
-
Receiving and Inspection: Upon receipt, inspect the container for any signs of damage or leakage. Verify that the product name and specifications on the label match the order.
-
Storage: Immediately transfer the compound to its designated storage location. Unsaturated lipids like this compound should be stored at -20°C in a tightly sealed glass container, preferably under an inert gas like argon or nitrogen to prevent oxidation.
-
Preparation for Use:
-
Before opening, allow the container to warm to room temperature to prevent condensation of moisture, which can lead to hydrolysis of the lipid.
-
Work in a well-ventilated area, such as a laboratory fume hood.
-
Don the appropriate personal protective equipment (safety glasses, lab coat, and nitrile gloves).
-
-
Handling and Dispensing:
-
Use clean, dry spatulas or glassware for transferring the substance.
-
If the compound is in a solvent, use glass or stainless steel instruments for transferring. Avoid using plastic pipet tips with organic solvents.
-
Keep the container tightly sealed when not in use.
-
-
Spill and Cleanup:
-
In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a suitable, closed container for disposal.
-
Clean the spill area with soap and water.
-
Disposal Plan
Proper disposal of this compound and its associated waste is essential to prevent environmental contamination and comply with laboratory waste regulations.
Waste Disposal Procedure:
-
Unused Product and Contaminated Materials:
-
Collect unused this compound and any materials contaminated with it (e.g., absorbent pads, used gloves) in a clearly labeled, sealed container.
-
Dispose of this waste through your institution's hazardous or chemical waste disposal program. Although not classified as hazardous, it is best practice to dispose of all laboratory chemicals through a designated waste stream.
-
-
Empty Containers:
-
Triple rinse the empty container with a suitable solvent.
-
The rinsate should be collected and disposed of as chemical waste.
-
After rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, depending on the material. Be sure to deface the original label before disposal.
-
Quantitative Safety Data
The following table summarizes key quantitative data for the safe handling and storage of this compound.
| Parameter | Value/Recommendation | Source |
| Storage Temperature | -20°C | General recommendation for unsaturated lipids |
| Recommended Glove Material | Nitrile | [1][2][3][4] |
| Glove Thickness | >0.11 mm (standard disposable) | General laboratory practice |
| Glove Breakthrough Time | Change gloves immediately upon splash. | [5] |
Safe Handling Workflow
The following diagram illustrates the key steps in the safe handling workflow for this compound, from receiving the compound to its final disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
